molecular formula C8H12BrN B3275277 4-(Bromomethyl)cyclohexane-1-carbonitrile CAS No. 62221-23-2

4-(Bromomethyl)cyclohexane-1-carbonitrile

Cat. No.: B3275277
CAS No.: 62221-23-2
M. Wt: 202.09 g/mol
InChI Key: QYQXSDNRTNJKHA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)cyclohexane-1-carbonitrile () is a versatile cyclohexane-based building block of high value in organic synthesis and drug discovery. Its molecular formula is C 8 H 12 BrN, with a molecular weight of 202.09 g/mol [ citation:1 ]. The compound features both a reactive bromomethyl group and a polar carbonitrile functional group on a cyclohexane ring, making it a valuable bifunctional intermediate for constructing complex molecules [ citation:5 ]. In research applications, the bromomethyl group serves as an efficient alkylating agent, enabling the introduction of the cyclohexane moiety into other molecular structures through nucleophilic substitution reactions. Simultaneously, the carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a dipole in cycloaddition reactions. This functional group diversity allows researchers to use this compound as a key scaffold in medicinal chemistry for the synthesis of target molecules with potential pharmacological activity, as well as in material science [ citation:4 ]. The compound is typically supplied with a high purity of 95% to ensure consistent and reliable reaction outcomes [ citation:4 ]. Handling and Safety: This chemical requires careful handling. It is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation [ citation:3 ]. Researchers should wear appropriate personal protective equipment, including gloves, eye/face protection, and use only in a well-ventilated area. Keep away from heat and ignition sources. Notice: This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any form of personal use.

Properties

IUPAC Name

4-(bromomethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN/c9-5-7-1-3-8(6-10)4-2-7/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQXSDNRTNJKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62221-23-2
Record name 4-(bromomethyl)cyclohexane-1-carbonitrile
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Foundational & Exploratory

Technical Whitepaper: 4-(Bromomethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide and whitepaper on 4-(Bromomethyl)cyclohexane-1-carbonitrile , designed for researchers and drug development professionals.

Bifunctional Aliphatic Linkers in Medicinal Chemistry

Executive Summary

This compound (CAS 62221-23-2) is a high-value bifunctional building block used extensively in the synthesis of pharmaceutical intermediates. Its utility stems from the simultaneous presence of a reactive electrophile (bromomethyl group) and a versatile masked nucleophile/electrophile (nitrile group) on a rigid cyclohexane scaffold.

In modern drug discovery, this scaffold is prized for its ability to replace aromatic linkers (bioisosterism), thereby improving metabolic stability (reducing CYP450 liability) and increasing


 character, which correlates with improved clinical success rates. It serves as a critical intermediate in the synthesis of Cathepsin K inhibitors , Janus Kinase (JAK) inhibitors , and Tranexamic acid analogs .

Chemical Identity & Physicochemical Profile[1][2][3]

The compound exists primarily as two stereoisomers: cis and trans. In medicinal chemistry, the trans-isomer is predominantly utilized due to its ability to maintain linear vector orientation between substituents, mimicking a 1,4-disubstituted phenyl ring but with different electronic and steric properties.

Table 1: Technical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 62221-23-2
Molecular Formula

Molecular Weight 202.09 g/mol
Appearance White to off-white low-melting solid or viscous liquid
Boiling Point ~115–120 °C (at 0.5 mmHg)
Density 1.27 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water
Stereochemistry Available as trans (preferred), cis, or mixture
SMILES N#CC1CCC(CBr)CC1

Synthetic Methodologies

The synthesis of this compound requires precise control to prevent over-reduction of the nitrile or elimination of the bromide. The most robust route for research-grade material involves the selective reduction of 4-cyanocyclohexanecarboxylic acid .

Primary Synthetic Route (Acid Reduction Pathway)

This protocol ensures the retention of the nitrile group while converting the carboxylic acid to the primary bromide via an alcohol intermediate.

Step 1: Selective Reduction

  • Reagents: Borane-dimethyl sulfide complex (

    
    ) or Isobutyl chloroformate/
    
    
    
    (Mixed Anhydride method).
  • Rationale:

    
     selectively reduces the carboxylic acid to the alcohol in the presence of a nitrile at controlled temperatures (
    
    
    
    ).
  • Intermediate: 4-(Hydroxymethyl)cyclohexane-1-carbonitrile.

Step 2: Bromination (Appel Reaction)

  • Reagents: Carbon tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), DCM.
  • Rationale: The Appel reaction proceeds under neutral conditions, preventing hydrolysis of the nitrile. It proceeds with inversion of configuration if the starting alcohol is chiral, though for the primary alcohol here, it preserves the trans/cis ratio of the ring.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the commercially available acid to the final bromide, highlighting critical decision points.

Synthesis_Pathway Start 4-Cyanocyclohexane- 1-carboxylic acid Inter Intermediate: 4-(Hydroxymethyl)cyclohexane- 1-carbonitrile Start->Inter Selective Reduction (Preserves CN) Note Stereochemistry Retention: Trans-acid yields Trans-bromide Start->Note RedAgent Reagent: BH3·DMS or iBuOCOCl/NaBH4 RedAgent->Inter Product Product: 4-(Bromomethyl)cyclohexane- 1-carbonitrile (CAS 62221-23-2) Inter->Product Nucleophilic Substitution (OH -> Br) BromAgent Reagent: CBr4 / PPh3 (Appel Reaction) BromAgent->Product

Figure 1: Selective synthesis of this compound via acid reduction.

Reactivity & Applications in Drug Discovery[1]

This compound acts as a "linchpin" intermediate. Its dual functionality allows it to serve as a rigid spacer in fragment-based drug design (FBDD).

The "Trans-Cyclohexane" Effect

Replacing a phenyl linker with a trans-1,4-cyclohexane ring (using this bromide as the installer) often results in:

  • Improved Solubility: Disruption of planar

    
    -stacking.
    
  • Metabolic Stability: Elimination of aromatic hydroxylation sites.

  • Vector Fidelity: The trans-diequatorial conformation maintains a distance of ~5.5 Å between substituents, similar to a para-phenyl ring.

Key Reaction Pathways
  • Path A (Alkylation): The bromomethyl group undergoes

    
     reactions with amines, thiols, or phenoxides. This is used to attach the cyclohexane ring to a pharmacophore core (e.g., a kinase hinge binder).
    
  • Path B (Nitrile Transformation):

    • Hydrolysis: Yields the carboxylic acid (Tranexamic acid analogs).

    • Reduction: Yields the primary amine (Diamine linkers).

    • Cycloaddition: Reacts with azides to form tetrazoles (Bioisostere of carboxylic acid).

Application Workflow Diagram

Reactivity_Network Core 4-(Bromomethyl)cyclohexane- 1-carbonitrile Prod_Alk N-Alkylated Pharmacophore (Kinase Inhibitors) Core->Prod_Alk SN2 Displacement (Bromide Reactivity) Prod_Tet Tetrazole Derivative (GPCR Antagonists) Core->Prod_Tet [3+2] Cycloaddition (Nitrile Reactivity) Prod_Amine Trans-1,4-diamine (Linker Scaffolds) Core->Prod_Amine Reduction (Nitrile Reactivity) Amine Secondary Amines (HNR2) Amine->Prod_Alk Azide Sodium Azide (NaN3) Azide->Prod_Tet H2 Hydrogenation (H2 / Raney Ni) H2->Prod_Amine

Figure 2: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Experimental Protocol: Synthesis of Trans-4-(Bromomethyl)cyclohexane-1-carbonitrile

Objective: Preparation of 5.0 g of high-purity bromide from the alcohol precursor.

Materials
  • Trans-4-(hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq)

  • Carbon tetrabromide (

    
    , 1.1 eq)
    
  • Triphenylphosphine (

    
    , 1.1 eq)
    
  • Dichloromethane (DCM, anhydrous)

Procedure
  • Setup: Charge a flame-dried 250 mL round-bottom flask with Trans-4-(hydroxymethyl)cyclohexane-1-carbonitrile (5.0 g, 36 mmol) and anhydrous DCM (100 mL). Cool the solution to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add Carbon tetrabromide (

    
    , 13.1 g, 39.6 mmol) in one portion. Stir for 10 minutes.
    
  • Activation: Dropwise add a solution of Triphenylphosphine (

    
    , 10.4 g, 39.6 mmol) in DCM (20 mL) over 30 minutes. Maintain internal temperature < 5 °C.
    
    • Note: The reaction is exothermic. The solution will turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Concentrate the solvent to ~20 mL volume under reduced pressure. Add diethyl ether (100 mL) to precipitate triphenylphosphine oxide (

    
    ).
    
  • Purification: Filter off the white solid. Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

  • Validation: Verify structure via

    
    -NMR (
    
    
    
    ). Look for the characteristic doublet for
    
    
    at
    
    
    ppm.

Safety & Handling (HSE)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Lachrymator: Benzyl bromide analogs are potent lachrymators; this cyclohexyl analog is less volatile but should still be handled in a fume hood.

  • Nitrile Hazard: Metabolized to cyanide in vivo; avoid inhalation or skin contact. Treat exposure with standard cyanide antidote protocols if ingestion occurs.

  • Storage: Store at 2–8 °C under inert gas (Argon). Moisture sensitive (slow hydrolysis of nitrile).

References

  • PubChem. (2023). This compound (Compound Summary). National Library of Medicine. [Link]

  • Palmer, J. T., et al. (2005). "Design and synthesis of tri-ring P3 benzamide-containing aminonitriles as potent, selective, orally effective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 48(24), 7520-7534.[1] (Contextual reference for nitrile-cyclohexane scaffolds). [Link]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for cyclohexane as phenyl bioisostere). [Link]

Sources

4-(Bromomethyl)cyclohexane-1-carbonitrile: Structural Dynamics, Synthetic Workflows, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, bifunctional aliphatic scaffolds are critical for constructing complex molecular architectures. 4-(Bromomethyl)cyclohexane-1-carbonitrile (CAS: 62221-23-2) is a highly versatile, cyclohexane-based building block that perfectly exemplifies this utility[1]. Featuring both a reactive primary alkyl bromide and a polar carbonitrile group situated on a rigid cyclohexane ring, this compound allows researchers to execute orthogonal synthetic strategies.

This technical guide explores the structural causality behind its reactivity, details the free-radical mechanisms required for its synthesis, and provides self-validating protocols for its downstream application in drug discovery.

Physicochemical Profiling & Structural Dynamics

The utility of this compound stems from the distinct electronic and steric environments of its two functional groups. The primary bromomethyl group (-CH₂Br) extends away from the steric bulk of the cyclohexane ring, making it an ideal, unhindered electrophile for bimolecular nucleophilic substitution (S_N2) reactions. Conversely, the carbonitrile (-C≡N) group acts as a polar handle that can be selectively hydrolyzed or reduced without affecting the alkyl halide (under controlled conditions).

Quantitative Physicochemical Data

Table 1: Key physicochemical properties and structural parameters.

ParameterValue / Description
Chemical Name This compound
CAS Number 62221-23-2
Molecular Formula C₈H₁₂BrN
Molecular Weight 202.09 g/mol
Electrophilic Center Primary Alkyl Bromide (-CH₂Br)
Polar/Dipole Center Carbonitrile (-C≡N)
Typical Purity (Commercial) ≥ 95%

Primary Synthetic Pathway: Free-Radical Bromination

The most direct and industrially relevant method for synthesizing this compound is the free-radical bromination of its precursor, 4-methylcyclohexane-1-carbonitrile , via the Wohl-Ziegler reaction [2].

Mechanistic Causality: The Goldfinger Mechanism

A common misconception is that N-bromosuccinimide (NBS) directly provides the bromine radical that abstracts the hydrogen. However, the reaction actually proceeds via the Goldfinger mechanism [3].

NBS acts as a steady, low-concentration "sink" for molecular bromine (Br₂). Trace amounts of HBr in the system react with NBS to generate Br₂. The radical initiator (e.g., AIBN or UV light) homolytically cleaves this Br₂ to form bromine radicals (Br•). The Br• radical abstracts a hydrogen atom from the methyl group of the precursor, creating a carbon-centered radical. This radical then reacts with another molecule of Br₂ to form the final bromomethyl product and regenerate a Br• radical, propagating the chain.

By keeping the concentration of Br₂ extremely low, the Goldfinger mechanism actively suppresses unwanted electrophilic addition to any potential double bonds or over-bromination, ensuring high selectivity for the primary methyl group[4].

Synthesis A Precursor (4-Methylcyclohexane -1-carbonitrile) B Initiation (AIBN / Heat) A->B Add Initiator C Propagation (NBS, low [Br2]) B->C Homolytic Cleavage D Product (4-(Bromomethyl)... -carbonitrile) C->D Radical Substitution

Fig 1: Wohl-Ziegler free-radical bromination workflow highlighting the Goldfinger mechanism.

Experimental Protocol 1: Wohl-Ziegler Synthesis

This protocol describes the synthesis of this compound. It is designed as a self-validating system , utilizing physical state changes to confirm reaction progress.

Reagents:

  • 4-methylcyclohexane-1-carbonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv, recrystallized)

  • Azobisisobutyronitrile (AIBN) (0.02 equiv)

  • Solvent: Carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene[3].

Step-by-Step Methodology:

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve the precursor in the chosen solvent (0.5 M concentration).

  • Reagent Addition: Add NBS and AIBN to the stirring solution at room temperature. Note: NBS is denser than the solvent and will initially sit at the bottom of the flask.

  • Initiation: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring.

  • Self-Validation (Monitoring): The reaction progress is visually self-validating. As the denser NBS is consumed, the byproduct (succinimide) is formed. Succinimide is lighter than the halogenated solvent and will begin to float on the surface[5]. Once all solid material has migrated to the surface (typically 2-4 hours), the reaction is complete.

  • Quenching & Filtration: Cool the mixture to 0°C in an ice bath to maximize succinimide precipitation. Filter the mixture through a sintered glass funnel and wash the solid with cold solvent.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any residual Br₂, followed by saturated NaHCO₃, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Downstream Functionalization: The Bifunctional Divergence

Once synthesized, this compound serves as a divergent node in medicinal chemistry workflows.

S_N2 Alkylation Dynamics

The primary bromomethyl group is an exceptional electrophile. To maximize the rate of S_N2 substitution, polar aprotic solvents (such as DMF, DMSO, or Acetone) are strictly required. These solvents possess strong dipoles that solvate the cation of the incoming nucleophilic salt (e.g., K⁺ or Na⁺), but lack acidic protons to hydrogen-bond with the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, driving the S_N2 mechanism forward rapidly while minimizing competing elimination (E2) pathways[2].

Nitrile Transformations

Orthogonal to the alkyl halide, the carbonitrile group can undergo controlled partial hydrolysis to form an amide (using TFA/H₂SO₄ or alkaline H₂O₂) or full hydrolysis to a carboxylic acid. Alternatively, strong reducing agents (like LiAlH₄) can convert the nitrile into a primary amine, effectively creating a diamine or amino-ether precursor depending on prior S_N2 functionalization.

Bifunctional Core 4-(Bromomethyl)cyclohexane -1-carbonitrile SN2 SN2 Substitution (Bromomethyl Group) Core->SN2 Polar Aprotic Solvents (DMF/DMSO) Nitrile Nitrile Transformation (Carbonitrile Group) Core->Nitrile Hydrolysis / Reduction Ether Ethers / Thioethers SN2->Ether R-OH / R-SH Amine Alkyl Amines SN2->Amine R-NH2 Amide Amides / Carboxylic Acids Nitrile->Amide Acid/Base + H2O PrimaryAmine Primary Amines Nitrile->PrimaryAmine LiAlH4 or H2/Pd

Fig 2: Bifunctional divergence pathways illustrating orthogonal downstream synthetic applications.

Experimental Protocol 2: General S_N2 Etherification

This protocol outlines the coupling of this compound with a generic phenolic nucleophile (Ar-OH).

Step-by-Step Methodology:

  • Nucleophile Activation: In a dry flask under inert atmosphere (N₂), dissolve the phenol (1.1 equiv) in anhydrous DMF (0.2 M). Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will typically undergo a distinct color change (e.g., clear to yellow), validating the deprotonation.

  • Electrophile Addition: Add this compound (1.0 equiv) dropwise to the activated nucleophile solution.

  • Heating & Monitoring: Heat the reaction to 60°C. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Self-Validation (TLC Check): The consumption of the starting bromide (visualized via KMnO₄ stain) and the appearance of a new, UV-active spot (due to the aromatic ring of the nucleophile) validates the successful coupling.

  • Quenching: Once complete, cool the mixture to room temperature and quench by pouring into a 10-fold volume of ice water. This forces the highly lipophilic product to precipitate or separate as an oil, while the DMF and inorganic salts remain in the aqueous phase.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with water (3x) and brine (1x) to ensure complete removal of residual DMF.

  • Drying: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

Safety and Handling

This compound is a potent alkylating agent. It is a flammable liquid/vapor and causes severe skin and eye irritation[1]. Because alkylating agents can react with nucleophilic sites on DNA and proteins, all handling must be conducted inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat, is mandatory. Waste containing unreacted bromide must be quenched with a mild nucleophile (e.g., dilute ammonia or sodium thiosulfate) prior to disposal.

References

  • Wikipedia . Wohl–Ziegler bromination. Wikimedia Foundation. Available at:[Link]

Sources

An In-depth Technical Guide to 4-(Bromomethyl)cyclohexane-1-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)cyclohexane-1-carbonitrile is a bifunctional alicyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive bromomethyl group and a versatile nitrile moiety on a cyclohexane ring, establishes it as a valuable building block for the synthesis of complex molecular architectures, including spirocyclic systems and kinase inhibitors. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthetic protocol, and its reactivity. Furthermore, this guide explores its applications in drug discovery, offering insights into its role in the generation of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid. The molecule exists as a mixture of cis and trans isomers, arising from the relative orientation of the bromomethyl and nitrile groups on the cyclohexane ring.

SMILES: C1CC(CCC1CBr)C#N[1][2]

Molecular Formula: C₈H₁₂BrN[2][3]

Molecular Weight: 202.09 g/mol [2][3]

InChIKey: QYQXSDNRTNJKHA-UHFFFAOYSA-N[2][3]

PropertyValueSource
Appearance Colorless to pale yellow liquid-
Boiling Point Estimated: ~120-130 °C at 10 mmHgBased on analogues[4]
Density Estimated: ~1.3 g/mLBased on analogues[4]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.[4]
Stability Stable under normal storage conditions. Moisture sensitive.-

Safety and Handling: this compound is a flammable liquid and vapor. It is also a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the free-radical bromination of the corresponding methyl-substituted precursor, 4-methylcyclohexane-1-carbonitrile. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Synthesis of this compound from 4-Methylcyclohexane-1-carbonitrile

This protocol is adapted from established procedures for allylic and benzylic bromination using NBS.

Reaction Scheme:

G 4-Methylcyclohexane-1-carbonitrile 4-Methylcyclohexane-1-carbonitrile This compound This compound 4-Methylcyclohexane-1-carbonitrile->this compound NBS, AIBN CCl4, Reflux

A schematic of the synthesis of this compound.

Materials:

  • 4-Methylcyclohexane-1-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylcyclohexane-1-carbonitrile (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by succinimide, which floats on the surface.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the succinimide byproduct. c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the product as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

  • NBS as Bromine Source: NBS is used as a source of a low concentration of molecular bromine (Br₂), which is generated in situ. This is crucial for selective allylic/benzylic bromination over addition to any potential double bonds.

  • AIBN as Radical Initiator: AIBN initiates the free-radical chain reaction upon thermal decomposition, generating radicals that abstract a hydrogen atom from the methyl group of the starting material.

  • Carbon Tetrachloride as Solvent: CCl₄ is a non-polar solvent that is commonly used for free-radical reactions. It is important to use anhydrous CCl₄ to prevent hydrolysis of NBS and the product.

  • Aqueous Workup: The washing steps with NaHCO₃ and brine are to remove any acidic byproducts and residual water-soluble impurities.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the presence of diastereomers and the multiple proton environments on the cyclohexane ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4d2H-CH₂Br
~2.5m1H-CH(CN)
~1.2 - 2.2m9HCyclohexane ring protons

Explanation of Predicted Shifts:

  • -CH₂Br (δ ~3.4 ppm): The protons on the carbon adjacent to the bromine atom are expected to be deshielded and appear as a doublet due to coupling with the adjacent methine proton.

  • -CH(CN) (δ ~2.5 ppm): The proton on the carbon bearing the nitrile group will be deshielded by the electron-withdrawing effect of the nitrile and will appear as a multiplet due to coupling with adjacent protons.

  • Cyclohexane ring protons (δ ~1.2 - 2.2 ppm): The remaining protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~122-C≡N
~40-CH₂Br
~30-35Cyclohexane ring carbons
~28-CH(CN)

Explanation of Predicted Shifts:

  • -C≡N (δ ~122 ppm): The carbon of the nitrile group typically appears in this region. The chemical shift of the nitrile carbon can be influenced by the stereochemistry of the substituent. For cyclohexanecarbonitriles, an equatorially oriented nitrile group generally resonates at a lower field (higher ppm) compared to its axial counterpart.[5]

  • -CH₂Br (δ ~40 ppm): The carbon attached to the bromine atom is deshielded and will appear in this region.

  • Cyclohexane ring carbons (δ ~30-35 ppm): The carbons of the cyclohexane ring will appear in the aliphatic region.

  • -CH(CN) (δ ~28 ppm): The carbon bearing the nitrile group will be found in the aliphatic region.

Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis.

Reactions at the Bromomethyl Group

The primary alkyl bromide is a good electrophile and readily undergoes nucleophilic substitution reactions (typically Sₙ2). This allows for the introduction of a wide variety of functional groups.

G cluster_0 Nucleophilic Substitution This compound This compound Product Product This compound->Product Nu⁻

General scheme for nucleophilic substitution.

Examples of Nucleophiles:

  • Amines: Reaction with primary or secondary amines yields the corresponding amino-substituted compounds.

  • Alcohols/Phenols: Williamson ether synthesis with alkoxides or phenoxides provides ethers.

  • Thiols: Reaction with thiolates gives thioethers.

  • Cyanide: Can be used to introduce a second nitrile group, forming a dinitrile.

  • Azide: Forms an azidomethyl derivative, which can be further reduced to an aminomethyl group.

  • Carboxylates: Leads to the formation of esters.

Reactions of the Nitrile Group

The nitrile group can be transformed into other important functional groups.

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. Under milder conditions, partial hydrolysis can yield a primary amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine.

  • Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis yields ketones.

Application in the Synthesis of Spirocyclic Compounds

The dual reactivity of this compound makes it an excellent starting material for the synthesis of spirocyclic compounds.[6][7] These three-dimensional structures are of great interest in drug discovery due to their conformational rigidity and ability to present substituents in well-defined spatial orientations.

A general strategy involves an initial nucleophilic substitution at the bromomethyl group, followed by an intramolecular reaction involving the nitrile moiety or a derivative thereof. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then undergo an intramolecular cyclization.

G A 4-(Bromomethyl)cyclohexane- 1-carbonitrile B Intermediate with nucleophile attached A->B 1. Nucleophilic Substitution C Hydrolysis of nitrile to carboxylic acid B->C 2. Hydrolysis D Intramolecular cyclization C->D E Spirocyclic Product D->E

Sources

Technical Guide: Cis and Trans Isomers of 4-(Bromomethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the realm of medicinal chemistry, 4-(bromomethyl)cyclohexane-1-carbonitrile (CAS 62221-23-2) serves as a critical bifunctional scaffold.[1] It allows for the precise introduction of a cyclohexane spacer into drug candidates, modulating lipophilicity and metabolic stability.[2]

The core challenge with this scaffold is stereochemistry .[2] The cyclohexane ring exists in dynamic chair conformations, and the relationship between the bromomethyl (-CH₂Br) and nitrile (-CN) groups defines the physical and biological properties of the final molecule.

  • Trans-isomer (Thermodynamic Product): Both substituents occupy equatorial positions (diequatorial). This is the preferred isomer for most drug development programs due to its structural rigidity and linear vector.[2]

  • Cis-isomer (Kinetic/Less Stable): One substituent is axial, the other equatorial.[2] It introduces a "kink" in the molecular geometry and is often an impurity to be removed.[2]

This guide provides a definitive workflow for the synthesis, separation, and characterization of these isomers, with a focus on obtaining the high-purity trans-isomer required for pharmaceutical applications.

Conformational Analysis & Thermodynamics

To control the synthesis, one must first understand the driving forces behind the stability of these isomers.[2]

A-Value Analysis

The stability of substituted cyclohexanes is dictated by A-values (conformational free energy differences).[2]

  • -CN Group: A-value ≈ 0.2 kcal/mol (Small steric demand).[2]

  • -CH₂Br Group: A-value ≈ 1.8–2.0 kcal/mol (Moderate to Large steric demand).[2]

Stability Hierarchy
  • Trans-Isomer (1,4-diequatorial): Both groups are equatorial.[2] Steric strain is minimized.[2][3] This is the global minimum on the potential energy surface.[2]

  • Cis-Isomer (1,4-axial/equatorial): The bulky -CH₂Br group will preferentially occupy the equatorial position, forcing the smaller -CN group into the axial position. This incurs 1,3-diaxial interaction penalties, making the cis-isomer thermodynamically less stable by approximately 0.5–1.0 kcal/mol.[2]

Visualization: Conformational Energy Landscape

ConformationalAnalysis Trans Trans-Isomer (Diequatorial) Most Stable Transition Twist-Boat Transition State Trans->Transition High Energy Barrier Cis Cis-Isomer (Axial/Equatorial) Less Stable Cis->Trans Isomerization (Base/Heat) Transition->Cis Ring Flip

Figure 1: Thermodynamic relationship between cis and trans isomers.[2][4][5] The trans-isomer is the energetic sink.

Synthesis & Production Workflows

Researchers typically encounter two scenarios: synthesizing the material de novo or purifying a commercial mixture.[2]

Route A: Stereoselective Synthesis (Recommended)

The most reliable method to access the trans-isomer is to start with a precursor that is already locked in the trans configuration, such as trans-4-cyclohexanedicarboxylic acid.

Protocol:

  • Starting Material: trans-4-Cyclohexanedicarboxylic acid dimethyl ester.[2]

  • Monohydrolysis: Controlled hydrolysis to the mono-acid.[2]

  • Reduction: Selective reduction of the ester/acid to the alcohol (trans-4-(hydroxymethyl)cyclohexanecarboxylic acid derivatives).

  • Functional Group Interconversion: Conversion of the alcohol to bromide (Appel reaction or PBr₃) and the acid to nitrile (via amide).[2]

Route B: Equilibration of Mixtures

If you possess a cis/trans mixture (common in radical bromination of 4-methylcyclohexanecarbonitrile), you can enrich the trans-isomer via thermodynamic equilibration.

Equilibration Protocol:

  • Reagents: Sodium methoxide (NaOMe) in Methanol or Potassium tert-butoxide (KOtBu) in THF.

  • Mechanism: The base deprotonates the carbon alpha to the nitrile (the most acidic proton). The resulting carbanion is planar.[2] Reprotonation occurs from the less hindered face, favoring the equatorial nitrile (trans-isomer).[2]

  • Conditions: Reflux for 4–12 hours.[2] Monitor by GC or NMR.[2]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Cyanocyclohexane carboxylic acid Step1 1. Reduction (BH3·THF) Target: Alcohol Start->Step1 Step2 2. Bromination (CBr4, PPh3) Appel Reaction Step1->Step2 Crude Crude Product (Cis/Trans Mixture) Step2->Crude Purification 3. Recrystallization (Solvent: Hexane/EtOAc) Crude->Purification Enrichment Final Pure Trans-Isomer (>98% de) Purification->Final

Figure 2: Step-by-step synthetic pathway from acid precursor to pure trans-bromide.

Characterization & Identification

Distinguishing the isomers requires precise analytical techniques.[2] NMR is the gold standard.[2]

Proton NMR (¹H NMR) Diagnostics

The key to identification lies in the coupling constants (J-values) of the methine protons on the cyclohexane ring.

FeatureTrans-Isomer Cis-Isomer
Geometry Diequatorial (Substituents)Axial / Equatorial
H1 (alpha to CN) Axial protonEquatorial proton (usually)
Coupling (H1) Large triplet of triplets (J ≈ 10–12 Hz)Narrow multiplet (J ≈ 3–5 Hz)
H4 (alpha to CH₂Br) Axial protonAxial proton
Chemical Shift Generally more upfield (shielded)Generally more downfield (deshielded)

Why this works: In the trans-isomer, the axial protons at C1 and C4 have 180° dihedral angles with their axial neighbors, leading to large Karplus coupling constants (~10-12 Hz). In the cis-isomer, the equatorial proton has 60° dihedral angles, resulting in much smaller couplings.[2]

Physical Properties
PropertyTrans-Isomer Cis-Isomer
State Solid (Low melting) or Viscous LiquidLiquid
Melting Point Higher (Better packing)Lower
Solubility Lower in non-polar solventsHigher in non-polar solvents
Elution (GC) Faster (Lower BP, more linear)Slower (Higher BP)
Elution (Reverse Phase HPLC) Retained longer (More hydrophobic surface area)Elutes earlier

Separation Protocol (Purification)

If synthesis yields a mixture, follow this separation hierarchy:

  • Crystallization (Primary Method):

    • Dissolve the crude mixture in a minimum amount of hot hexane or a hexane/ethyl acetate (9:1) mixture.

    • Cool slowly to 0°C or -20°C.

    • The trans-isomer will preferentially crystallize due to its higher symmetry and better lattice packing energy.[2]

    • Tip: If the nitrile is liquid, convert it to the corresponding carboxylic acid (hydrolysis), which is almost certainly a solid, crystallize the acid, and then reform the nitrile.[2]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: Hexane/Ethyl Acetate gradient (0% -> 20%).[2]

    • Order of Elution: The cis-isomer is slightly more polar due to the net dipole moment vector (substituents on the same side). The trans-isomer (dipoles partially cancelled) is less polar and often elutes first on silica, though this can vary.[2] Note: On GC (boiling point), trans usually elutes first.

Safety & Handling

  • Lachrymator Hazard: Bromomethyl compounds are potent alkylating agents and often lachrymators (tear gas-like).[2] Handle only in a fume hood.

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic cyanide species.[2] Avoid strong acids unless intended for hydrolysis.[2]

  • Skin Absorption: The cyclohexane lipophilicity facilitates skin absorption.[2] Double-glove (Nitrile) is mandatory.[2]

References

  • BenchChem. (2025).[2] this compound: Building Block Profile.[1][6] Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane Specifications. Retrieved from

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary for this compound. Retrieved from

  • Organic Syntheses. (1973).[2] Synthesis of trans-4-t-butylcyclohexanol (General procedure for stereoselective reduction).Org.[2][4][7][8] Synth. 53,[2][8] 13. Retrieved from [2]

  • Google Patents. (1966).[2] Isomerization of cis-1,4-cyclohexanedicarbonitrile to its trans isomer (US3251874A). Retrieved from

Sources

4-(Bromomethyl)cyclohexane-1-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Bromomethyl)cyclohexane-1-carbonitrile: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS: 62221-23-2) serves as a critical bifunctional building block in modern medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses a highly reactive primary alkyl electrophile (bromomethyl) and a chemically distinct nitrile handle. This duality allows for the rapid elaboration of the cyclohexane scaffold—a structural motif increasingly favored in drug design for its ability to improve metabolic stability and solubility compared to planar aromatic rings (the "Escape from Flatland" paradigm).

This guide provides a definitive technical profile of the compound, detailing its molecular specifications, stereochemical considerations, and a validated synthetic workflow for its generation and utilization.

Physicochemical Profile

The following data constitutes the baseline for stoichiometric calculations and analytical verification.

Molecular Specifications
PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₈H₁₂BrN
Molecular Weight 202.09 g/mol Monoisotopic Mass: 201.015 g/mol
CAS Number 62221-23-2Generic entry (covers stereoisomers)
Physical State Pale yellow liquid or low-melting solidDepends on isomeric purity (trans tends to be solid)
Boiling Point ~110–115 °C at 0.5 mmHgPredicted/Analogous
Solubility DCM, THF, Ethyl Acetate, DMSOInsoluble in water
Stereochemical Configuration

The cyclohexane ring introduces cis and trans isomerism.[1][2][3]

  • Trans-isomer: The nitrile and bromomethyl groups are on opposite faces of the ring (typically 1,4-diequatorial in the lowest energy chair conformation). This is often the preferred pharmacophore for rigidifying linker systems.

  • Cis-isomer: The groups are on the same face (axial-equatorial interaction).[1]

Synthetic Routes & Methodology

Retrosynthetic Analysis

The most reliable route to this compound avoids direct bromination of the methyl group (which can lead to over-bromination or radical scrambling). Instead, a nucleophilic substitution of the corresponding alcohol is the industry-standard approach.

Diagram: Synthetic Pathway & Reactivity

SynthesisPath Alcohol Precursor: 4-(Hydroxymethyl) cyclohexane-1-carbonitrile Reagents Reagents: CBr4 / PPh3 (Appel Reaction) Alcohol->Reagents Target Target: 4-(Bromomethyl) cyclohexane-1-carbonitrile Reagents->Target DCM, 0°C -> RT Deriv_Amine Derivative A: Amine (via Reduction) Target->Deriv_Amine LiAlH4 or H2/Cat Deriv_Acid Derivative B: Carboxylic Acid (via Hydrolysis) Target->Deriv_Acid HCl/H2O, Heat Deriv_Alk Derivative C: Alkyl-Aryl Ether (via SN2) Target->Deriv_Alk Ar-OH, K2CO3

Caption: Divergent synthesis and utilization map. The Appel reaction converts the alcohol to the bromide under mild conditions, preserving the nitrile.

Detailed Experimental Protocol

Objective: Conversion of 4-(hydroxymethyl)cyclohexane-1-carbonitrile to this compound via the Appel Reaction.

Rationale: The Appel reaction (PPh₃/CBr₄) is selected over PBr₃ or HBr because it operates under neutral/mild conditions. This prevents the premature hydrolysis of the nitrile group (which is sensitive to strong acid/heat) and minimizes elimination side reactions.

Reagents:

  • Precursor: 4-(Hydroxymethyl)cyclohexane-1-carbonitrile (1.0 eq)

  • Carbon Tetrabromide (CBr₄) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add the alcohol precursor (10 mmol) and dissolve in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add CBr₄ (12 mmol) in one portion. Stir for 10 minutes.

  • Activation: Dissolve PPh₃ (12 mmol) in minimal DCM and add it dropwise to the reaction mixture over 20 minutes. Note: The solution will typically turn slightly yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The alcohol spot (lower Rf) should disappear, replaced by the bromide (higher Rf).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~10 mL.

    • Add diethyl ether (50 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct (white solid).

    • Filter the suspension through a pad of Celite or silica.

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, gradient 0–10% EtOAc in Hexanes).

  • Validation: Obtain ¹H NMR. Look for the shift of the methylene protons (-CH ₂-OH → -CH ₂-Br) from ~3.5 ppm to ~3.3 ppm.

Applications in Drug Discovery[8][9]

This compound acts as a "linchpin" intermediate. Its primary utility is in fragment-based drug discovery (FBDD) and lead optimization.

1. The "Linker" Strategy

The bromomethyl group is an excellent electrophile for Sₙ2 reactions. It is commonly reacted with:

  • Phenols/Amines: To tether the cyclohexane ring to aromatic pharmacophores.

  • Heterocycles: To introduce metabolic bulk without adding aromaticity.

2. The "Warhead" Strategy

The nitrile group is a masked functionality.

  • Hydrolysis: Converts to the carboxylic acid (–COOH) for amide coupling.

  • Reduction: Converts to the primary amine (–CH₂NH₂), creating a 1,4-bis(aminomethyl)cyclohexane analog (after further elaboration), which is a privileged scaffold in antimicrobial and anticancer agents.

  • Bioisostere: The nitrile itself can act as a carbonyl bioisostere or a hydrogen bond acceptor in the binding pocket.

Safety & Handling (SHE)[10]

  • Hazards: Alkyl bromides are potent alkylating agents and potential lachrymators. The nitrile group releases toxic cyanide species upon combustion or strong acidic hydrolysis.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Disposal: Quench excess alkylating agents with dilute ammonia or thiosulfate solution before disposal into halogenated waste streams.

References

  • PubChem. (2025).[4] this compound.[5][6] National Center for Biotechnology Information. [Link]

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition. (Standard protocol reference for the cited synthesis method).
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual reference for the use of cyclohexane scaffolds).

Sources

4-(Bromomethyl)cyclohexane-1-carbonitrile: A Comprehensive Technical Guide to Bifunctional Scaffold Reactivity and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)cyclohexane-1-carbonitrile (CAS 62221-23-2) is a highly valued bifunctional building block in organic synthesis, materials science, and medicinal chemistry. While its specific PubChem Compound ID (CID) is dynamically linked within broader stereoisomeric databases, its structural identity is definitively tracked in computational chemistry via its InChIKey (QYQXSDNRTNJKHA-UHFFFAOYSA-N) 1. This whitepaper provides an in-depth mechanistic analysis of its dual reactivity—combining an electrophilic bromomethyl group with a versatile carbonitrile moiety—and outlines field-proven, self-validating protocols for its application in drug discovery.

Physicochemical Profiling & Structural Data

To ensure consistent reaction outcomes, researchers must verify the physicochemical parameters of the scaffold. The compound is typically supplied at ≥95% purity to prevent side reactions during complex multi-step syntheses 2.

ParameterValue
Chemical Name This compound
CAS Registry Number 62221-23-2
Molecular Formula C₈H₁₂BrN
Molecular Weight 202.09 g/mol
Monoisotopic Mass 201.0153 Da
Canonical SMILES C1CC(CCC1CBr)C#N
InChIKey QYQXSDNRTNJKHA-UHFFFAOYSA-N

Data aggregated from computational chemical databases and commercial suppliers 3.

Synthetic Pathways & Mechanistic Grounding

The traditional and most direct synthesis of this compound relies on the free-radical bromination of a 4-methylcyclohexane-1-carbonitrile precursor 2. This reaction is highly analogous to benzylic and allylic brominations. The mechanism initiates with the generation of a bromine radical, which abstracts a hydrogen atom from the exocyclic methyl group. The resulting carbon-centered radical then reacts with a bromine source to propagate the chain and form the final product.

Synthesis A 4-Methylcyclohexane- 1-carbonitrile C Cyclohexyl-methyl Radical Intermediate A->C Hydrogen Abstraction B Bromine Radical (Br•) B->C Initiator D 4-(Bromomethyl)cyclohexane- 1-carbonitrile C->D + Br2 Propagation

Figure 1: Free-radical bromination pathway for this compound.

Bifunctional Reactivity in Medicinal Chemistry

The strategic value of this compound lies in its orthogonal functional groups, allowing researchers to utilize it as a key scaffold in multi-component cascade transformations 2:

  • Bromomethyl Group (-CH₂Br): Acts as a highly reactive electrophilic center. It is an ideal site for nucleophilic substitution (Sₙ2) reactions, enabling the introduction of the cyclohexane moiety into complex molecular architectures. It also serves as a substrate for radical dehalogenation.

  • Carbonitrile Group (-C≡N): Serves as a versatile polar handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or utilized as a dipolarophile in cycloaddition reactions to construct heterocycles.

Reactivity cluster_0 Bromomethyl Group (-CH2Br) cluster_1 Carbonitrile Group (-C#N) Core 4-(Bromomethyl)cyclohexane- 1-carbonitrile NucSub Nucleophilic Substitution (SN2) Core->NucSub Electrophilic Radical Radical Dehalogenation (Bu3SnH) Core->Radical Radical Hydrolysis Hydrolysis (Carboxylic Acid) Core->Hydrolysis Acid/Base Reduction Reduction (Amine) Core->Reduction LiAlH4 Cyclo Cycloaddition (Heterocycles) Core->Cyclo Dipolarophile

Figure 2: Bifunctional reactivity map of the bromomethyl and carbonitrile functional groups.

Field-Proven Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in causality and self-validating checkpoints.

Protocol A: N-Alkylation via Nucleophilic Substitution (Sₙ2)

This protocol details the attachment of the cyclohexane scaffold to a secondary amine.

  • Step 1: Preparation. Dissolve this compound (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected as a polar aprotic solvent because it strongly solvates cations while leaving the amine nucleophile unsolvated and highly reactive, thereby accelerating the Sₙ2 pathway over competing E2 elimination.

  • Step 2: Base Addition. Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) to the mixture.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated HBr, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Step 3: Reaction & Self-Validation. Stir the mixture at 60°C for 12 hours.

    • Self-Validation: Track the reaction via Thin-Layer Chromatography (TLC). The protocol validates itself when the starting material spot (higher R_f due to lower polarity) completely disappears, replaced by a distinct, more polar product spot.

  • Step 4: Workup. Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Radical Dehalogenation using Tributyltin Hydride

This protocol utilizes the bromomethyl group to generate a carbon-centered radical for subsequent cascade cyclizations or simple dehalogenation 2.

  • Step 1: Reagent Mixing. Combine this compound (1.0 eq) and Tributyltin hydride (Bu₃SnH, 1.1 eq) in toluene.

  • Step 2: Degassing. Sparge the solution with Nitrogen (N₂) for 15 minutes.

    • Causality: Degassing is critical because molecular oxygen (O₂) is a diradical. If present, O₂ will rapidly quench the carbon-centered radical intermediate, terminating the chain reaction prematurely.

  • Step 3: Initiation. Add Azobisisobutyronitrile (AIBN, 0.1 eq) as a radical initiator and reflux at 80°C.

  • Step 4: Workup & Self-Validation. After cooling, add an aqueous solution of Potassium Fluoride (KF).

    • Self-Validation: The success of the KF workup is visually self-validating; the immediate precipitation of a white solid (insoluble tributyltin fluoride) confirms the successful sequestration of the toxic tin byproduct, ensuring the organic filtrate is clean for GC-MS analysis.

Safety and Handling

This compound requires rigorous Environmental, Health, and Safety (EHS) oversight. It is classified as a flammable liquid and vapor. The primary alkyl bromide acts as a potent alkylating agent, causing severe skin and eye irritation, and poses a risk of respiratory irritation upon inhalation 2. Manipulations must be conducted in a certified fume hood using nitrile gloves and splash-proof goggles.

References

  • PubChemLite. "QYQXSDNRTNJKHA-UHFFFAOYSA-N - Explore". Université du Luxembourg. URL:[Link]

Sources

Precision Engineering of 4-Substituted Cyclohexane Carbonitrile Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Conformational Advantage

In modern drug discovery, the 4-substituted cyclohexane carbonitrile motif is more than a structural connector; it is a conformational locking device . Unlike planar phenyl rings or flexible alkyl chains, the cyclohexane scaffold offers defined three-dimensional vectors that can position pharmacophores (e.g., the nitrile "warhead" or H-bond acceptor) into precise regions of a protein binding pocket.

This guide addresses the primary challenge in working with these building blocks: Stereocontrol . The subtle energy differences between cis and trans isomers—dictated by A-values and 1,3-diaxial interactions—require rigorous synthetic planning. We will explore the thermodynamic vs. kinetic pathways to access specific isomers, validated by protocols for the synthesis of high-value intermediates used in PDE4 (e.g., Cilomilast) and Cathepsin K inhibitors.

Stereochemical Fundamentals: The A-Value Equation

To design a scalable synthesis, one must first model the thermodynamic preference of the system. The cyclohexane ring exists predominantly in a chair conformation. The stability of 4-substituted cyclohexane carbonitriles is governed by the A-value (conformational free energy difference) of the substituents.

Thermodynamic Hierarchy
  • Cyano Group (-CN): A-value ≈ 0.2 kcal/mol . This is surprisingly small due to the linear, rod-like shape of the cyano group, which minimizes steric clash with axial hydrogens.

  • Target Substituents (R):

    • tert-Butyl: ~4.9 kcal/mol (The "Locking" Group)[1]

    • Phenyl: ~2.8 kcal/mol

    • Boc-Amine (-NHBoc): ~1.2–1.7 kcal/mol

The Locking Principle: When a bulky group (e.g., tert-butyl or Boc-amine) is present at C4, it effectively locks the ring into a conformation where that bulky group is equatorial . The stereochemistry of the molecule then depends entirely on the orientation of the nitrile group relative to this locked frame.

  • Trans-Isomer (Diequatorial): The bulky group is equatorial, and the nitrile is equatorial. This is the Thermodynamic Product .

  • Cis-Isomer (Axial-Equatorial): The bulky group is equatorial, forcing the nitrile to be axial. This is the Kinetic Product (often higher energy by ~0.2–0.5 kcal/mol).

Visualization: Conformational Equilibrium

The following diagram illustrates the energy landscape for 4-tert-butylcyclohexanecarbonitrile.

ConformationalAnalysis cluster_legend Stereochemical Driver Trans Trans-Isomer (Diequatorial) Most Stable Twist Twist-Boat Transition State High Energy Trans->Twist Ring Flip (Disfavored) Cis Cis-Isomer (Axial-Equatorial) Less Stable (+0.2 kcal/mol) Twist->Cis Note The t-Butyl group (A=4.9) anchors the conformation. The CN group (A=0.2) flips between axial/equatorial.

Caption: Thermodynamic equilibrium of 4-substituted cyclohexane carbonitriles. The bulky substituent dictates the chair form, forcing the nitrile into axial (cis) or equatorial (trans) positions.

Synthetic Methodologies: Accessing the Right Isomer

Route A: The Thermodynamic Approach (Equilibration)

Target: trans-1,4-disubstituted cyclohexanes. Mechanism: Base-catalyzed epimerization. Because the nitrile group has an acidic


-proton (pKa ~25 in DMSO), treating a mixture of isomers with a base (e.g., NaOEt or KOtBu) allows the system to equilibrate to the thermodynamically favored trans (diequatorial) isomer.
  • Reagents: KOtBu/tBuOH or NaOEt/EtOH.

  • Conditions: Reflux for 4–12 hours.

  • Outcome: Typically >90% trans isomer.

Route B: The Kinetic Approach (Nucleophilic Displacement)

Target: Specific stereoisomers (often cis or trans depending on starting material). Mechanism:


 Inversion.
To access a specific isomer without equilibration, one typically starts with a 4-substituted cyclohexanol of known configuration. Converting the alcohol to a leaving group (Mesylate/Tosylate) followed by displacement with Cyanide results in inversion.
  • Workflow:

    • Start with cis-4-substituted cyclohexanol (Axial OH).

    • Mesylation (MsCl, Et3N).

    • Displacement with NaCN/DMSO.

    • Result: trans-4-substituted cyclohexane carbonitrile (Equatorial CN).

Route C: Reductive Cyanation (TosMIC)

Target: Converting ketones directly to nitriles. Using Tosylmethyl Isocyanide (TosMIC) allows for the one-step conversion of a 4-substituted cyclohexanone to the nitrile. This reaction often yields a mixture of isomers, requiring subsequent chromatographic separation or equilibration.

Detailed Experimental Protocol

Objective: Synthesis and Purification of trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarbonitrile. Context: This is a critical intermediate for Cathepsin K and Janus Kinase inhibitors.

Step 1: Hydrogenation of p-Aminobenzoic Acid

Note: This step establishes the cyclohexane ring and the trans-relationship.

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Reagents:

    • p-Aminobenzoic acid (10.0 g, 73 mmol)

    • Catalyst: 5% Ru/Al2O3 or Ru/C (2.5 g, 25 wt% loading)

    • Solvent: 10% aqueous NaOH (100 mL)

  • Procedure:

    • Charge the autoclave with reagents.

    • Pressurize with Hydrogen gas (

      
      ) to 15–50 bar .
      
    • Heat to 100°C with vigorous stirring (1000 rpm) for 20 hours.

    • Monitor: Check consumption of aromatic starting material via UV-HPLC or TLC.

    • Workup: Filter catalyst. The filtrate contains sodium 4-aminocyclohexanecarboxylate (mixture of cis/trans, typically 1:4 ratio favoring trans).

Step 2: Boc-Protection and Isomer Separation

Note: The trans isomer is less soluble in certain organic solvents, facilitating purification.

  • Protection:

    • To the aqueous filtrate from Step 1, add Dioxane (50 mL) and Di-tert-butyl dicarbonate (

      
      , 1.1 equiv).
      
    • Stir at RT for 12 hours.

    • Acidify carefully with 1M HCl to pH 3–4 to precipitate the crude acid.

  • Conversion to Nitrile (via Primary Amide):

    • Convert the acid to the primary amide using CDI (Carbonyldiimidazole) followed by Ammonium Hydroxide (

      
      ).
      
    • Dehydration: Treat the amide with Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C.

  • Purification (The Self-Validating Step):

    • Crude Profile: Mixture of cis (axial CN) and trans (equatorial CN).[2]

    • Crystallization: Dissolve crude nitrile in hot Ethanol/Hexane (1:4) .

    • Cooling: Slow cooling to 4°C. The trans-isomer (linear, better packing) typically crystallizes first.

    • Validation:

      
      -NMR. The 
      
      
      
      -proton of the nitrile in the trans-isomer appears as a triplet of triplets (tt) with large coupling constants (
      
      
      ) due to axial-axial coupling with C3/C5 protons. The cis-isomer appears as a broad singlet or narrow multiplet (
      
      
      ).

Case Study: Cilomilast (Ariflo)

Drug Class: PDE4 Inhibitor for COPD.[3][4][5] Structure: cis-4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid.[5]

This molecule presents a unique challenge: Gem-disubstitution at the 4-position.

Synthetic Logic

The synthesis requires installing both an aryl group and a nitrile at the same carbon.

  • Strategy: A 4-aryl-cyclohexanone intermediate is used.[6]

  • Cyanation: The ketone is converted to the nitrile. However, simply adding HCN would yield a cyanohydrin.

  • Actual Industrial Route:

    • Start with 3-cyclopentyloxy-4-methoxybenzaldehyde.

    • Convert to acetonitrile derivative.[7]

    • Double Michael Addition: React with methyl acrylate to form the cyclohexane ring (pimelate intermediate followed by Dieckmann cyclization).

    • Stereoselection: The final product requires the carboxylic acid and the aryl group to be in a specific relative orientation. The cis nomenclature in Cilomilast refers to the relationship between the Acid and the Aryl group (often defined by the highest priority groups).

Workflow Diagram

CilomilastSynthesis Start Aryl-Acetonitrile Precursor Michael Double Michael Addition (Methyl Acrylate + Base) Start->Michael Step 1 Cyclization Dieckmann Cyclization (Forms Cyclohexanone Core) Michael->Cyclization Step 2 Funct Functionalization (Introduction of Nitrile/Acid) Cyclization->Funct Step 3 Separation Isomer Separation (Crystallization/Chromatography) Funct->Separation Step 4 Product Cilomilast (Ariflo) Active PDE4 Inhibitor Separation->Product Final API

Caption: Simplified synthetic flow for the Cilomilast core, highlighting the construction of the gem-disubstituted cyclohexane ring.

Technical Data Summary

ParameterValueSignificance
A-Value (CN) 0.2 kcal/molLow steric demand; thermodynamic preference is weak without other substituents.
A-Value (t-Bu) 4.9 kcal/molStrong conformational anchor; dictates ring geometry.
NMR (

-CN) Trans

Hz (tt)
Diagnostic for axial proton (equatorial nitrile).
NMR (

-CN) Cis

Hz (bs/m)
Diagnostic for equatorial proton (axial nitrile).
pKa (

-proton)
~25 (DMSO)Allows base-catalyzed equilibration to thermodynamic isomer.

References

  • Winstein, S.; Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis". Journal of the American Chemical Society. Link

  • Christensen, S. B., et al. (1998).[5] "1,4-Cyclohexanecarboxylates: Potent and Selective Inhibitors of Phosphodiesterase 4 for the Treatment of Asthma".[5] Journal of Medicinal Chemistry. Link

  • Truppo, M. D.; Hughes, D. L. (2011). "Development of an Improved Immobilized CAL-B for the Enzymatic Resolution of a Key Intermediate to Odanacatib". Organic Process Research & Development. Link

  • Carreira, E. M., et al. (2014). "A-Values". ETH Zürich Organic Chemistry Laboratory. Link

  • GlaxoSmithKline. (2002). "Cilomilast (Ariflo) FDA Advisory Committee Briefing Document". Link

Sources

Strategic Sourcing and Application of 4-(Bromomethyl)cyclohexane-1-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently evaluate bifunctional building blocks that offer both structural rigidity and orthogonal reactivity. 4-(Bromomethyl)cyclohexane-1-carbonitrile (CAS 62221-23-2) is a premier example of such a versatile intermediate ()[1]. With a molecular formula of C8H12BrN and a molecular weight of 202.09 g/mol , this compound provides a rigid cyclohexane scaffold equipped with a highly reactive electrophilic bromomethyl group and a polar carbonitrile handle ()[2]. This technical guide outlines the mechanistic rationale for its use, critical supplier evaluation metrics, self-validating quality control workflows, and a standardized protocol for its application in Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Significance & Structural Profile

The value of this compound lies in its dual functionality and spatial characteristics:

  • Electrophilic Hub: The primary alkyl bromide is an exceptional substrate for bimolecular nucleophilic substitution (SN2). Because the bromine atom is positioned on a primary carbon extending from the ring (SMILES: BrCC1CCC(C#N)CC1), steric hindrance is minimized, allowing for rapid, high-yield alkylation of amines, thiols, and alkoxides[2].

  • Orthogonal Handle: The carbonitrile (-C≡N) group is stable under standard basic SN2 conditions but can be subsequently activated. It serves as a precursor for primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via [3+2] cycloaddition with azides)[1].

  • Conformational Rigidity: The cyclohexane ring restricts the spatial orientation of the attached pharmacophores. The cis or trans stereochemistry of the 1,4-substituents dictates the 3D vector of the resulting API, which directly impacts binding affinity within a target protein's active site.

Supplier Evaluation & Procurement Metrics

When sourcing this intermediate from vendors such as Benchchem, Sigma-Aldrich, Accel Scientific, or BLD Pharm, researchers must move beyond simple cost analysis ()[3],[4]. High-purity material (typically ≥95%) is required to ensure reliable reaction kinetics and prevent the carryover of synthetic impurities from upstream free-radical bromination[5].

Table 1: Critical Supplier Evaluation Metrics for CAS 62221-23-2

Evaluation MetricTarget SpecificationMechanistic Rationale
Chemical Purity (GC-MS) ≥ 95.0%Minimizes side reactions from unreacted precursors (e.g., 4-methylcyclohexane-1-carbonitrile)[5].
Isomeric Ratio (cis/trans) Vendor-DefinedPrevents the formation of complex diastereomeric mixtures in downstream API synthesis.
Moisture Content (KF) ≤ 0.5%Prevents competitive hydrolysis of the primary alkyl bromide into an unreactive alcohol.
Heavy Metals (ICP-MS) ≤ 10 ppmCritical for late-stage API synthesis to comply with ICH Q3D elemental impurity guidelines.

Quality Control (QC) & Validation Workflow

To ensure trustworthiness, every incoming batch must be subjected to a self-validating QC workflow before being released to the synthesis lab. Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk.

QC_Workflow Start Receipt of CAS 62221-23-2 Visual Visual Inspection (Colorless/Pale Liquid) Start->Visual GCMS GC-MS Analysis (Purity >95%) Visual->GCMS NMR 1H & 13C NMR (Isomeric Ratio) GCMS->NMR KarlFischer Karl Fischer Titration (Moisture <0.5%) NMR->KarlFischer Decision Pass QC? KarlFischer->Decision Release Release to Synthesis Decision->Release Yes Reject Reject Batch Decision->Reject No

Fig 1. Self-validating QC workflow for evaluating incoming supplier batches of CAS 62221-23-2.

Self-Validation Mechanism: The GC-MS step validates the molecular weight (202.09 g/mol ) and overall purity[1], while the 1H NMR step independently validates the structural integrity by confirming the integration ratio of the -CH2Br protons against the cyclohexane scaffold. If the GC-MS shows high purity but the NMR reveals an unexpected cis/trans ratio, the batch is flagged, proving the system's internal checks and balances.

Application Methodology: N-Alkylation Protocol

The following protocol details the N-alkylation of a secondary amine API precursor using this compound.

Reaction_Pathway Substrate Secondary Amine (API Precursor) Intermediate SN2 Transition State Substrate->Intermediate Reagent 4-(Bromomethyl)cyclohexane -1-carbonitrile Reagent->Intermediate Base K2CO3 / DMF (Acid Scavenger) Base->Intermediate Deprotonation Product N-Alkylated Cyclohexyl Carbonitrile Derivative Intermediate->Product Bromide Leaving

Fig 2. SN2 N-alkylation mechanistic pathway utilizing the bromomethyl reagent.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N2 or Ar) to prevent oxidative degradation of the amine substrate.

  • Reagent Charging: Add the secondary amine (1.0 equiv) and anhydrous Potassium Carbonate (K2CO3, 2.0 equiv) to the flask. Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to the amine).

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated, significantly accelerating the SN2 trajectory. K2CO3 acts as a heterogeneous acid scavenger to neutralize the HBr byproduct without hydrolyzing the carbonitrile group.

  • Electrophile Addition: Slowly add this compound (1.2 equiv) dropwise at room temperature to control the initial exotherm[1].

  • Reaction Execution: Elevate the temperature to 60°C.

    • Self-Validation Step: Perform In-Process Control (IPC) via LC-MS every 2 hours. The protocol validates itself when the mass of the starting amine disappears and a new peak corresponding to[M + C8H12N]+ emerges, confirming the specific displacement of the bromide before proceeding to workup[2].

  • Workup & Isolation: Once IPC confirms >95% conversion, cool to room temperature. Quench the reaction with distilled water (5 volumes) to dissolve the inorganic salts and precipitate the highly lipophilic product. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

Sources

Methodological & Application

Application Note: Strategic Nucleophilic Substitution of 4-(Bromomethyl)cyclohexane-1-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

4-(Bromomethyl)cyclohexane-1-carbonitrile (CAS: 62221-23-2) is a highly versatile, bifunctional building block widely utilized in drug discovery and organic synthesis[1]. With a molecular weight of 202.09 g/mol , it features two orthogonally reactive centers: a highly electrophilic primary alkyl bromide and a polar, modifiable carbonitrile group[1].

The primary bromomethyl group is an ideal substrate for bimolecular nucleophilic substitution (


)[2]. Because the leaving group (bromide) is situated on a primary exocyclic carbon, it experiences minimal steric hindrance compared to substituents directly attached to the cyclohexane ring. This allows for rapid, high-yielding alkylation of amines, thiols, and alkoxides. The carbonitrile group remains inert under standard mild 

conditions, allowing for subsequent late-stage derivatization, such as reduction to a primary amine or hydrolysis to a carboxylic acid[2].

Mechanistic Causality in Reaction Design

When designing an


 protocol for this scaffold, the choice of solvent and base is dictated by the need to maximize nucleophilicity while preventing unwanted side reactions (e.g., nitrile hydrolysis or E2 elimination).
  • Solvent Selection: The rate of a chemical reaction is determined by the activation energy (

    
    )[3]. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly preferred. These solvents solvate the counter-cations (e.g., K⁺, Na⁺) but leave the nucleophilic anion "naked" and highly reactive, significantly lowering the 
    
    
    
    of the
    
    
    transition state.
  • Base Selection: For N-alkylation and S-alkylation, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or mild inorganic bases like Potassium Carbonate (K₂CO₃) are optimal. Strong aqueous bases (like NaOH) must be avoided during the substitution phase, as they can prematurely hydrolyze the carbonitrile group to a primary amide or carboxylic acid[2].

Quantitative Optimization Data

To guide synthetic planning, the following table summarizes the optimized conditions for substituting the bromomethyl group with various nucleophile classes.

Table 1: Optimization of


 Conditions for this compound 
Nucleophile TypeExampleSolventBaseTemp/TimeTypical Yield
Secondary AminePiperidineDMFK₂CO₃ (2.0 eq)60°C, 12h82 - 88%
Primary AmineBenzylamineMeCNDIPEA (2.5 eq)70°C, 16h75 - 80%
ThiolThiophenolDMFCs₂CO₃ (1.5 eq)25°C, 4h90 - 95%
Alkoxide/PhenolPhenolTHFNaH (1.2 eq)65°C, 8h70 - 78%

Self-Validating Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Objective: To couple a secondary amine pharmacophore to the cyclohexane scaffold without disturbing the nitrile group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).

    • Causality: Anhydrous K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward without providing hydroxide ions that could attack the nitrile.

  • Electrophile Addition: Cool the suspension to 0°C using an ice bath. Add this compound (1.1 mmol, 1.1 eq) dropwise.

    • Causality: The slight excess of the bromide ensures complete consumption of the valuable amine. Cooling prevents exothermic degradation.

  • Heating & Monitoring (Self-Validation Checkpoint 1): Remove the ice bath and heat the reaction to 60°C. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the amine spot (visualized with Ninhydrin stain) disappears, and a new, higher

    
     spot (tertiary amine) appears.
    
  • Quench & Extraction: Once complete (typically 12h), cool to room temperature. Quench by adding distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing (Self-Validation Checkpoint 2): Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL).

    • Causality: DMF is highly miscible with water but partitions into EtOAc; washing with LiCl effectively pulls DMF out of the organic layer, validating a clean crude NMR later.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: S-Alkylation with Thiols

Objective: Formation of a robust thioether linkage under mild conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol (1.0 mmol) in anhydrous MeCN (5.0 mL).

  • Deprotonation: Add DIPEA (1.5 mmol, 1.5 eq). Stir for 15 minutes at room temperature.

    • Causality: Thiols are highly acidic (pKa ~6-10); DIPEA easily deprotonates them to the highly nucleophilic thiolate anion.

  • Substitution: Add this compound (1.0 mmol). Stir at room temperature for 4 hours.

  • Validation (Self-Validation Checkpoint): To ensure complete consumption of the thiol (which often carries a foul odor and complicates purification), perform an Ellman's reagent test on a 10 µL aliquot. A lack of yellow color confirms the absence of free sulfhydryl groups, validating reaction completion.

  • Workup: Evaporate MeCN, partition between CH₂Cl₂ and saturated NaHCO₃, dry the organic layer, and concentrate.

Process Visualizations

Reactivity SM 4-(Bromomethyl)cyclohexane- 1-carbonitrile N_Alk N-Alkylation (Tertiary Amine) SM->N_Alk SN2 (Amine, K2CO3, DMF) S_Alk S-Alkylation (Thioether) SM->S_Alk SN2 (Thiol, DIPEA, MeCN) Nitrile_Red Nitrile Reduction (Primary Amine) N_Alk->Nitrile_Red LiAlH4 or H2/Pd Nitrile_Hyd Nitrile Hydrolysis (Carboxylic Acid) N_Alk->Nitrile_Hyd NaOH, H2O, Reflux

Orthogonal reactivity of this compound showing SN2 and late-stage mods.

Workflow Step1 Step 1: Reagent Prep Dissolve Amine + K2CO3 in anhydrous DMF Step2 Step 2: Electrophile Dropwise addition of Bromide at 0°C Step1->Step2 Step3 Step 3: SN2 Reaction Heat to 60°C (Monitor via LC-MS) Step2->Step3 Step4 Step 4: DMF Removal Aqueous quench & 5% LiCl washes Step3->Step4 Step5 Step 5: Isolation Silica gel chromatography (Confirm pure product) Step4->Step5

Step-by-step experimental workflow for the N-alkylation protocol highlighting validation checkpoints.

References

  • Title: Organic Chemistry: A Tenth Edition - OpenStax Source: OpenStax URL: [Link]

Sources

Application Note: Strategic Amination of 4-(bromomethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The amination of 4-(bromomethyl)cyclohexane-1-carbonitrile (Structure 1 ) is a pivotal transformation in medicinal chemistry, particularly in the synthesis of Tranexamic acid analogs and peptidomimetics. This substrate presents a unique "bifunctional" challenge:

  • The Electrophile: A primary alkyl bromide (

    
    ) susceptible to 
    
    
    
    attack.
  • The Bystander: A nitrile group (

    
    ) at the 4-position, which must remain intact.
    

The Core Challenge: Direct reaction with simple ammonia often leads to uncontrolled poly-alkylation (formation of secondary and tertiary amines). Furthermore, harsh acidic or basic conditions required for some deprotection steps can inadvertently hydrolyze the nitrile to a carboxylic acid or amide.

This guide details two distinct, field-proven protocols:

  • Protocol A (Direct Alkylation): For synthesizing secondary/tertiary amines using controlled stoichiometry.

  • Protocol B (Gabriel Synthesis): The "Gold Standard" for generating the primary amine without over-alkylation.

Chemical Logic & Decision Tree

Before selecting a protocol, refer to the decision matrix below. The choice of method depends entirely on the degree of substitution required on the nitrogen atom.

Reaction_Pathway Start Target: 4-(aminomethyl)cyclohexane-1-carbonitrile Decision Desired Amine Class? Start->Decision Primary Primary Amine (-NH2) Decision->Primary SecTert Secondary/Tertiary Amine (-NR2) Decision->SecTert Direct Direct Amination (NH3) Primary->Direct Avoid Gabriel Protocol B: Gabriel Synthesis (Phthalimide Route) Primary->Gabriel Recommended SN2 Protocol A: Direct SN2 (Excess Amine + Base) SecTert->SN2 Standard Fail RISK: Poly-alkylation (Low Yield) Direct->Fail Success1 High Purity Primary Amine Gabriel->Success1 Success2 Target Secondary/Tertiary Amine SN2->Success2

Figure 1: Strategic Decision Tree for Amination Pathways. Note the explicit avoidance of direct ammonia reaction for primary amines.

Protocol A: Direct Amination (Secondary/Tertiary Amines)

Objective: Synthesis of


-substituted derivatives (e.g., morpholine, piperidine, or diethylamine analogs).
Mechanism:  Classical 

Nucleophilic Substitution.
Critical Parameters
  • Solvent: Acetonitrile (MeCN) is preferred over DMF for easier workup, provided the amine is soluble.

  • Base: Potassium Carbonate (

    
    ) acts as an HCl scavenger.
    
  • Catalyst (The "Finkelstein" Boost): Potassium Iodide (KI). The addition of catalytic KI converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the reaction on the sterically hindered cyclohexyl ring [1].

Step-by-Step Methodology

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 – 1.5 equiv)

  • 
     (anhydrous, 2.0 equiv)[1]
    
  • KI (0.1 equiv)

  • Acetonitrile (anhydrous, 10 mL per gram of substrate)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend This compound (1.0 eq) and

    
      (2.0 eq) in anhydrous Acetonitrile .
    
  • Activation: Add KI (0.1 eq). Stir at room temperature for 10 minutes. Observation: The white suspension may turn slightly yellow due to trace iodine formation.

  • Addition: Add the Secondary Amine (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Monitor by TLC or LCMS.

    • Typical Time: 4–12 hours.[2]

    • Endpoint: Disappearance of the bromide starting material.

  • Workup (Acid-Base Extraction):

    • Cool to room temperature and filter off the solids (

      
      ).
      
    • Concentrate the filtrate.[3] Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: Water (removes trace DMF/Salts).

    • Extraction: Extract the organic layer with 1M HCl (3x). The product moves to the aqueous layer as the hydrochloride salt; neutral impurities remain in organic.

    • Basification: Combine aqueous acidic layers, cool to 0°C, and basify to pH >10 with 4M NaOH .

    • Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3x). Dry combined organics over

      
      , filter, and concentrate.
      

Yield Expectation: 85–95% (Pale yellow oil or solid).

Protocol B: Gabriel Synthesis (Primary Amines)[4]

Objective: Synthesis of 4-(aminomethyl)cyclohexane-1-carbonitrile (Primary Amine). Why this method? It strictly prevents the formation of secondary amines (


) which are inseparable byproducts in direct ammonolysis.
Mechanism & Workflow
  • N-Alkylation: Displacement of Bromide by Potassium Phthalimide.

  • Hydrazinolysis: Cleavage of the phthalimide group using Hydrazine Hydrate to liberate the primary amine.

Gabriel_Mechanism Substrate Substrate-CH2-Br Intermediate N-Alkyl Phthalimide (Precipitate) Substrate->Intermediate DMF, 90°C SN2 Phthalimide Potassium Phthalimide (Nucleophile) Phthalimide->Intermediate Product Substrate-CH2-NH2 (Primary Amine) Intermediate->Product EtOH, Reflux Byproduct Phthalhydrazide (Solid Waste) Intermediate->Byproduct Side Product Hydrazine Hydrazine Hydrate (Cleavage Agent) Hydrazine->Product

Figure 2: The Gabriel Synthesis Workflow. This route protects the nitrogen during alkylation.

Step-by-Step Methodology
Step 1: Formation of the Phthalimide Intermediate

Reagents:

  • Substrate (1.0 equiv)

  • Potassium Phthalimide (1.1 equiv)

  • DMF (Dry, 5 mL/g)

Procedure:

  • Dissolve the substrate in dry DMF .

  • Add Potassium Phthalimide in one portion.

  • Heat to 90°C for 4–6 hours. Note: The reaction becomes a thick slurry.

  • Workup: Pour the mixture into Ice Water (10x volume). The intermediate usually precipitates as a white solid. Filter, wash with water, and dry.

    • Checkpoint: If oil forms, extract with EtOAc, wash with brine, and concentrate.

Step 2: Hydrazine Cleavage (Deprotection)

Reagents:

  • Phthalimide Intermediate (from Step 1)[4]

  • Hydrazine Hydrate (3.0 equiv)

  • Ethanol (10 mL/g)

Procedure:

  • Suspend the intermediate in Ethanol .

  • Add Hydrazine Hydrate (Caution: Toxic/Carcinogenic).

  • Reflux for 2–4 hours.

    • Observation: The reaction will initially clear, then a heavy white precipitate (phthalhydrazide) will form.

  • Workup:

    • Cool to room temperature.[1][2][3][5]

    • Acidify: Add 2M HCl carefully to pH 1. Reflux for 30 mins (ensures complete hydrolysis of any partial amides).

    • Cool and filter off the insoluble phthalhydrazide.

    • Concentrate the filtrate to remove Ethanol.

    • Basify: Treat the aqueous residue with NaOH (pH >12).

    • Extract: Extract with Dichloromethane (DCM) (3x). Note: Primary amines can be polar; salting out the aqueous layer with NaCl helps extraction efficiency.

    • Dry (

      
      ) and concentrate.[6]
      

Quantitative Data Summary

ParameterDirect Amination (Protocol A)Gabriel Synthesis (Protocol B)
Target Product Secondary / Tertiary AminePrimary Amine
Key Reagent Amine +

K-Phthalimide / Hydrazine
Temp / Time 60°C / 4–12 h90°C (Step 1) / Reflux (Step 2)
Atom Economy HighModerate (Phthalimide waste)
Purification Acid-Base ExtractionPrecipitation + Extraction
Typical Yield 85–95%70–85% (Over 2 steps)

Troubleshooting & Expert Tips

The "Sluggish" Reaction
  • Symptom: Starting material persists after 12 hours.

  • Root Cause: Steric hindrance of the cyclohexane ring adjacent to the methylene group.

  • Fix: Ensure KI (0.1 eq) is added. If using MeCN, switch to DMF and increase temperature to 80°C. The higher dielectric constant of DMF stabilizes the transition state [2].

Isomer Integrity
  • Concern: Does the reaction affect the cis/trans ratio of the cyclohexane ring?

  • Insight: The reaction occurs at the exocyclic methylene carbon, not the ring carbon. Therefore, the stereochemistry at C1 and C4 is generally preserved. However, if the starting bromide is a mixture, the product will be a mixture.

  • Purification: Trans-isomers of cyclohexane derivatives often crystallize more readily. If a solid product is obtained, recrystallization from Ethanol/Hexane can enrich the trans-isomer [3].

Nitrile Stability
  • Risk: Hydrolysis of

    
     to 
    
    
    
    .
  • Control: Avoid prolonged reflux in strong aqueous acid. In Protocol B (Step 2), the acidification step should be brief. If the nitrile is sensitive, use the Delépine Reaction (Hexamine followed by mild acidic hydrolysis) as an alternative to Gabriel.

References

  • Finkelstein Reaction Modification: Eymur, S., et al. "Nucleophilic Substitution of Alkyl Halides: Efficiency of Finkelstein Conditions." Journal of Chemical Education, 2015. (General reference for Finkelstein logic).

  • Solvent Effects in SN2: Weaver, M. "Solvent Effects in Nucleophilic Substitution." Master Organic Chemistry, 2012.

  • Tranexamic Acid Intermediates: "Process for the preparation of Tranexamic Acid."[7] Patent WO2021107047A1.

  • Gabriel Synthesis Protocol: "Gabriel Synthesis." Organic Chemistry Portal.

Sources

Application Note: Chemoselective Thioetherification of 4-(Bromomethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Synthetic Significance

4-(Bromomethyl)cyclohexane-1-carbonitrile (CAS 62221-23-2) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. The molecule features a reactive primary alkyl bromide—an excellent electrophile for nucleophilic substitution—and a polar carbonitrile group, which can serve as a masked amine, carboxylic acid, or a stable polar contact in pharmacophore design[1].

The reaction of this scaffold with thiols (R-SH) yields structurally diverse thioethers (sulfides). This transformation is particularly critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs), enzyme inhibitors, and complex pharmaceutical intermediates where thioether linkages are required[2].

Mechanistic Insights and Causality (E-E-A-T)

As a drug development professional or synthetic chemist, achieving high yield and chemoselectivity in this reaction requires understanding the underlying physical organic principles:

  • S_N2 Kinetics & Electrophilicity: The bromomethyl group is a primary alkyl halide, making it highly susceptible to bimolecular nucleophilic substitution (S_N2)[1]. Steric hindrance is minimal compared to secondary or tertiary halides, allowing for rapid attack by the nucleophile.

  • Nucleophile Softness: Thiols are "soft" nucleophiles. When deprotonated to their corresponding thiolate anions (R-S⁻), they become exceptionally reactive toward "soft" electrophiles like alkyl bromides[3].

  • Chemoselectivity: The carbonitrile group is an electrophilic center, but it is a "hard" electrophile. Under mild basic conditions (e.g., potassium carbonate), the soft thiolate selectively attacks the soft alkyl bromide, leaving the nitrile completely intact[1].

  • Oxidative Side Reactions: A critical failure point in thioetherification is the oxidative dimerization of thiols into disulfides (R-S-S-R). This side reaction is accelerated in the presence of base and atmospheric oxygen[3]. Therefore, rigorous exclusion of oxygen via an inert atmosphere (Argon or Nitrogen) is a non-negotiable parameter for this protocol.

ReactionPathway Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base K2CO3 / DMF Base->Thiolate Product Thioether Product (Selective S_N2) Thiolate->Product S_N2 Attack Disulfide Disulfide Byproduct (R-S-S-R) Thiolate->Disulfide Oxidation Bromide 4-(bromomethyl)cyclohexane- 1-carbonitrile Bromide->Product Oxygen O2 (Air Exposure) Oxygen->Disulfide

Chemoselective S_N2 thioetherification pathway and oxidative side reactions.

Reaction Optimization Data

The choice of base and solvent dictates the success of the S_N2 displacement. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are mandatory because they solvate the potassium cation but leave the thiolate anion "naked" and highly reactive[3]. The table below summarizes the causality behind the optimized conditions.

EntryBase (Equiv)SolventAtmosphereTempTimeYield (%)Mechanistic Observation
1 K₂CO₃ (1.5) DMF Argon RT 2 h >90% Optimal. Clean conversion, selective S_N2.
2Cs₂CO₃ (1.5)DMFArgonRT1.5 h>92%Faster kinetics due to larger cation, but higher reagent cost.
3Et₃N (2.0)DCMArgonRT12 h<50%Sluggish reaction; incomplete deprotonation of the thiol.
4K₂CO₃ (1.5)DMFAirRT4 h~60%Significant disulfide byproduct observed due to oxidation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for a 10 mmol scale synthesis. It incorporates self-validating checkpoints to ensure reaction fidelity and to prevent common purification failures (such as DMF carryover).

Materials and Reagents
  • This compound (1.0 equiv, 10 mmol, 2.02 g)[1]

  • Target Thiol (1.1 equiv, 11 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 15 mmol, 2.07 g)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL, 0.2 M)

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

  • 5% Aqueous Lithium Chloride (LiCl) solution or Brine

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Seal with septa and purge the flask with Argon for 5 minutes to displace all oxygen.

Step 2: Thiolate Generation 3. Add the target thiol (11 mmol) and anhydrous K₂CO₃ (15 mmol) to the flask. 4. Inject 30 mL of anhydrous DMF via syringe. 5. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Validation Check: The mixture may change color slightly as the highly nucleophilic thiolate is generated[3].

Step 3: Alkylation 6. Dissolve this compound (10 mmol) in 20 mL of anhydrous DMF. 7. Add this solution dropwise to the reaction flask over 10 minutes using a syringe pump or addition funnel to prevent localized heating.

Step 4: Reaction Monitoring 8. Allow the reaction to stir at room temperature. 9. Monitor the reaction progress via TLC (typically 4:1 Hexanes/EtOAc, visualized with KMnO₄ stain) or LC-MS. Validation Check: The starting bromide should be completely consumed within 2 to 4 hours. If the reaction stalls, check LC-MS for the presence of disulfide (M+M-2H mass peak), indicating an oxygen leak.

Step 5: Aqueous Workup 10. Quench the reaction by adding 50 mL of deionized water. 11. Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 50 mL). 12. Critical Purification Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) followed by brine (50 mL). Causality: DMF is highly soluble in EtOAc. Multiple aqueous washes (especially with LiCl) are strictly required to partition the DMF into the aqueous phase and prevent it from ruining the subsequent flash chromatography. 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Isolation 14. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc to isolate the pure thioether product.

ExperimentalWorkflow S1 1. Inert Setup Argon Purge S2 2. Deprotonation Thiol + K2CO3 S1->S2 S3 3. Alkylation Add Bromide S2->S3 S4 4. Monitoring TLC / LC-MS S3->S4 S5 5. Workup EtOAc / Brine S4->S5 S6 6. Purification Flash Column S5->S6

Step-by-step experimental workflow for the synthesis of thioethers.

References

Sources

Application Note: Chemoselective Reduction of 4-(Bromomethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

4-(Bromomethyl)cyclohexane-1-carbonitrile is a highly versatile bifunctional building block used extensively in medicinal chemistry and drug discovery[1]. It features two reactive centers: a reducible carbonitrile (-CN) group and an electrophilic bromomethyl (-CH


Br) group.

The Synthetic Challenge: Standard reduction conditions—such as Lithium Aluminum Hydride (LiAlH


) or catalytic hydrogenation (e.g., H

over Pd/C)—lack chemoselectivity. LiAlH

is a powerful nucleophilic hydride source that will not only reduce the nitrile but also displace the primary bromide, leading to unwanted hydrodehalogenation (yielding a methyl group)[2]. Similarly, palladium-catalyzed hydrogenation will readily cleave the C-Br bond[3].

The Chemoselective Solutions: To preserve the bromomethyl group while reducing the nitrile, we must exploit the specific electronic and steric properties of specialized hydride donors:

  • Reduction to Primary Amine: Borane-tetrahydrofuran (BH

    
    ·THF) is an electrophilic reducing agent. It preferentially coordinates to the electron-rich nitrogen of the nitrile, transferring hydrides to form a stable amine-borane complex. It inherently ignores the electron-deficient carbon of the alkyl bromide[3].
    
  • Partial Reduction to Aldehyde: Diisobutylaluminum hydride (DIBAL-H) is a sterically bulky, mild reducing agent. At cryogenic temperatures (-78 °C), DIBAL-H donates a single hydride to the nitrile, forming a stable aluminum-iminium intermediate[2][4]. The steric bulk of the isobutyl groups and the lack of thermal energy prevent a second hydride addition[4]. Upon aqueous workup, this intermediate hydrolyzes directly to the aldehyde without disturbing the alkyl bromide[5][6].

Reaction Workflows & Mechanisms

Pathways SM 4-(Bromomethyl)cyclohexane- 1-carbonitrile BH3 Borane-THF (BH3·THF) SM->BH3 DIBAL DIBAL-H, -78 °C (Partial Reduction) SM->DIBAL Amine Primary Amine (Complete Reduction) BH3->Amine Aldehyde Aldehyde (Hydrolyzed Intermediate) DIBAL->Aldehyde

Fig 1. Divergent chemoselective reduction pathways for this compound.

Mechanism Nitrile Nitrile R-C≡N Adduct Lewis Adduct R-C≡N⁺-Al⁻(iBu)₂H Nitrile->Adduct DIBAL-H Imine Al-Iminium R-CH=N-Al(iBu)₂ Adduct->Imine Hydride Transfer Aldehyde Aldehyde R-CHO Imine->Aldehyde H₃O⁺ Workup

Fig 2. Mechanism of DIBAL-H partial reduction highlighting the stable aluminum-iminium intermediate.

Reaction Parameters Comparison

ParameterProtocol A: Reduction to AmineProtocol B: Reduction to Aldehyde
Target Product (4-(Bromomethyl)cyclohexyl)methanamine4-(Bromomethyl)cyclohexane-1-carbaldehyde
Reagent BH

·THF (1.0 M in THF)
DIBAL-H (1.0 M in Toluene or DCM)
Equivalents 2.5 - 3.0 eq (Excess required)1.1 - 1.2 eq (Strictly controlled)
Temperature 0 °C

Room Temp (Keep < 35 °C)
-78 °C strictly maintained
Intermediate Amine-borane complex / BorazineAluminum-iminium complex
Workup Reagent Methanol, followed by 2M HClMethanol, then sat. aq. Rochelle's Salt
Chemoselectivity Electrophilic boron ignores C-Br bondLow temp & steric bulk prevents over-reduction

Experimental Protocols

Protocol A: Chemoselective Reduction to Primary Amine

Note: BH


·THF can decompose to generate H

and tributyl borate. It is recommended to maintain the reaction temperature below 35 °C for safety and optimal yield[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Substrate Loading: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add BH

    
    ·THF (1.0 M in THF, 3.0 eq) via syringe over 15-20 minutes. Maintain vigorous stirring.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The starting material spot should completely disappear.

  • Quench (Critical Step): Cool the flask back to 0 °C. Carefully and slowly add Methanol (dropwise) until effervescence (H

    
     gas evolution) ceases. This destroys excess borane.
    
  • Hydrolysis of Borane Complex: Add 2M aqueous HCl (approx. 5-10 volumes) and stir at room temperature for 2 hours. This breaks the strong B-N bonds of the intermediate complex.

  • Isolation: Extract the aqueous layer with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 10-11 using 2M NaOH (keep cold during addition). Extract the free amine product with Dichloromethane (DCM) (3x).

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the primary amine.
Protocol B: Partial Reduction to Aldehyde

Note: Diisobutylaluminum hydride is highly pyrophoric. Syringe transfers must be done under strict inert atmosphere[7].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Substrate Loading: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C. Causality: Temperatures above -60 °C will lead to over-reduction to the amine or alcohol[8].

  • Reagent Addition: Slowly add DIBAL-H (1.0 M in Toluene, 1.1 eq) dropwise down the side of the flask to pre-cool the reagent before it hits the solution.

  • Reaction: Stir at -78 °C for 2 hours. Self-Validation: Monitor via TLC. The intermediate iminium complex will often streak, but the disappearance of the nitrile starting material confirms conversion[8].

  • Quench: While still at -78 °C, slowly add anhydrous Methanol (2.0 eq relative to DIBAL-H) to quench the unreacted hydride. Stir for 10 minutes.

  • Hydrolysis & Emulsion Breaking: Remove the cooling bath. Add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) (10 volumes)[8].

    • Expert Insight: DIBAL-H workups are notorious for forming thick, unfilterable aluminum hydroxide gels. Rochelle's salt acts as a chelating agent, trapping the aluminum ions and breaking the emulsion into two clear, easily separable phases.

  • Phase Separation: Stir the biphasic mixture vigorously at room temperature for 1-2 hours until the two layers are completely clear.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the aldehyde.

References

  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Nitrile to Amine - Common Conditions (BH3-THF) Common Organic Chemistry URL:[Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde Chemistry Steps URL:[Link]

  • Nitrile reduction (With diisobutylaluminium hydride) Wikipedia URL:[Link]

  • Diisobutylaluminum Hydride (DIBAL-H) - Common Reagents Common Organic Chemistry URL:[Link]

  • Nitrile to Aldehyde - Common Conditions (DIBAL-H) Common Organic Chemistry URL:[Link]

  • DIBAL-H Reduction - General Procedure (Ester to alcohol & Nitrile to Aldehyde) Organic Synthesis URL:[Link]

  • DIBAL Reducing Agent - Chemistry Steps Chemistry Steps URL:[Link]

Sources

Application Note: Appel Reaction Protocols for 4-(hydroxymethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the conversion of 4-(hydroxymethyl)cyclohexane-1-carbonitrile (Substrate 1 ) to its corresponding alkyl halide derivatives via the Appel reaction . While thionyl chloride (


) or phosphorus tribromide (

) are common halogenating agents, the Appel reaction (

) is selected here for its neutral conditions, high chemoselectivity toward primary alcohols, and tolerance of the acid-sensitive nitrile moiety.

This document provides optimized protocols for Bromination (using


) and Chlorination  (using 

or surrogates), with a specific focus on the efficient removal of the triphenylphosphine oxide (

) byproduct—the primary bottleneck in scaling this chemistry.

Strategic Analysis

Chemoselectivity & Mechanism

The Appel reaction proceeds via the formation of an oxophosphonium salt intermediate.[1] The driving force is the formation of the strong


 bond in triphenylphosphine oxide.[1][2]
  • Nitrile Tolerance: The nitrile group at position 1 is stable under these neutral conditions. Unlike acidic halogenation (e.g.,

    
    ), there is no risk of hydrolyzing the nitrile to an amide or carboxylic acid.
    
  • Stereochemistry: The reaction occurs at the exocyclic primary alcohol (

    
    ). Since this carbon is achiral, there is no inversion of configuration at the reaction site. Crucially, the mild conditions prevent epimerization at the ring carbons (C1 and C4). Therefore, the cis/trans ratio of the starting material is preserved in the product.
    
Reaction Pathway (DOT Visualization)

The following diagram illustrates the activation and substitution mechanism.

AppelMechanism Figure 1: Mechanistic pathway of the Appel Reaction. Start PPh3 + CX4 IonPair [Ph3P-X]+ [CX3]- Start->IonPair Activation Intermed Oxophosphonium Salt [R-CH2-O-PPh3]+ X- IonPair->Intermed + Alcohol - CHX3 Alcohol Substrate (R-CH2OH) Product Product (R-CH2-X) + Ph3P=O Intermed->Product SN2 Attack (Halide X-)

[4]

Experimental Protocols

Protocol A: Bromination (Recommended)

Target: 4-(bromomethyl)cyclohexane-1-carbonitrile Reagents: Carbon Tetrabromide (


), Triphenylphosphine (

)[3]
Materials Table
ReagentEquiv.MW ( g/mol )RoleNotes
Substrate 1 1.0~139.2ReactantEnsure dry (<0.5% water)

1.25331.6Halogen SourceSolid, easy handling

1.3262.3ActivatorRecrystallize if yellow
DCM N/A-SolventAnhydrous (0.1 - 0.2 M)
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer.

  • Solubilization: Charge Substrate 1 (1.0 equiv) and

    
     (1.25 equiv) into the flask. Dissolve in anhydrous Dichloromethane (DCM) to reach a concentration of 0.15 M.[3]
    
  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition: Dissolve

    
     (1.3 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20–30 minutes.
    
    • Note: The reaction is exothermic. Maintain internal temperature <5 °C. The solution may turn slightly yellow.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The primary alcohol spot should disappear.

  • Workup (Pre-Purification): Add n-Pentane or n-Hexane (equal volume to DCM) to the reaction mixture. This precipitates a significant portion of

    
    .[3] Filter the suspension through a Celite pad.[4][5]
    
  • Concentration: Concentrate the filtrate under reduced pressure. Do not overheat (keep bath <40 °C) to prevent degradation.[3]

Protocol B: Chlorination

Target: 4-(chloromethyl)cyclohexane-1-carbonitrile Reagents: Carbon Tetrachloride (


) or Hexachloroacetone (HCA), Triphenylphosphine (

)[3]

Safety Warning:


 is a potent hepatotoxin and ozone-depleting substance.[3] Use only in a certified fume hood.[3] Modern alternatives like Hexachloroacetone (HCA) or N-Chlorosuccinimide (NCS) are preferred if available.[3]
Step-by-Step Procedure (Classic

Method)
  • Setup: Dry glassware under nitrogen.

  • Dissolution: Dissolve Substrate 1 (1.0 equiv) and

    
     (1.5 equiv) in anhydrous DCM (or use neat 
    
    
    
    if permitted/safe, but DCM is preferred for solubility).
  • Activation: Add

    
     (5–10 equiv) or Hexachloroacetone (0.6 equiv) dropwise at 0 °C .
    
  • Reflux: Unlike bromination, chlorination is slower.[3][6] Heat the mixture to reflux (approx. 40–45 °C) for 4–8 hours.

  • Workup: Cool to room temperature. Follow the Process Optimization section below for

    
     removal, as the oxide burden is identical to the bromination route.
    

Process Optimization: Removal

The removal of triphenylphosphine oxide is the critical success factor. Standard chromatography is often insufficient due to "tailing" or co-elution.[3]

Strategy 1: The Complexation (Highly Recommended)

This method exploits the formation of an insoluble complex between Lewis acids and


.
  • Dissolve the crude residue in Toluene or Ethanol.[3]

  • Add anhydrous Zinc Chloride (

    
    ) (approx. 1.5 equiv relative to 
    
    
    
    used).[3][7]
  • Stir at room temperature for 1–2 hours. A bulky white precipitate (

    
    ) will form.[3]
    
  • Filter the solid.[3][4][5][8] The filtrate contains the product with significantly reduced oxide contamination.

Strategy 2: The Solubility Switch
  • Evaporate the reaction solvent (DCM) completely.[3]

  • Triturate the residue vigorously with cold Diethyl Ether : Hexane (1:4) .

  • 
     is poorly soluble in this mixture and will crystallize/precipitate.[3]
    
  • Filter and concentrate the supernatant.[3][5]

Workflow Visualization

WorkupLogic Figure 2: Decision tree for purification and Ph3P=O removal. Crude Crude Reaction Mixture (Product + Ph3P=O) SolventSwap Evaporate DCM Redissolve in Et2O/Hexane Crude->SolventSwap Filtration Filter Precipitate (Removes bulk Ph3P=O) SolventSwap->Filtration PurityCheck Check Purity (TLC/NMR) Filtration->PurityCheck Flash Flash Chromatography (SiO2) PurityCheck->Flash Minor impurities ZnCl2 ZnCl2 Complexation (Toluene/EtOH) PurityCheck->ZnCl2 Ph3P=O persists Final Pure Halide Product PurityCheck->Final High Purity Flash->Final ZnCl2->Flash

Safety & Handling

  • Nitriles: While the nitrile group is stable here, always treat nitrile-containing compounds as potentially liberating HCN under strong acidic/thermal stress (unlikely here, but good practice).

  • Halogenated Solvents:

    
     is a carcinogen.[3] Avoid skin contact and inhalation.[3] 
    
    
    
    is corrosive.[3]
  • Exotherm: The addition of

    
     to 
    
    
    
    generates heat.[3] Strict temperature control (0 °C) is required to prevent side reactions or runaway exotherms.[3]

References

  • Original Methodology: Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[9] Angewandte Chemie International Edition in English, vol. 14, no. 12, 1975, pp. 801–811.[9] Link[3]

  • Mechanism & Review: "Appel Reaction." Organic Chemistry Portal. Link

  • Triphenylphosphine Oxide Removal: Batesky, D. C., et al. "Triphenylphosphine Oxide Removal from Reaction Mixtures." Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936. (Describes the

    
     method). Link[3]
    
  • Substrate Analog Examples: "Synthesis of 4-(chloromethyl)cyclohexane-1-carbonitrile derivatives." PubChem Patent Summary. Link

Sources

Application Note: Advanced Synthesis and Stereocontrol of 4-Substituted Cyclohexyl Methylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-substituted cyclohexylmethylamine pharmacophore is a critical structural motif in modern drug discovery, frequently utilized to enhance metabolic stability, modulate lipophilicity, and enforce specific spatial geometries in target binding. The most industrially significant example of this class is Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a potent antifibrinolytic agent[1].

The primary synthetic challenge in developing these molecules is stereocontrol . The cyclohexane ring can adopt cis or trans configurations, which drastically alters the vector of the methylamine substituent. Because biological targets (such as the lysine-binding sites on plasminogen) are highly stereospecific, achieving >95% diastereomeric excess (d.e.) of the thermodynamically favored trans-diequatorial isomer is paramount[2]. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for synthesizing these building blocks via reductive amination and catalytic hydrogenation.

Strategic Workflows

The selection of a synthetic route depends entirely on the starting material and the required stereochemical outcome. As illustrated below, direct reductive amination is preferred when starting from a pre-formed trans-aldehyde, whereas catalytic hydrogenation is required when starting from aromatic precursors (e.g., p-aminomethylbenzoic acid).

SynthesisWorkflow Start 4-Substituted Precursor Aldehyde 4-Subst. Cyclohexane- carboxaldehyde Start->Aldehyde Route A Aromatic 4-Subst. Benzonitrile / Benzylamine Start->Aromatic Route B RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Direct Amine Formation RingRed Catalytic Hydrogenation (Ru/C, H2, High Pressure) Aromatic->RingRed Arene Saturation Product trans-4-Substituted Cyclohexyl Methylamine RedAm->Product If starting from trans-aldehyde CisTrans Cis/Trans Mixture (Kinetic Product) RingRed->CisTrans Isomerization Thermodynamic Isomerization (Strong Base, >150°C) CisTrans->Isomerization Epimerization Isomerization->Product >90% trans-isomer

Decision tree for the synthesis of 4-substituted cyclohexyl methylamines.

Quantitative Optimization of Stereocontrol

When utilizing Route B (Catalytic Hydrogenation), the reduction of the aromatic ring typically yields a kinetic mixture favoring the cis-isomer. To achieve the trans-isomer, an in-situ thermodynamic isomerization must be forced[3].

According to foundational patent literature on , the choice of catalyst and temperature dictates the stereochemical outcome. Ruthenium on Carbon (Ru/C) is strictly required over Palladium (Pd/C) to prevent the hydrogenolysis (cleavage) of the benzylic C-N bond prior to ring saturation.

Table 1: Effect of Temperature and Solvent on Ru/C Catalyzed Hydrogenation of p-Aminomethylbenzoic Acid
CatalystSolvent SystemTemp (°C)Pressure ( kg/cm ²)Time (h)Trans Isomer Yield (%)Mechanistic State
5% Ru/C14N HCl (aq)8015010~30%Kinetic Control
5% Ru/C14N HCl (aq)15015010>60%Partial Epimerization
5% Ru/C20% NaOH (aq)9010010~45%Kinetic Control
5% Ru/C 20% NaOH (aq) 180 150 12 >85% Thermodynamic Control

Data summarized from optimization trials demonstrating that elevated temperatures (>150°C) in the presence of strong acid or base are required to drive the equilibrium toward the diequatorial trans-isomer[3].

Detailed Experimental Protocols

Protocol 1: Reductive Amination of 4-Substituted Cyclohexanecarboxaldehydes

This protocol is ideal when the trans-cyclohexane core is already established. As highlighted in , Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice[4].

  • Causality: NaBH(OAc)₃ is a mild hydride source that requires the protonation of the intermediate imine to become reactive. This ensures selective reduction of the iminium ion without reducing the unreacted starting aldehyde into a primary alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve trans-4-tert-butylcyclohexanecarboxaldehyde (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 1 hour under nitrogen.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Wash the combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Self-Validating System: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the UV-active aldehyde spot disappears and a baseline, ninhydrin-positive spot appears. For absolute validation, run a crude ¹H-NMR; complete conversion is confirmed by the total loss of the aldehyde proton signal at ~9.6 ppm and the appearance of the cyclohexylmethylamine methylene protons at ~2.4–2.6 ppm.

Protocol 2: Synthesis of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)

This protocol describes the industrial-scale logic for synthesizing the trans-isomer from an aromatic precursor via high-pressure hydrogenation and simultaneous epimerization[5].

Step-by-Step Methodology:

  • Preparation of the Catalyst Bed: Charge a high-pressure Hastelloy autoclave with p-aminomethylbenzoic acid (1.0 eq) and a 20% w/v aqueous NaOH solution.

  • Catalyst Addition: Add 5% Ru/C catalyst (10% w/w relative to the substrate).

    • Causality: NaOH serves a dual purpose: it solubilizes the starting material as a sodium salt and acts as the thermodynamic epimerization catalyst at high temperatures.

  • Hydrogenation & Isomerization: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 150 kg/cm ² with H₂. Heat the reaction mixture to 180 °C and maintain vigorous stirring for 12 hours.

  • Filtration: Cool the reactor to 40 °C and safely vent the hydrogen. Filter the mixture through a Celite pad to remove the Ru/C catalyst. Wash the pad with hot water.

  • Isoelectric Precipitation: Transfer the filtrate to a beaker. Slowly add concentrated HCl dropwise under continuous stirring until the pH reaches exactly 7.0 (the isoelectric point of Tranexamic acid).

  • Isolation: Cool the suspension to 4 °C for 4 hours to maximize precipitation. Filter the white crystalline solid, wash with ice-cold water, and dry under vacuum at 50 °C.

Self-Validating System: The isoelectric precipitation at pH 7.0 acts as a functional validation of zwitterion formation. To validate the stereochemistry, isolate a 10 mg aliquot and perform ¹H-NMR in D₂O. The trans-diequatorial isomer is confirmed by the presence of a highly shielded axial multiplet (~0.9–1.1 ppm) corresponding to the ring protons, which is distinctly shifted in the cis-isomer. The melting point should exceed 380 °C (with decomposition)[6].

References

  • Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications / ResearchGate. Available at:[Link]

  • Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid (US4048222A).Google Patents.
  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. Available at:[Link]

Sources

Application Note: 4-(Bromomethyl)cyclohexane-1-carbonitrile in High-Fidelity Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid Bifunctional Scaffold

4-(Bromomethyl)cyclohexane-1-carbonitrile (CAS: 1636-11-9 for trans-isomer context) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flexible polymethylene chains (PEG or alkyl linkers) that suffer from high entropic penalties upon binding, this cyclohexane-based linker offers defined spatial geometry.

For drug developers, this molecule serves two critical functions:

  • Geometric Control: The cyclohexane ring (predominantly in the chair conformation) provides a rigid spacer (approx. 5.5 Å in the trans-1,4 configuration) that locks pharmacophores into specific vectors.

  • Orthogonal Reactivity: It features a "hard" electrophile (bromomethyl) for immediate conjugation and a "masked" nucleophile/electrophile (nitrile) that tolerates alkylation conditions but can be activated later.

Chemical Architecture & Stereochemical Integrity

The Trans vs. Cis Paradigm

In linker design, stereochemistry is not a trivial detail—it is the determinant of potency.

  • The Trans-Isomer (Preferred): In the trans-1,4-disubstituted cyclohexane, both substituents can adopt the equatorial position (diequatorial). This is the thermodynamically stable conformer and provides the maximum linear extension, making it ideal for bridging binding pockets (e.g., in JAK inhibitors or PROTACs).

  • The Cis-Isomer: Forces one substituent into the axial position, creating a "kinked" geometry (U-shape). This is typically avoided unless a specific turn is required to induce a hairpin conformation in the ligand.

Physicochemical Profile
PropertyValueImplication for Protocol
Molecular Weight 202.10 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP ~2.3Lipophilic; requires polar aprotic solvents (DMF, DMSO) for reactions.
Electrophile Primary Alkyl BromideModerate reactivity; amenable to SN2; susceptible to Finkelstein activation.
Latent Group Nitrile (-CN)Stable to basic alkylation; precursor to amines, acids, or tetrazoles.

Strategic Application Workflows

The utility of this compound lies in its ability to serve as a hub for divergent synthesis. The following diagram illustrates the core transformations available to the medicinal chemist.

G Start 4-(Bromomethyl) cyclohexane-1-carbonitrile Rxn1 S_N2 Alkylation (Nucleophilic Displacement) Start->Rxn1  + Amine/Phenol  (K2CO3, DMF) Rxn2 Nitrile Reduction (LiAlH4 / Raney Ni) Start->Rxn2  Reduction Rxn3 Nitrile Hydrolysis (Acid/Base) Start->Rxn3  Hydrolysis Prod1 Ligand-Linker Conjugate (Cyano-functionalized) Rxn1->Prod1  Intermediate Prod2 Primary Amine Linker (For Amide Coupling) Rxn2->Prod2  -CH2-NH2 Prod3 Carboxylic Acid Linker (For Ester/Amide bonds) Rxn3->Prod3  -COOH Prod1->Rxn2  Post-Conjugation  Activation

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold. The nitrile group acts as a "sleeping" functionality that can be awakened after the initial alkylation.

Detailed Experimental Protocols

Protocol A: The "Finkelstein-Assisted" Linker Installation

Objective: Attach a secondary amine pharmacophore (e.g., a piperazine derivative) to the linker via SN2 displacement. Rationale: The primary bromide is moderately reactive. Adding Sodium Iodide (NaI) generates the corresponding iodide in situ (Finkelstein reaction), which is a superior leaving group (approx. 100x faster rate), ensuring complete conversion at lower temperatures to preserve stereochemistry.

Materials:

  • This compound (1.0 eq)

  • Pharmacophore (Secondary Amine) (1.1 eq)

  • Anhydrous K2CO3 (3.0 eq)

  • Sodium Iodide (NaI) (0.1 eq - Catalytic)

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the Pharmacophore (1.1 eq) in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add K2CO3 (3.0 eq) and catalytic NaI (0.1 eq). Stir at room temperature for 10 minutes.

  • Linker Addition: Add This compound (1.0 eq) dropwise via syringe.

    • Critical Check: If the linker is a solid, dissolve it in a minimal amount of ACN first.

  • Reaction: Heat the mixture to 60°C and monitor via LC-MS.

    • Endpoint: Disappearance of the bromide starting material (typically 4–12 hours).

  • Workup: Cool to RT. Filter off the inorganic salts through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: The residue is typically purified via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient). The nitrile group provides a distinct dipole, aiding separation.

Protocol B: "Late-Stage" Nitrile Reduction to Primary Amine

Objective: Convert the pendant nitrile into a primary amine for conjugation to a second ligand (e.g., creating a PROTAC). Challenge: Avoid reducing other sensitive groups on the already-attached pharmacophore.

Materials:

  • Nitrile-Linker Intermediate (from Protocol A)

  • Cobalt(II) Chloride hexahydrate (CoCl2·6H2O) (1.0 eq)

  • Sodium Borohydride (NaBH4) (5.0 eq)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Nitrile-Intermediate in MeOH (0.1 M) and cool to 0°C in an ice bath.

  • Catalyst Addition: Add CoCl2·6H2O. The solution will turn deep purple/pink.

  • Reduction: Add NaBH4 portion-wise over 20 minutes.

    • Caution: Vigorous gas evolution (H2). The solution will turn black (formation of Cobalt Boride active species).

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Quenching: Carefully add 1N HCl until pH ~2 (destroys boride species), then basify to pH 10 with NH4OH.

  • Extraction: Extract with DCM (3x). Dry over Na2SO4 and concentrate.

    • Note: This method is milder than LiAlH4 and tolerates many esters/amides present in the pharmacophore.

Case Study: Designing a Rigid PROTAC

Context: Proteolysis Targeting Chimeras (PROTACs) often fail due to poor cell permeability caused by long, flexible PEG linkers. Solution: Replacing a PEG-4 chain with a trans-cyclohexane linker reduces the entropic cost of binding (pre-organized conformation) and increases lipophilicity (LogD) for better membrane crossing.

Workflow Logic:

  • Warhead Attachment: Use Protocol A to attach the E3 Ligase ligand (e.g., Thalidomide analog) to the bromomethyl group.

  • Linker Activation: Use Protocol B to convert the nitrile to an amine.

  • POI Ligand Attachment: React the new amine with an activated ester of the Protein of Interest (POI) ligand.

PROTAC cluster_outcome Outcome Step1 Step 1: Linker Selection (Trans-isomer for linearity) Step2 Step 2: Warhead Conjugation (S_N2 displacement of Br) Step1->Step2  Start Step3 Step 3: Nitrile Activation (Reduction to -NH2) Step2->Step3  Intermediate 1 Step4 Step 4: Final Assembly (Amide coupling to POI Ligand) Step3->Step4  Intermediate 2 Final Rigidified PROTAC (High Permeability) Step4->Final

Figure 2: Workflow for integrating the cyclohexane linker into a PROTAC system.

Safety & Handling References

  • Hazards: The compound is an Alkyl Bromide (potential lachrymator, skin irritant) and a Nitrile (toxic by ingestion).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The bromide can hydrolyze slowly if exposed to moisture.

  • Disposal: Quench reaction mixtures with aqueous bisulfite (if oxidants used) or dilute acid/base before disposal into halogenated waste streams.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine. (Protocol adapted for cyclohexyl analogs).[1]

  • National Institutes of Health (PubChem). 4-(Aminomethyl)cyclohexane-1-carbonyl bromide Compound Summary. (Structural data and physical properties). [2]

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. (Review of Cobalt Boride and other reduction methodologies).

  • ThermoFisher Scientific. trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane Product Specifications. (Stereochemical reference).

  • MDPI. Molecular Filters in Medicinal Chemistry. (Discussion on linker rigidity and drug-like properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(Bromomethyl)cyclohexane-1-carbonitrile Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers and drug development professionals resolve one of the most common bottlenecks when working with 4-(bromomethyl)cyclohexane-1-carbonitrile : the unwanted formation of elimination byproducts.

This guide provides mechanistic insights, optimized parameters, and self-validating protocols to ensure high-yielding nucleophilic substitutions (S_N2) while suppressing bimolecular elimination (E2).

Mechanistic Workflow & Pathway Competition

G SM 4-(bromomethyl)cyclohexane -1-carbonitrile SN2 S_N2 Pathway (Mild Base, Polar Aprotic, Low T) SM->SN2 Nucleophile E2 E2 Pathway (Strong Base, High T) SM->E2 Base Prod Desired Alkylated Product (High Yield) SN2->Prod Byprod 4-methylenecyclohexane -1-carbonitrile (Exocyclic Alkene) E2->Byprod Finkelstein NaI / KI Additive (Halogen Exchange) Finkelstein->SN2

Reaction pathways for this compound showing SN2 vs E2 competition.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant amount of the exocyclic alkene byproduct instead of my desired alkylated product? A: The core issue lies in the steric microenvironment of the substrate. While this compound features a primary alkyl bromide, the adjacent beta-carbon is part of a cyclohexane ring. This creates a sterically hindered, "neopentyl-like" system that significantly slows down the trajectory of an incoming nucleophile during the S_N2 transition state[1]. When treated with a strong or sterically hindered base, the E2 elimination pathway easily outcompetes substitution. The base abstracts an axial beta-hydrogen from the cyclohexane ring, expelling the bromide to form 4-methylenecyclohexane-1-carbonitrile , a byproduct characterized by an exocyclic double bond[2][3].

Q2: How do solvent and temperature choices influence the S_N2/E2 ratio for this specific scaffold? A: Elimination reactions have a higher entropy of activation than substitution reactions; therefore, elevated temperatures disproportionately accelerate the E2 pathway[4]. To suppress elimination, you must run the reaction at the lowest possible temperature that still permits S_N2. To prevent the reaction from stalling at these lower temperatures, you must use polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents strongly solvate the counter-cations but leave the nucleophilic anions relatively unsolvated and highly reactive, compensating for the lower thermal energy[5].

Q3: What is the most effective base to use when alkylating amines or phenols with this compound? A: You must minimize the basicity-to-nucleophilicity ratio. Avoid strong, soluble alkoxide bases (e.g., NaOtBu, KOtBu) or strong organic bases (e.g., DBU). For N-alkylation or O-alkylation, mild inorganic bases such as Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3) are optimal. Because they are largely insoluble in organic solvents like DMF, they act heterogeneously. This slowly generates the active nucleophile without creating a high steady-state concentration of soluble strong base, which would otherwise trigger E2 elimination[1][5].

Q4: My reaction is too slow at room temperature, but heating it causes elimination. How can I break this deadlock? A: Employ in situ Finkelstein catalysis. By adding a substoichiometric amount of Potassium Iodide (KI) or Sodium Iodide (NaI), the primary bromide undergoes rapid halogen exchange to form 4-(iodomethyl)cyclohexane-1-carbonitrile. Iodide is a vastly superior leaving group compared to bromide. This intermediate undergoes S_N2 substitution much faster than the bromide precursor, allowing the reaction to proceed efficiently at 40 °C, safely below the thermal threshold that heavily favors E2 elimination.

Quantitative Condition Optimization

The table below summarizes how specific reaction parameters quantitatively shift the product distribution away from the elimination byproduct and toward the desired alkylated scaffold.

Reaction ConditionBase SelectionSolventTemp (°C)AdditiveEstimated S_N2 YieldEstimated E2 Byproduct
Unoptimized t-BuOK (Soluble, Strong)THF65None< 20%> 70%
Standard K_2CO_3 (Heterogeneous)DMF80None40–50%30–40%
Optimized K_2CO_3 (Heterogeneous)DMF40KI (0.5 eq)> 85% < 5%

Experimental Protocol: Optimized N-Alkylation

This step-by-step methodology utilizes the optimized parameters discussed above to alkylate a secondary amine while strictly suppressing the formation of 4-methylenecyclohexane-1-carbonitrile.

Step 1: Preparation of the Nucleophilic Suspension
  • Charge a flame-dried round-bottom flask with the secondary amine (1.0 eq), anhydrous K_2CO_3 (2.0 eq, finely powdered), and KI (0.5 eq).

  • Suspend the mixture in anhydrous DMF to achieve a 0.2 M concentration with respect to the amine.

  • Causality & Self-Validation: The suspension should remain easily stirrable. The insolubility of K_2CO_3 ensures a low steady-state concentration of the deprotonated nucleophile. If the base dissolves completely, verify the solvent quality, as water contamination can lead to hydroxide formation and subsequent elimination.

Step 2: Electrophile Addition
  • Cool the suspension to 0 °C using an ice-water bath.

  • Add this compound (1.1 eq) dropwise over 10 minutes.

  • Causality & Self-Validation: Adding the electrophile at 0 °C prevents localized thermal spikes (exotherms) during the initial mixing phase. Such exotherms can inadvertently provide the activation energy required for the E2 pathway.

Step 3: Finkelstein Acceleration and Substitution
  • Remove the ice bath and gently warm the reaction to 40 °C. Stir vigorously for 12–18 hours.

  • Causality & Self-Validation: The reaction mixture may slightly change color (pale yellow) due to trace iodine formation, but a fine white precipitate (KBr) will begin to accumulate on the flask walls. This physical change visually confirms the successful halogen exchange and subsequent substitution.

Step 4: Workup and Isolation
  • Cool the reaction to room temperature and quench with a 10-fold volume excess of ice-cold distilled water to dissolve all inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (5 x 50 mL) to completely partition the DMF into the aqueous phase.

  • Dry over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure.

  • Causality & Self-Validation: Analyze the crude mixture via TLC (e.g., 20% EtOAc/Hexanes). You should observe the complete consumption of the starting bromide (which stains with KMnO_4) and the absence of a high-R_f, strongly UV-active spot, which would indicate the presence of the exocyclic alkene byproduct.

References

  • Benchchem. "this compound | CAS 62221-23-2". Benchchem.
  • MDPI / Semantic Scholar. "Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1". Semantic Scholar.
  • Arkivoc. "Synthesis of novel AB2 monomers for the construction of highly branched macromolecular architectures". Arkat-USA.
  • DergiPark. "Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution". DergiPark.

Sources

Technical Support Guide: Bromination of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile

[1][2]

Executive Summary & Decision Matrix

Converting 4-(hydroxymethyl)cyclohexane-1-carbonitrile (1) to its corresponding bromide 4-(bromomethyl)cyclohexane-1-carbonitrile (2) requires balancing yield against purification difficulty.[1][2] The primary challenge is not the conversion itself, but the removal of byproducts without hydrolyzing the nitrile or isomerizing the cyclohexane ring.[2]

Method Selection Guide

Use the following logic flow to select the optimal protocol for your scale and purity requirements.

DecisionMatrixStartStart: Select Scale & PriorityScaleIs the reaction scale >10g?Start->ScalePurityIs strict Cis/Trans retention critical?Scale->PurityNo (<10g)MesylMethod B: Sulfonate Displacement(MsCl -> LiBr)Best for: >10g, ScalabilityIssue: Two-step processScale->MesylYes (>10g)AppelMethod A: Appel Reaction(CBr4 / PPh3)Best for: <10g, High StereofidelityIssue: TPPO RemovalPurity->AppelYes (Critical)Purity->MesylNo (Standard)PBr3Method C: PBr3(Not Recommended)Risk: Acidic hydrolysis of CNPurity->PBr3Low Cost/Dirty

Figure 1: Decision matrix for selecting the bromination strategy based on scale and stereochemical requirements.

Module A: The Appel Reaction (Laboratory Standard)

Reagents: Carbon Tetrabromide (


123Solvent:1Mechanism:

12
Protocol Optimization

The Appel reaction is the "gold standard" for preserving the nitrile group because it operates under near-neutral conditions.[2] However, the formation of Triphenylphosphine Oxide (TPPO) is the primary yield-killer during purification.[2]

Optimized Workflow:

  • Stoichiometry: Use 1.2 eq

    
     and 1.25 eq 
    
    
    . Excess reagents drive the reaction but increase TPPO load.
  • Temperature: Start at 0°C. Warm to RT only if conversion <95% after 2 hours.

  • Order of Addition: Add

    
    last to a solution of Substrate + 
    
    
    . This minimizes side reactions.[1]
Critical Troubleshooting: Removing TPPO

Standard chromatography often fails because TPPO streaks or co-elutes with polar nitriles.[1]

MethodProtocolEfficiency
ZnCl₂ Precipitation Dissolve crude in EtOH. Add 2.0 eq

. Stir 2h. Filter the solid

complex.[1][2]
High (Recommended)
Solubility Crash Triturate crude oil with cold Pentane or Methyl tert-butyl ether (MTBE).[1][2] TPPO is insoluble; product is soluble.[1]Medium
Silica Plug Suspend residue in 10% EtOAc/Hexane. Filter through a short silica pad.[1][4] TPPO sticks to top; product elutes.[1]Low (Scale dependent)

Tech Note: The


 method is superior for nitrile-containing substrates as it avoids the need for large volumes of non-polar solvents which might precipitate the nitrile product as well [1].[2]

Module B: Sulfonate Displacement (Scalable Route)

Reagents: Methanesulfonyl Chloride (MsCl), Triethylamine (TEA), Lithium Bromide (LiBr).[1][2] Solvent: DCM (Step 1), Acetone or THF (Step 2).[1][2] Mechanism: Activation of alcohol to mesylate (

12
Why use this method?

For scales >10g, the atom economy of the Appel reaction is poor (producing massive amounts of solid waste).[2] The mesylate route is cleaner and water-washable.[2]

Step-by-Step Protocol
  • Mesylation:

    • Substrate (1.0 eq) + TEA (1.5 eq) in DCM at 0°C.

    • Add MsCl (1.2 eq) dropwise.[1]

    • Checkpoint: Monitor TLC.[1][5]

      
       of mesylate will be slightly higher than alcohol.[1]
      
    • Workup: Wash with cold 1M HCl (removes TEA), then

      
      . Dry and concentrate.
      
  • Bromination:

    • Dissolve crude mesylate in Acetone (0.5 M).

    • Add LiBr (1.5 eq).[1] Reflux for 4–6 hours.

    • Note: LiBr is more soluble in acetone than NaBr, leading to faster kinetics.[2]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (Step 2) Incomplete displacement due to hydration.[1][2]Ensure LiBr is anhydrous (dry at 150°C).[1] Use dry acetone.[1]
Hydrolysis of CN Acidic workup too harsh or prolonged heating.[1]Keep acid wash cold (<5°C).[1] Do not reflux Step 2 longer than 8h.
Elimination Product Formation of alkene (exocyclic double bond).[1]Reduce TEA equivalents in Step 1. Ensure Step 2 is not basic.

Module C: Stereochemical Integrity

A common misconception is that this reaction inverts the ring stereochemistry.

  • Fact: The reaction occurs at the exocyclic primary carbon (

    
    ).[1][2]
    
  • Result: The stereocenter on the ring (C4) is not involved in the

    
     mechanism.[2][6] Therefore, the cis/trans ratio of the starting material is generally retained .[2]
    

However, isomerization can occur if the reaction conditions allow thermodynamic equilibration of the ring.[2]

StereochemistrySubstrateCis-Substrate(Axial/Equatorial)IntermediateActivated Species(-OPPh3+ or -OMs)Substrate->IntermediateActivationProductCis-Product(Retained Config)Intermediate->ProductSN2 at CH2 (No Ring Inv)IsomerTrans-Isomer(Thermodynamic)Product->IsomerHeat/Strong Base(Avoid!)

Figure 2: Pathway showing retention of ring configuration. Isomerization is a side reaction driven by harsh conditions.[2]

Prevention of Isomerization:

  • Avoid strong bases (e.g., NaH, KOtBu) which can deprotonate the position alpha to the nitrile (C1), causing epimerization.[2]

  • In the Appel reaction, the medium becomes slightly acidic; this usually prevents C1 epimerization.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead? It's cheaper.A:



123

12

Q: My product is an oil and I can't crystallize it. How do I purify? A: 4-(bromomethyl)cyclohexane-1-carbonitriles are often low-melting solids or oils.[1][2] If the

212

Q: Why is my yield low (<50%)? A: Check for the formation of the "dimer" ether.[2] In the presence of trace water, the activated alcohol can react with another molecule of alcohol to form the ether (

12Solution:1

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[2][7] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][7][8] Journal of Organic Chemistry, 82(19), 9931–9936.[2] Link[1][2]

  • Appel, R. (1975).[1] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.[2] Angewandte Chemie International Edition, 14(12), 801–811.[2] Link[1][2]

  • Organic Syntheses, Coll.[9] Vol. 10, p. 584 (2004); Vol. 79, p. 176 (2002).[2] (General protocols for mesylate displacement). Link

  • Harrison, G. C., & Diehl, H. (1943).[2] Hydrolysis of Nitriles. Organic Syntheses, Coll.[2][9] Vol. 3, p. 529.[2] (Context on nitrile sensitivity). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(hydroxymethyl)cyclohexane-1-carbonitrile and specific brominating agents before handling.

Technical Support Center: Purification & Handling of 4-(Bromomethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Bromomethyl)cyclohexane-1-carbonitrile (CAS 62221-23-2) . As a highly versatile, bifunctional building block featuring both a reactive alkyl bromide and a polar carbonitrile group, this compound is highly valued in medicinal chemistry and material science [1]. However, its synthesis and downstream purification present specific chemo- and regioselectivity challenges.

This guide is designed by application scientists to provide researchers with causality-driven troubleshooting, self-validating purification workflows, and robust analytical methodologies.

Part 1: Synthesis Pathways & Impurity Profiling

Understanding the origin of your impurities is the first step in designing an effective purification strategy. The most common synthetic route is the free-radical bromination of 4-methylcyclohexane-1-carbonitrile using N-Bromosuccinimide (NBS) [1]. Alternatively, the Appel reaction can be used to convert 4-(hydroxymethyl)cyclohexane-1-carbonitrile to the target bromide [1].

SynthesisPathways SM1 4-Methylcyclohexane- 1-carbonitrile NBS NBS, Radical Initiator (Free-Radical Bromination) SM1->NBS SM2 4-(Hydroxymethyl)cyclohexane- 1-carbonitrile Appel CBr4, PPh3 (Appel Reaction) SM2->Appel Product 4-(Bromomethyl)cyclohexane- 1-carbonitrile NBS->Product Major Pathway Imp1 Ring-Brominated Impurities NBS->Imp1 Over-reaction Imp2 Succinimide Byproduct NBS->Imp2 Byproduct Appel->Product Major Pathway Imp3 Triphenylphosphine Oxide (TPPO) Appel->Imp3 Byproduct

Figure 1: Common synthetic pathways and associated impurity profiles.

Troubleshooting FAQs: Synthesis

Q: I am observing multiple spots on my TLC after the free-radical bromination. What is causing this? A: This is a classic regioselectivity issue. While NBS favors substitution at the primary methyl carbon, the bromine radical can also abstract secondary or tertiary hydrogen atoms directly from the cyclohexane ring [1]. To suppress ring-bromination, strictly control your stoichiometry (use 0.95 equivalents of NBS to leave a slight excess of starting material, which is easier to separate than over-brominated products) and optimize the concentration of your radical initiator (e.g., AIBN or benzoyl peroxide).

Q: My compound is degrading during fractional distillation. What is happening? A: this compound is a flammable liquid/vapor and is thermally sensitive [1]. At the high temperatures required for standard fractional distillation, the alkyl bromide and nitrile groups can undergo thermal decomposition or polymerization. We strongly recommend high-vacuum distillation (Kugelrohr) at the lowest possible temperature, or preferably, silica gel chromatography.

Part 2: Downstream Purification Workflows

To isolate high-purity (>95%) product, you must systematically remove polar byproducts (like succinimide) before attempting to separate the target compound from structurally similar impurities [1].

PurificationWorkflow Crude Crude Reaction Mixture (Product, Succinimide, SM, Impurities) Quench Aqueous Quench & Extraction (Water / Brine Wash) Crude->Quench Aqueous Aqueous Phase (Succinimide removed) Quench->Aqueous Discard Organic Organic Phase (Product, SM, Non-polar Impurities) Quench->Organic Retain Dry Dry over Na2SO4 & Concentrate Organic->Dry Chromatography Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Dry->Chromatography Pure Pure 4-(Bromomethyl)cyclohexane- 1-carbonitrile Chromatography->Pure Isolate fractions

Figure 2: Step-by-step downstream purification workflow for NBS bromination.

Protocol A: Liquid-Liquid Extraction (Succinimide Removal)
  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash: Wash the organic layer with distilled water (3x equal volumes). Causality: Succinimide is highly water-soluble; this step partitions it entirely into the aqueous phase.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to pull residual water out of the organic layer.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Self-Validation: Spot the final aqueous wash on a TLC plate and stain with iodine. A lack of migrating spots confirms that no organic product is being lost to the aqueous phase.

Protocol B: Silica Gel Column Chromatography
  • Column Preparation: Pack a column with silica gel (230-400 mesh) using hexanes.

  • Loading: Load the concentrated, succinimide-free crude mixture onto the column.

  • Elution: Elute using a shallow gradient of ethyl acetate in hexanes (0% to 10% EtOAc). Causality: The unreacted starting material (nitrile + methyl) is slightly less polar than the target compound (nitrile + bromomethyl) and will elute first. A shallow gradient prevents co-elution.

  • Fraction Collection: Collect fractions and monitor via TLC. Since the compound lacks a strong UV chromophore, visualize the plates using a KMnO₄ or iodine stain.

  • Self-Validation: Analyze the pooled fractions via GC-MS (see Part 3) before final concentration to ensure no co-eluting regioisomers remain.

Troubleshooting FAQs: Purification

Q: I used the Appel reaction (CBr₄/PPh₃) instead of NBS. How do I remove the triphenylphosphine oxide (TPPO) byproduct? A: TPPO is notoriously difficult to separate via chromatography alone because it streaks heavily on silica gel. Protocol: Triturate your crude mixture in a cold mixture of hexanes and diethyl ether (1:1). TPPO will precipitate out as a white, crystalline solid. Filter the suspension through a Celite pad, concentrate the filtrate, and then proceed to Protocol B.

Part 3: Analytical Validation

Because this compound lacks a strong UV chromophore, HPLC with UV detection is often inadequate for purity profiling. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this volatile compound [1].

Table 1: Validated GC-MS Parameters for Purity Profiling

ParameterRecommended SettingScientific Rationale
Injection Mode Split/SplitlessEnsures rapid, uniform volatilization of the sample upon injection without overloading the column.
Carrier Gas Helium (1.0 mL/min)Provides an inert, consistent flow for highly reproducible retention times.
Oven Program Start at 80°C → Ramp 10°C/min to 280°C → Hold 5 minThis specific temperature gradient effectively separates the target compound from unreacted starting material and higher-boiling dibrominated impurities [1].
Detector Mass Spectrometer (MS)Provides both quantitative retention data and qualitative mass spectra (molecular fingerprinting) to definitively identify regioisomers [1].

References

Stability of 4-(bromomethyl)cyclohexane-1-carbonitrile in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for 4-(bromomethyl)cyclohexane-1-carbonitrile in basic environments.

Topic: Stability & Reactivity in Basic Conditions

Executive Technical Summary

Core Stability Status: Conditionally Unstable. this compound contains two electrophilic functional groups with distinct reactivity profiles in basic media:

  • Primary Alkyl Bromide (-CH₂Br): Highly susceptible to nucleophilic attack (

    
    ). In the presence of hydroxide (
    
    
    
    ) or alkoxides (
    
    
    ), this group undergoes rapid substitution to form the corresponding alcohol or ether.
  • Nitrile (-CN): Moderately stable at room temperature but susceptible to hydrolysis under forcing conditions (heat + strong base), converting to the amide and subsequently the carboxylate.

Critical Directive: Avoid prolonged exposure to strong bases (NaOH, KOH) or alkoxides, especially at elevated temperatures. For neutralization steps, utilize mild inorganic bases (e.g.,


) or rapid cold processing.

Degradation Pathways & Mechanisms[1]

The following diagram illustrates the hierarchical degradation pathways. The primary risk is the


 displacement of the bromide, which occurs significantly faster than nitrile hydrolysis or epimerization under standard laboratory conditions.

DegradationPathways Figure 1: Base-Induced Degradation Cascades. Path A is the dominant kinetic failure mode. Start 4-(bromomethyl) cyclohexane-1-carbonitrile (Intact Reagent) Alcohol 4-(hydroxymethyl) cyclohexane-1-carbonitrile (Primary Impurity) Start->Alcohol Path A: Sn2 Substitution (Fast, OH-, RT) Epimer Cis/Trans Epimerization (Thermodynamic Equilibration) Start->Epimer Path D: Alpha-Deprotonation (Requires Strong Base/Heat) Amide 4-(hydroxymethyl) cyclohexane-1-carboxamide Alcohol->Amide Path B: Nitrile Hydrolysis (Slow, Heat + OH-) Acid 4-(hydroxymethyl) cyclohexane-1-carboxylic acid Amide->Acid Path C: Amide Hydrolysis (Vigorous conditions)

Troubleshooting & FAQs

Category A: Experimental Anomalies

Q1: I observed a new spot on my TLC plate (more polar) after washing the reaction mixture with 1M NaOH. What happened? Diagnosis: You likely formed 4-(hydroxymethyl)cyclohexane-1-carbonitrile . Mechanism: The primary alkyl bromide is an unhindered electrophile. Even a brief wash with a strong nucleophile like hydroxide (


) can trigger an 

displacement, replacing the bromine with a hydroxyl group. Solution: Switch to a milder base for workups. Use saturated sodium bicarbonate (

) or phosphate buffer (pH 7-8). If strong base is required for other reasons, perform the wash at 0°C and minimize contact time (<5 minutes).

Q2: My yield is low, and NMR shows a loss of the -CH₂Br signal (approx. 3.3 ppm) and appearance of a signal at 3.5 ppm. Is the nitrile hydrolyzing? Diagnosis: No, the nitrile is likely intact. The shift from 3.3 ppm to 3.5 ppm is characteristic of the conversion from


 to 

(or

if using an alkoxide base). Nitrile hydrolysis would affect the IR signal (loss of ~2240 cm⁻¹) or the alpha-proton shift, but the alkyl bromide is the "weakest link" kinetically.

Q3: Can I use potassium tert-butoxide (KOtBu) to deprotonate a nucleophile for a coupling reaction with this compound? Diagnosis: Use extreme caution. Risk: While


-butoxide is bulky and less nucleophilic than methoxide, it is a strong base. It may cause elimination (E2)  to form the exocyclic alkene (methylenecyclohexane derivative), although 

remains a risk. Furthermore, strong bases can deprotonate the position alpha to the nitrile (pKa ~25), leading to epimerization (scrambling of cis/trans stereochemistry) or oligomerization.
Category B: Storage & Handling[2]

Q4: Is the compound stable in basic organic solvents (e.g., Pyridine, Triethylamine)? Answer: Generally, yes. Tertiary amines (Et₃N, DIPEA, Pyridine) are non-nucleophilic bases and will not displace the bromide under standard conditions. However, prolonged heating with pyridine can form pyridinium salts (quaternization). Recommendation: Store the compound neat or in non-nucleophilic solvents (DCM, Toluene). Avoid storage in basic aqueous buffers or alcohols.

Comparative Stability Data

The following table summarizes the expected half-life (


) of the bromide moiety under various basic conditions. Note: Values are estimated based on standard primary alkyl halide reactivity kinetics.
ConditionPrimary Degradation ProductEstimated StabilityRisk Level
NaOH (1M, aq), 25°C Hydroxymethyl alcohol

1-4 hours
High
NaOH (1M, aq), 0°C Hydroxymethyl alcohol

12-24 hours
Medium
NaHCO₃ (Sat., aq), 25°C Hydroxymethyl alcoholStable for daysLow
KOtBu / THF, 25°C Elimination (Alkene) / EtherImmediate ReactionCritical
Triethylamine / DCM Quaternary Ammonium SaltStable (Slow reaction)Low

Recommended Protocols

Protocol A: Safe Neutralization/Workup

Use this protocol to remove acidic impurities without degrading the alkyl bromide.

  • Cooling: Chill the reaction mixture to 0–5°C using an ice bath.

  • Dilution: Dilute the organic phase with an inert solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Washing:

    • Step 1: Wash with cold Saturated

      
        (pH ~8.5). Agitate gently for 2 minutes.
      
    • Step 2: Immediately separate layers.

    • Step 3: Wash with Brine (Saturated NaCl) to remove residual water and base traces.

  • Drying: Dry over Anhydrous

    
     or 
    
    
    
    .
  • Concentration: Evaporate solvent at

    
     to avoid thermal degradation.
    
Protocol B: Stereochemical Integrity Check

If the compound has been exposed to base, check for epimerization.

  • Method:

    
    -NMR or GC-MS.
    
  • Marker: Focus on the alpha-proton (H at C1, adjacent to CN).

    • Axial H (Trans isomer): Typically appears as a triplet of triplets (

      
      ) with large coupling constants (
      
      
      
      ).
    • Equatorial H (Cis isomer): Appears as a multiplet with smaller coupling constants.

  • Logic: If the integration ratio changes after base exposure, thermodynamic equilibration (epimerization) has occurred.

References

  • Thermo Scientific Chemicals. (Bromomethyl)cyclohexane Product Safety and Handling Guide. Available at: [Link]

  • Chemistry Steps. Hydrolysis of Nitriles and Substitution of Alkyl Halides. Available at: [Link]

  • National Institutes of Health (PMC). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR.[1] Available at: [Link]

  • Google Patents.Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP0814073B1).

Sources

Technical Support Center: Troubleshooting SN2 Reactions of Cyclohexyl Methyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for chemical researchers. It addresses the specific kinetic and thermodynamic challenges associated with (bromomethyl)cyclohexane substrates.

Case ID: SN2-CYC-BR-001 Subject: Optimization of Yields for Beta-Branched Primary Alkyl Halides Applicable Substrates: (Bromomethyl)cyclohexane, Cyclohexyl methyl bromide derivatives.

Executive Summary: The "Beta-Branching" Barrier

If you are experiencing sluggish reaction rates or low yields with (bromomethyl)cyclohexane , you are likely battling


-branching steric hindrance .

While your substrate is technically a primary alkyl halide (normally highly reactive), the adjacent cyclohexane ring creates significant steric bulk at the


-position. This structure mimics an isobutyl  group but with greater rigidity.

Kinetic Reality Check: Relative SN2 reaction rates for primary bromides:

  • Ethyl Bromide: 1.0 (Baseline)

  • Propyl Bromide: 0.8

  • Isobutyl Bromide: 0.03 (30x slower)

  • Neopentyl Bromide: 0.00001 (Virtually unreactive)

  • (Bromomethyl)cyclohexane: ~0.03 - 0.05

Implication: Standard protocols for primary halides (e.g., Benzyl bromide, Ethyl bromide) will fail here. You must treat this substrate as a sterically hindered primary system .

Diagnostic Flowchart

Use this logic tree to identify the root cause of your yield loss before proceeding to the protocols.

DiagnosticTree Start Analyze Crude NMR/LCMS Result_SM Recovered Starting Material (>50%) Start->Result_SM Reaction Stalled Result_Elim Elimination Product (Methylenecyclohexane) Start->Result_Elim Olefin Detected Result_Alc Hydrolysis Product (Cyclohexylmethanol) Start->Result_Alc Alcohol Detected Cause_Kinetic CAUSE: Kinetic Barrier Activation energy too high Result_SM->Cause_Kinetic Cause_Base CAUSE: Basicity > Nucleophilicity Promoting E2 mechanism Result_Elim->Cause_Base Cause_Solvent CAUSE: Solvation Shell Nucleophile deactivated by water/protic solvent Result_Alc->Cause_Solvent Action_Finkel SOLUTION: Finkelstein Activation (See Protocol A) Cause_Kinetic->Action_Finkel Action_NonIonic SOLUTION: Change Base/Nu Ratio Use Azide, Cyanide, or Thiolate Cause_Base->Action_NonIonic Action_Dry SOLUTION: Dry Solvent/Phase Transfer Switch to DMF/DMSO Cause_Solvent->Action_Dry

Figure 1: Diagnostic logic for categorizing reaction failure modes.

Critical Troubleshooting Protocols

Issue 1: "The reaction is too slow / I mostly recover starting material."

Root Cause: The nucleophile cannot penetrate the steric shield of the cyclohexane ring to access the


 antibonding orbital.
The Fix:  The Finkelstein Activation Strategy .

Bromide is a decent leaving group, but Iodide is superior due to a longer, weaker C-I bond. By converting your bromide to an iodide in situ, you accelerate the subsequent substitution.

Protocol A: In-Situ Finkelstein Activation

Mechanism:



ParameterRecommendationRationale
Catalyst Sodium Iodide (NaI)10–20 mol% usually sufficient; 1.0 equiv for difficult cases.
Solvent Acetone or 2-Butanone (MEK)NaI is soluble; NaBr precipitates, driving the equilibrium (Le Chatelier's principle).
Alternative Solvent DMF or DMSOIf high temp (>80°C) is needed. NaBr stays soluble, but reaction rate is intrinsically faster.
Temperature 60°C – 80°CEssential to overcome the isobutyl-like steric barrier.

Step-by-Step:

  • Dissolve (bromomethyl)cyclohexane (1.0 equiv) in anhydrous Acetone (0.5 M).

  • Add NaI (1.5 equiv) and stir at reflux for 1 hour. Check LCMS for conversion to Iodide.

  • Once Iodide formation is >90%, add your Nucleophile.

  • Note: If your nucleophile is insoluble in acetone, switch solvent to DMF, but keep the NaI additive.

Issue 2: "I am seeing methylenecyclohexane (Elimination Product)."

Root Cause: Competition between SN2 and E2.[1][2][3] Even though primary halides resist elimination, the steric bulk of the cyclohexane ring makes the


-carbon difficult to attack. A strong, bulky base (e.g., t-BuOK, LDA) will abstract the 

-proton instead, as it is more accessible.

The Fix: Decouple Basicity from Nucleophilicity.

VariableDo NOT UseUse Instead
Base t-Butoxide, Ethoxide, HydroxideCarbonates (

,

) or non-nucleophilic organic bases (DIPEA) if needed.
Nucleophile

(Alkoxides)

(Thiolates),

(Azide),

(Cyanide), or Acetate.
Temperature >100°CKeep <80°C. E2 is entropically favored at high heat.
Protocol B: The "Soft" Nucleophile Approach

If you must form an ether (using an alkoxide), you cannot use the alkoxide directly on this substrate without significant E2 side products. Alternative: Use the Williamson Ether Synthesis in reverse or use Phase Transfer Catalysis (PTC).

PTC Protocol:

  • Dissolve substrate in Toluene (non-polar).

  • Add Nucleophile (as potassium salt) in solid form or concentrated aqueous solution.

  • Add TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Vigorous stirring. The "naked" anion in the organic phase is highly reactive but less basic due to lack of hydration.

Issue 3: "The reaction works but yields are inconsistent."

Root Cause: Solvation effects. In protic solvents (MeOH, EtOH, Water), small nucleophiles (


, 

,

) are heavily solvated (caged) by hydrogen bonding, drastically reducing their energy.

The Fix: Solvent Swap.

  • Switch to Polar Aprotic: DMF, DMSO, NMP, or DMAc.

    • These solvents solvate cations (

      
      , 
      
      
      
      ) well but leave anions "naked" and highly reactive.
  • Rate Enhancement: A switch from Methanol to DMSO can increase SN2 rates by

    
     to 
    
    
    
    times
    .

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of hindered substrates. However, rapid heating can also accelerate E2 elimination.

  • Recommendation: Start at 80°C for 10 mins. If clean, ramp to 100°C.

Q: I need to make the amine. Direct reaction with ammonia gives poly-alkylation. A: Do not react (bromomethyl)cyclohexane with ammonia directly. The steric hindrance is not enough to stop over-alkylation completely, but it slows the initial step too much.

  • Recommendation: Use the Gabriel Synthesis (Potassium Phthalimide + DMF) or Azide substitution (

    
     + DMF) followed by Staudinger reduction. The Azide ion is linear and penetrates the steric shield efficiently.
    

Q: Why does the reaction turn dark brown? A: This usually indicates the liberation of free Iodine (


) or radical polymerization byproducts.
  • Troubleshoot: If using NaI, add a pinch of Sodium Thiosulfate (

    
    ) during workup to reduce 
    
    
    
    back to Iodide. Ensure your solvent is deoxygenated if using sensitive nucleophiles.

References

  • LibreTexts Chemistry. "Characteristics of the SN2 Reaction." Chemistry LibreTexts, 2024. Link

  • Master Organic Chemistry. "Steric Hindrance is The SN2 Killer." Master Organic Chemistry, 2012. Link

  • ScienceMadness. "Finkelstein Reaction Protocol and Mechanism." ScienceMadness Wiki, 2019. Link

  • Chemistry Steps. "SN2 and E2 Rates of Cyclohexanes." Chemistry Steps, 2025.[2][4] Link

  • Organic Chemistry Portal. "Finkelstein Reaction." Organic Chemistry Portal. Link

Sources

ChemGuard™ Technical Support: Nitrile Preservation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NITRILE-BRO-001 Status: Open Priority: High (Synthesis Critical) Topic: Preventing Hydrolysis of Nitrile Groups During Bromination[1]

Welcome to the ChemGuard™ Support Center

You are likely here because your nitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) substrate has inexplicably converted into a primary amide (

) or carboxylic acid during a bromination step. This is a common failure mode caused by the "Acid-Moisture" trap .[1]

Whether you are performing a Wohl-Ziegler radical bromination or an electrophilic aromatic substitution, the byproduct of bromination is often Hydrogen Bromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). In the presence of even trace moisture, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

becomes a potent catalyst for nitrile hydrolysis.

This guide provides field-proven protocols to decouple bromination from hydrolysis.

Part 1: The Mechanism of Failure

To prevent the side reaction, you must understand the enemy. Nitriles are generally stable, but they become hyper-electrophilic when protonated.[1]

The "Pinner-Trap" Mechanism:

  • Activation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     protonates the nitrile nitrogen.
    
  • Attack: Trace water (from undried solvent or atmosphere) attacks the activated carbon.[1]

  • Collapse: Tautomerization leads to the primary amide, which is often a thermodynamic sink.[1]

NitrileHydrolysis Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (R-C≡NH+) Nitrile->Protonated + HBr (Acid) Imidate Imidic Acid (R-C(OH)=NH) Protonated->Imidate + H2O (Trace) Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization

Figure 1: The acid-catalyzed pathway converting nitriles to amides in the presence of HBr and trace water.[1][2][3][4][5]

Part 2: Radical Bromination (Benzylic/Allylic)

Scenario: You are using N-Bromosuccinimide (NBS) and AIBN/Light to brominate a benzylic position.[1] The Fix: The "Dry-Scavenge" Protocol .

Standard NBS bromination generates succinimide and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 as the chain carrier. You cannot stop ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

formation (it is required for the radical chain), but you must neutralize it immediately after it reacts, or sequester it from water.
Protocol: The Buffered Anhydrous System
ParameterRecommendationRationale
Solvent Trifluorotoluene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
or DCE

is toxic/banned. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

is a direct radical-stable replacement. Avoid MeCN (can participate in Pinner reactions).
Reagent Recrystallized NBS Old NBS contains ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and

. Recrystallize from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and dry under high vacuum over

.
Scavenger

or

(Solid)
Insoluble bases neutralize acid without interfering with the radical mechanism.
Additives Epoxide (Propylene Oxide) Acts as a "proton sponge" by ring-opening with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to form bromohydrins, effectively removing acid.
Step-by-Step Workflow
  • Drying: Flame-dry all glassware.[1] Use a Dean-Stark trap if the solvent is not certified anhydrous.[1]

  • The Mix: Suspend substrate (1.0 eq), NBS (1.05 eq), and

    
     (1.5 eq)  in anhydrous 
    
    
    
    .
  • Initiation: Add AIBN (0.05 eq). Heat to reflux.[1][6]

  • Monitoring: Monitor by TLC. Crucial: If the reaction stalls, do not add more acid.[1] Add more initiator.

  • Workup (The Critical Moment):

    • Cool to 0°C.[1]

    • Filter off the succinimide/carbonate solids before adding water.[1]

    • Partition between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and Saturated 
      
      
      
      .
    • Never wash with dilute HCl.[1]

Part 3: Electrophilic Aromatic Bromination

Scenario: Brominating a phenyl ring containing a cyano group.[1] The Issue: Strong Lewis acids (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

) coordinate to the nitrile nitrogen, activating it. Upon quenching with water, hydrolysis is instantaneous.[1]
Troubleshooting Guide

Q: Can I use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


? 
A: Avoid if possible.  If you must, use <1.0 equivalent and quench into a biphasic mixture of organic solvent and solid 

at -78°C.

Q: What is the alternative? A: Use NBS in polar aprotic solvents (DMF or MeCN) or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 with a buffer .
Protocol: Buffered Bromination

This method uses in-situ generated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 without strong Lewis acids.
  • Dissolve: Substrate in Acetic Acid (AcOH).

  • Buffer: Add Sodium Acetate (NaOAc) (1.5 eq). This buffers the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     generated during substitution.
    
  • Reagent: Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     dropwise.
    
  • Outcome: The NaOAc converts ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to AcOH + NaBr, preventing the pH from dropping low enough to hydrolyze the nitrile.
    

Part 4: Alpha-Bromination of Ketones

Scenario: You have a ketone and a nitrile in the same molecule.[1][5] The Issue: Acid-catalyzed enolization (needed for bromination) also hydrolyzes the nitrile.[1]

Recommended Reagent: PTAB

Phenyltrimethylammonium Tribromide (PTAB) is a crystalline source of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 that is much milder than liquid bromine.
  • Dissolve ketone in anhydrous THF .

  • Add PTAB (1.0 eq) at 0°C.[1]

  • The reaction is often fast and avoids the high concentration of free ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     associated with direct bromination.
    

Decision Logic: Which Method to Choose?

Use this flow to select the correct protocol for your substrate.

DecisionTree Start Start: Substrate Type Type Where is the Bromine going? Start->Type Benzylic Benzylic/Allylic (C-H bond) Type->Benzylic Aromatic Aromatic Ring (C-H bond) Type->Aromatic Alpha Alpha to Carbonyl (C-H bond) Type->Alpha Radical Use Radical Protocol (NBS + BaCO3) Benzylic->Radical Lewis Avoid FeBr3 Use Br2 + NaOAc Aromatic->Lewis PTAB Use PTAB in THF Alpha->PTAB

Figure 2: Decision matrix for selecting the safest bromination method based on regioselectivity requirements.[1]

FAQ: Troubleshooting Specific Failures

Q: I followed the protocol, but I still see amide peaks in NMR. Why? A: Check your solvent. "Anhydrous" solvents from a bottle that has been open for a month are no longer anhydrous.[1] Nitrile hydrolysis requires catalytic acid but stoichiometric water.[1] If your solvent has water, the scavenger (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) might be coated or overwhelmed. Action:  Distill your solvent or use fresh molecular sieves (3Å).

Q: Can I use DBU or TEA to scavenge acid in radical bromination? A: No. Soluble amines often react with NBS or bromine radicals, killing the chain reaction or forming N-bromo species.[1] You must use an insoluble inorganic base (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

) or a non-nucleophilic epoxide.

Q: My reaction turned black and tarry. A: This is often polymerization initiated by acid.[1] The presence of the nitrile might be secondary. Ensure you are using a radical inhibitor (BHT) if you are doing ionic bromination, or strictly excluding oxygen if doing radical bromination.[1]

References

  • Nitrile Hydrolysis Mechanisms

    • Chemistry of Nitriles: Acid Catalyzed Hydrolysis.[1][2][5][6] LibreTexts.[1]

    • Source: [1]

  • NBS Bromination Protocols

    • N-Bromosuccinimide (NBS) in Organic Synthesis.[1][7][8] Organic Chemistry Portal.

    • Source: [1]

  • HBr Scavenging in Radical Reactions

    • Radical Addition of HBr to Alkenes (Anti-Markovnikov).[1][9] Master Organic Chemistry.[1]

    • Source:

  • Wohl-Ziegler Reaction Standards

    • Wohl-Ziegler Reaction.[1][7][10] Wikipedia / Organic Chemistry Portal.

    • Source: [1]

Sources

Technical Support Center: Crystallization of 4-(Bromomethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the crystallization and troubleshooting protocols for 4-(bromomethyl)cyclohexane-1-carbonitrile (CAS 62221-23-2). It focuses on the separation of cis/trans diastereomers and the purification of the desired trans-isomer, which is the critical intermediate for downstream pharmaceutical synthesis (e.g., protease inhibitors, GPCR ligands).

Physicochemical Profile & Solubility Strategy
  • Target Molecule: this compound[1][2][3]

  • Critical Challenge: The synthesis (e.g., radical bromination of 4-methylcyclohexane-1-carbonitrile or substitution of the alcohol) typically yields a mixture of cis (axial-equatorial) and trans (diequatorial) isomers.

  • Objective: Isolate the thermodynamically stable trans-isomer (typically a solid) from the cis-isomer (often an oil or low-melting solid).

Solvent Selection Matrix

The trans-isomer generally exhibits higher lattice energy due to its linear, symmetric packing potential compared to the "bent" cis-isomer. This difference is exploited using the following solvent systems:

Solvent SystemPolarity ProfileApplicationMechanism
Ethanol (Absolute) Polar ProticPrimary Choice for Isomer Separation The trans-isomer is significantly less soluble in cold ethanol than the cis-isomer, promoting selective crystallization.
Isopropyl Alcohol (IPA) Polar ProticAlternative for Isomer SeparationHigher boiling point allows for better dissolution of crude solids that are difficult to dissolve in EtOH.
Heptane / Ethyl Acetate Non-polar / Polar AproticGeneral PurificationUsed when the crude material is very oily. A 10:1 to 5:1 ratio typically precipitates the solid while keeping oily impurities in solution.
Toluene Aromatic / Non-polarHigh-Temperature RecrystallizationUseful if the product has very low solubility in alcohols. Slow cooling from toluene often yields large, well-formed crystals.
Troubleshooting Guide (FAQ)
Q1: My crude product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: The temperature gap between the melting point of the solvated product and the boiling point of the solvent is too narrow, or the impurity profile (specifically the cis-isomer content) is too high, acting as a solvent itself.

Corrective Protocol:

  • Seed Seeding: Obtain a pure seed crystal of the trans-isomer (even a micro-crystal helps). Add it to the oil/solvent mixture at a temperature slightly below the dissolution point.

  • Solvent Switch: Switch to a Heptane/Ethyl Acetate system. Dissolve in minimal hot Ethyl Acetate, then slowly add hot Heptane until turbidity persists. Cool very slowly.

  • Trituration: If it remains an oil, remove the solvent and triturate the residue vigorously with cold pentane or diethyl ether to induce nucleation before attempting recrystallization again.

Q2: How do I maximize the removal of the cis-isomer?

Diagnosis: The cis-isomer is likely co-crystallizing or trapped within the crystal lattice of the trans-isomer.

Corrective Protocol:

  • Thermodynamic Equilibration (Chemical): Before crystallization, treat the crude mixture with a mild base (e.g., K2CO3 in refluxing alcohol) if the synthesis allows. This drives the equilibrium toward the more stable trans-isomer (diequatorial conformation).

  • Slow Cooling: Rapid cooling traps the kinetic cis product. Use a controlled cooling ramp (e.g., 10°C per hour) to allow the trans molecules to pack preferentially.

  • Recrystallization Cycles: A single pass is rarely sufficient. Perform a second recrystallization using Ethanol . Expect a yield loss (approx. 15-20%) but a significant purity boost (>98% trans).

Q3: What impurities should I watch for besides isomers?

Diagnosis: Radical bromination often produces poly-brominated side products (e.g., gem-dibromides) or unreacted starting material .

Corrective Protocol:

  • Unreacted Methyl Precursor: This is less polar. A wash of the crude solid with cold Hexanes before recrystallization can remove this.

  • Dibromides: These are significantly heavier and less soluble. If noted (via LC-MS), filter the hot solution before cooling; the dibromides often remain undissolved or crystallize out first at higher temperatures.

Experimental Workflow Diagrams
Workflow 1: Standard Purification Protocol

This flowchart outlines the decision logic for processing the crude reaction mixture.

CrystallizationWorkflow Start Crude 4-(Bromomethyl) cyclohexane-1-carbonitrile CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Dark Oil CheckState->Oil RecrystEtOH Dissolve in boiling Ethanol (10 mL/g) Solid->RecrystEtOH Triturate Triturate with Cold Pentane/Ether Oil->Triturate Induce nucleation Triturate->Solid Solidifies Triturate->Oil Remains Oil (Try Column) HotFilter Hot Filtration (Remove insoluble dibromides) RecrystEtOH->HotFilter SlowCool Slow Cool to RT then 0°C HotFilter->SlowCool Filter Vacuum Filtration SlowCool->Filter CheckPurity Check HPLC (cis/trans ratio) Filter->CheckPurity Success Pure Trans Isomer (>98%) CheckPurity->Success Pass Fail High Cis Content CheckPurity->Fail Fail Fail->RecrystEtOH Repeat Cycle

Caption: Decision matrix for the purification of crude bromomethyl-cyclohexane derivatives, prioritizing physical state management and isomer enrichment.

Workflow 2: Solvent System Decision Tree

Select the correct solvent based on your specific observation during the initial test.

SolventLogic Input Solubility Test (100 mg sample) TestEtOH Test: Boiling Ethanol Input->TestEtOH Result1 Dissolves Hot, Crystallizes Cold TestEtOH->Result1 Result2 Insoluble Hot TestEtOH->Result2 Result3 Oils Out on Cooling TestEtOH->Result3 Action1 USE ETHANOL (Ideal for trans-isomer) Result1->Action1 Action2 Switch to TOLUENE or Ethyl Acetate Result2->Action2 Action3 Add Anti-solvent (Dropwise Water or Hexane) Result3->Action3

Caption: Rapid solvent selection logic based on empirical solubility behavior of the crude intermediate.

Quantitative Data Summary
ParameterSpecification / DataNotes
Melting Point (Trans) ~60–80°C (Estimated)Cis isomer is typically liquid or significantly lower melting.
Solubility (Water) InsolubleDo not use water as a primary solvent; only as an anti-solvent.
Solubility (EtOH) High (Hot) / Low (Cold)Ideal gradient for crystallization.
Typical Yield 60–75%Lower yields indicate high cis content in crude.
Key Impurity cis-4-(bromomethyl)cyclohexane-1-carbonitrileMust be <2% for pharmaceutical applications.
References
  • BenchChem. this compound Product Description & Synthesis Pathways. Retrieved from

  • PubChem. Compound Summary: this compound (CID 20373431). National Library of Medicine. Retrieved from

  • Parker, C. B., et al. Isomerization of cis-1,4-cyclohexanedicarbonitrile to its trans isomer. U.S. Patent 3,251,874. Washington, DC: U.S. Patent and Trademark Office. (Demonstrates fractional crystallization of cyclohexane nitriles using ethanol). Retrieved from

  • University of Massachusetts. Recrystallization: Theory and Solvent Selection Guides. Retrieved from

Sources

Technical Support Center: Troubleshooting PBr3 Removal in Cyclohexanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals who are utilizing phosphorus tribromide (PBr₃) as a dehydrating agent to synthesize cyclohexanecarbonitrile from cyclohexanecarboxamide[1][2].

While PBr₃ is highly effective for electrophilic activation and subsequent dehydration, managing unreacted PBr₃ and its corrosive byproducts during workup requires precise control to prevent yield loss, product hydrolysis, or hazardous thermal events[3][4].

Mechanistic Causality: The Science of the Quench

As a Senior Application Scientist, I frequently see protocols fail at the workup stage because the chemical causality of the quench is misunderstood.

When PBr₃ is used to dehydrate an amide, the reaction mixture ultimately contains the target nitrile, unreacted PBr₃, and highly reactive byproducts such as hydrobromic acid (HBr) and potentially phosphorus oxybromide (POBr₃) or phosphite esters[1][5].

The Hydrolysis Cascade: Unreacted PBr₃ reacts violently and exothermically with water to form phosphorous acid (H₃PO₃) and HBr[4]. If quenched with pure water, the localized generation of HBr drastically lowers the pH. Nitriles are highly susceptible to acid-catalyzed hydration, which will revert your newly synthesized cyclohexanecarbonitrile back into the starting amide or a carboxylic acid[6].

The Solution: The quench must be performed using a cold, weak aqueous base—typically saturated sodium bicarbonate (NaHCO₃)[7]. The base serves a dual mechanistic purpose:

  • Neutralization: It instantly neutralizes the corrosive HBr and H₃PO₃ into highly water-soluble sodium salts (NaBr and Na₂HPO₃), driving them into the aqueous phase[5][8].

  • Buffering: It buffers the aqueous phase to a mildly basic pH (~7–8), protecting the cyano group of the product from acid-catalyzed hydrolysis[6].

Pathway A Cyclohexanecarboxamide C Cyclohexanecarbonitrile (Target Product) A->C Dehydration B PBr3 (Dehydrating Agent) B->C D Unreacted PBr3 & Byproducts (HBr, POBr3) B->D Excess E Cold NaHCO3 Quench (0-5 °C) C->E D->E Hydrolysis & Neutralization F Aqueous Layer (Na2HPO3, NaBr, CO2) E->F Phase Separation G Organic Layer (Pure Nitrile) E->G Extraction

Mechanistic pathway of PBr3 dehydration, quenching, and phase separation.

Quantitative Partitioning Data

To effectively troubleshoot phase separation, you must understand the physiochemical properties and partitioning behavior of your reaction components.

ComponentTypical EquivalentsBoiling Point (°C)Solubility ProfileQuenching/Removal Strategy
Cyclohexanecarboxamide 1.0 eq (Limiting)N/A (Solid)Soluble in polar organicsConsumed in reaction
PBr₃ (Unreacted) 1.0 - 1.2 eq173.2Reacts violently with waterCold NaHCO₃ hydrolysis
Cyclohexanecarbonitrile ~0.8 - 0.9 eq (Yield)~170Soluble in DCM/EtherExtracted into organic layer
HBr (Byproduct) ~3.0 eq (Post-quench)-66.8 (Gas)Highly water-solubleNeutralized to NaBr (aq)
H₃PO₃ (Byproduct) ~1.0 eq (Post-quench)200 (Decomposes)Highly water-solubleNeutralized to Na₂HPO₃ (aq)

Self-Validating Experimental Protocol

Below is a self-validating methodology for quenching PBr₃ and isolating cyclohexanecarbonitrile. This system incorporates visual and chemical checkpoints to confirm the success of each step, ensuring high trustworthiness and reproducibility[3].

Step-by-Step Methodology:

  • Reaction Cooling: Transfer the reaction flask containing the crude mixture to an ice-water bath. Stir for 15 minutes.

    • Validation Check: Internal temperature must stabilize between 0 °C and 5 °C before proceeding[3].

  • Dropwise Basic Quench: Equip an addition funnel with saturated aqueous NaHCO₃. Begin adding the solution dropwise. This controls the exothermic hydrolysis and prevents the reaction from boiling over[3][9].

    • Validation Check: Vigorous bubbling (CO₂ gas evolution) will occur. The quench is complete only when the addition of fresh NaHCO₃ produces no further effervescence.

  • pH Verification: Stop the stirrer and allow the layers to separate temporarily. Spot the upper aqueous layer onto pH paper.

    • Validation Check: The aqueous phase must read pH ~7–8. If acidic, resume NaHCO₃ addition.

  • Biphasic Separation: Transfer the mixture to a separatory funnel. Add an organic extraction solvent (e.g., dichloromethane or diethyl ether) to dissolve the nitrile[3]. Shake gently and vent frequently to release residual CO₂[7]. Separate the organic layer.

  • Aqueous Wash & Drying: Wash the organic layer once with brine to remove residual water[3]. Add anhydrous Na₂SO₄ to the organic phase.

    • Validation Check: The drying agent should initially clump. Continue adding until the newly added Na₂SO₄ remains completely free-flowing[3][9].

  • Concentration: Filter off the drying agent and concentrate the organic layer in vacuo to yield crude cyclohexanecarbonitrile[3][9].

Workflow S1 1. Cool Reaction 0-5 °C (Ice Bath) S2 2. Dropwise Addition Sat. NaHCO3 (aq) S1->S2 S3 3. Biphasic Separation (Separatory Funnel) S2->S3 S4 4. Aqueous Waste (Phosphorus Salts) S3->S4 Aqueous Layer (Discard) S5 5. Organic Extraction (DCM/Ether) S3->S5 Organic Layer (Retain) S6 6. Wash & Dry (Brine, Na2SO4) S5->S6 S7 7. Concentration (Rotary Evaporator) S6->S7

Step-by-step workflow for the removal of unreacted PBr3 and product isolation.

Troubleshooting & FAQs

Q1: My yield of cyclohexanecarbonitrile is unexpectedly low (50-60%), but the reaction looked clean on TLC. Where did the product go? A1: Low yields in PBr₃-mediated reactions are often due to the formation of stable phosphite ester intermediates that partition into the basic aqueous wash[3][5]. To resolve this, ensure you are using a slight excess of PBr₃ (e.g., 1.2 equivalents) and allow the reaction mixture to warm to room temperature for a sufficient period before quenching. This ensures these intermediates fully fragment into the desired product[5].

Q2: During the NaHCO₃ quench, the mixture formed a thick, gooey solid that trapped my organic layer. How do I break this up? A2: This is a common issue caused by the precipitation of insoluble phosphate salts (like hydrated Na₃PO₄) when the aqueous layer becomes too concentrated or if stronger bases like NaOH are used[10]. To resolve this, dilute the aqueous layer with a large volume of distilled water until the salts dissolve[10]. Alternatively, using potassium bases (e.g., K₂CO₃ or K₃PO₄) can help, as potassium phosphate salts are generally more water-soluble than their sodium counterparts[10].

Q3: Can I just evaporate the unreacted PBr₃ on a rotary evaporator to avoid the messy aqueous quench? A3: Absolutely not. PBr₃ has a high boiling point (173.2 °C), making it difficult to remove under standard reduced pressure without significant heating[4]. More importantly, heating unreacted PBr₃ or its byproduct, phosphorous acid (H₃PO₃), above 160 °C can lead to thermal decomposition, generating phosphine gas (PH₃), which is highly toxic and spontaneously flammable in air[4]. Always perform a chemical quench.

Q4: The organic layer remains cloudy after the brine wash. What does this indicate? A4: A cloudy organic layer indicates an emulsion or the presence of suspended microscopic water droplets containing dissolved salts[9]. Ensure you have added sufficient anhydrous Na₂SO₄ until the powder is free-flowing[3]. If the emulsion persists, filtering the entire organic phase through a pad of Celite will break the emulsion and clarify the solution[9].

References

  • Orgosolver. "Alcohol → Alkyl Bromide with PBr₃".
  • Science Made Alive. "Synthesis of phosphorus tribromide".
  • BenchChem. "Common side reactions of PBr3 with alcohols and how to avoid them".
  • BenchChem.
  • Reddit r/chemistry. "Anyone who has experience with PBr3 - reasons for low yield?".
  • Reddit r/Chempros. "Workup for POBr3".
  • NIH PMC.
  • Wikipedia. "Phosphorus tribromide".
  • Chemistry Steps.
  • MDPI. "Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)

Sources

Technical Support Center: Handling & Troubleshooting Bromomethyl Cyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bromomethylcyclohexane (CAS: 2550-36-9). Designed for synthetic chemists, researchers, and drug development professionals, this guide provides authoritative safety protocols, mechanistic insights, and troubleshooting workflows for handling this highly reactive, lachrymatory alkylating agent.

Quantitative Data & Hazard Profile

Understanding the physicochemical properties of bromomethylcyclohexane is the first step in designing a safe and effective experimental setup [1].

Property / HazardSpecificationOperational Impact & Causality
CAS Number 2550-36-9Unique identifier for SDS and regulatory tracking.
Boiling Point 159–160 °C (76–77 °C at 20 mmHg)Moderately volatile; generates hazardous lachrymatory vapors at room temperature.
GHS Classification Flam. Liq. 3, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires inert atmosphere, strict ignition control, and heavy-duty PPE.
Primary Hazard Lachrymator / Alkylating AgentCovalently modifies biological nucleophiles; causes severe tearing and respiratory distress.
Recommended Quench 10–20% aq.

or 10%

Rapidly neutralizes the electrophile via

substitution into a non-volatile salt.

Mechanistic FAQs & Troubleshooting Guides

Q1: Why am I experiencing eye irritation even when working with bromomethylcyclohexane inside a fume hood while wearing safety glasses? A: Standard safety glasses are insufficient for lachrymators. Bromomethylcyclohexane is a volatile, primary alkyl bromide that acts as a potent electrophile. When its vapors bypass standard safety glasses, they dissolve into the tear film of the eye. The chemical mechanism of lachrymation involves the covalent modification (alkylation) of nucleophilic cysteine residues on the TRPA1 ion channels present in corneal and respiratory sensory nerve endings [2]. This covalent binding forces the TRPA1 channel open, triggering a massive calcium (


) influx that generates action potentials. The brain interprets these signals as severe pain, resulting in the lacrimal reflex (tearing).
Troubleshooting: You must upgrade your PPE to unvented chemical splash goggles or a full-face respirator, and ensure your fume hood face velocity is operating at >100 fpm [3].

Q2: A reaction flask containing bromomethylcyclohexane broke. What is the exact chemical mechanism for neutralizing the spill, and how do I ensure it is safe? A: Do not simply wipe up the spill, as the compound will continue to off-gas. Because bromomethylcyclohexane is a primary alkyl halide, it is highly susceptible to bimolecular nucleophilic substitution (


). The most effective quenching strategy is to flood the area with a highly polarizable nucleophile, such as a 10–20% aqueous solution of sodium thiosulfate (

) or 10% ammonium hydroxide (

). Causality: The thiosulfate ion attacks the electrophilic benzylic/primary carbon, displacing the leaving group (bromide) via an

mechanism. This converts the volatile, toxic lachrymator into a water-soluble, non-volatile, and biologically inactive Bunte salt (alkyl thiosulfate), permanently neutralizing the hazard [4].

Q3: My nucleophilic substitution reaction with bromomethylcyclohexane is yielding low conversion rates. What could be going wrong? A: Bromomethylcyclohexane is sensitive to light, heat, and moisture. Over time, it can undergo hydrolysis or photolytic degradation, releasing hydrogen bromide (HBr) and forming cyclohexylmethanol. Troubleshooting: Verify the integrity of your reagent by checking its pH (a highly acidic reagent indicates HBr formation) or running a quick TLC/NMR. Ensure your reaction environment is strictly anhydrous using Schlenk techniques, as trace water will act as a competing nucleophile.

Visualizing Mechanisms & Workflows

TRPA1 Lachrymatory Signaling Pathway

To understand why strict engineering controls are required, it is critical to visualize the physiological cascade triggered by exposure to bromomethylcyclohexane vapors.

TRPA1_Pathway A Bromomethylcyclohexane (Volatile Electrophile) B Corneal Sensory Nerves (Vapor Exposure) A->B Diffusion C Covalent Alkylation of Cysteine on TRPA1 B->C SN2 Reaction D TRPA1 Channel Opening & Calcium (Ca2+) Influx C->D Conformational Change E Action Potential Firing (Trigeminal Nerve) D->E Depolarization F Lachrymal Gland Activation (Tearing & Pain) E->F Signal Transmission

Fig 1: TRPA1-mediated lachrymatory signaling pathway triggered by bromomethylcyclohexane alkylation.

Spill Decontamination Workflow

In the event of a spill, follow this self-validating workflow to ensure complete chemical neutralization before disposal.

Decontamination_Workflow S1 1. Spill Detected (Evacuate & Alert) S2 2. Don Appropriate PPE (Respirator, Nitrile) S1->S2 S3 3. Contain Spill (Absorbent Pads) S2->S3 S4 4. Apply Quench Solution (10% Na2S2O3 / Amine) S3->S4 S5 5. SN2 Displacement (Wait 30-60 mins) S4->S5 S6 6. Collect & Dispose (Hazardous Waste) S5->S6

Fig 2: Step-by-step SN2-based chemical quenching and decontamination workflow for lachrymator spills.

Experimental Protocols

Protocol A: Safe Dispensing and Reaction Setup

This protocol ensures that vapors are contained and the integrity of the reagent is maintained during transfer.

  • Engineering Controls: Verify that the chemical fume hood is fully operational with a face velocity of >100 fpm. Clear the hood of any unnecessary clutter to maintain laminar airflow.

  • PPE Verification: Don a flame-resistant lab coat, unvented chemical splash goggles, and double nitrile gloves (or heavier butyl rubber gloves if prolonged handling is expected) [1].

  • Inert Atmosphere Setup: Because the reagent is flammable and moisture-sensitive, purge the receiving reaction flask with Nitrogen or Argon gas.

  • Dispensing: Never pour bromomethylcyclohexane directly from the bottle. Using a gas-tight syringe equipped with a long needle, pierce the septum of the reagent bottle and extract the required volume.

  • Transfer: Inject the reagent directly into the sealed reaction vessel through its septum. This closed-system transfer prevents vapor escape.

  • Immediate Decontamination: Before removing the syringe from the fume hood, draw up a 10% sodium thiosulfate solution into the syringe to quench residual reagent inside the barrel and needle. Dispose of the needle in a designated sharps container.

Protocol B: Quenching and Decontamination of Spills/Glassware

This protocol utilizes chemical kinetics to ensure the hazardous electrophile is fully neutralized.

  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately evacuate the area. Vapors will rapidly cause severe eye and respiratory irritation.

  • PPE Upgrade: Re-enter the area only while wearing a full-face atmosphere-supplying respirator (or a respirator equipped with organic vapor cartridges) and heavy-duty chemical-resistant gloves [3].

  • Physical Containment: Surround and cover the spill with inert absorbent pads or dry sand. Do not use combustible materials like paper towels for large spills due to the flammability hazard.

  • Chemical Quenching: Generously flood the absorbed spill with a 10–20% aqueous solution of sodium thiosulfate (

    
    ) or 10% ammonium hydroxide.
    
  • Incubation (Self-Validation): Allow the quench solution to sit undisturbed for 30 to 60 minutes . Causality: The

    
     displacement reaction requires time to reach completion at room temperature. Rushing this step will leave unreacted lachrymator in the waste.
    
  • Cleanup & Disposal: Scoop the neutralized, absorbed mixture into a sealable hazardous waste container. Wash the affected surface with soapy water to remove any residual salts.

References

  • Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor Source: Toxicology and Applied Pharmacology (via ResearchGate) URL:[Link]

  • Laboratory Safety Guidelines for Lachrymators Source: Brandeis University Laboratory Safety URL:[Link]

Validation & Comparative

Spectroscopic Intelligence: Comparative IR Profiling of Nitrile vs. Alkyl Bromide Motifs

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers and drug development professionals. It synthesizes spectroscopic theory with practical application, focusing on the critical discrimination between nitrile and alkyl bromide functionalities during synthetic workflows.

Executive Summary

In the landscape of pharmaceutical synthesis, the conversion of alkyl halides (specifically bromides) to nitriles is a pivotal transformation, often serving as a gateway to amines, amides, and carboxylic acids. While Nuclear Magnetic Resonance (NMR) provides structural certainty, Fourier Transform Infrared (FT-IR) spectroscopy offers superior real-time "performance" for reaction monitoring due to the distinct spectral isolation of the nitrile group.

This guide objectively compares the infrared absorption characteristics of the Nitrile (-C≡N) and Alkyl Bromide (C-Br) functionalities. It evaluates their detectability, spectral "fingerprint" reliability, and provides a validated protocol for monitoring nucleophilic substitution reactions (Sₙ2) involving these groups.

Spectral Characterization: The Physics of Detection

To accurately interpret spectral data, one must understand the vibrational physics driving the signal. The "performance" of a functional group in IR is defined by its Dipole Moment Change (


)  and Reduced Mass (

)
.
The Nitrile Group (-C≡N): The "Silent Region" Beacon

The nitrile stretch is one of the most reliable diagnostic signals in organic chemistry.

  • Vibrational Mode: Stretching (

    
    ).[1][2]
    
  • Frequency: 2200 – 2260 cm⁻¹ .

  • Performance Insight: This peak appears in the "Silent Region" (2000–2300 cm⁻¹), where almost no other organic bonds absorb (except alkynes and isocyanates). This isolation grants it a high Signal-to-Noise (S/N) potential for quantitative tracking.

  • Intensity: Medium to Strong (variable).[3][4][5] The intensity depends on the polarity of the attached group.[2] An electron-withdrawing group on the

    
    -carbon can decrease intensity, while conjugation (e.g., Benzonitrile) lowers the frequency (~2220 cm⁻¹) and enhances intensity.
    
The Alkyl Bromide Group (C-Br): The Fingerprint Challenge

The carbon-bromide bond is significantly heavier and weaker, pushing its absorption into the far end of the mid-IR spectrum.

  • Vibrational Mode: Stretching (

    
    ).
    
  • Frequency: 500 – 700 cm⁻¹ (typically 690–515 cm⁻¹).

  • Performance Insight: Detection is high-risk. Many benchtop FT-IR instruments with KBr splitters or ZnSe ATR crystals have a spectral cutoff around 600–650 cm⁻¹, potentially masking this peak entirely. Furthermore, this falls deep within the "Fingerprint Region," where C-C bending and skeletal vibrations cause significant interference.

  • Intensity: Strong (due to the high polarizability of Bromine), but often obscured.

Comparative Data Analysis

The following table summarizes the spectral performance metrics for distinguishing these two groups.

FeatureNitrile (-C≡N)Alkyl Bromide (C-Br)
Primary Peak Position 2210 – 2260 cm⁻¹ 500 – 690 cm⁻¹
Spectral Region Silent Region (High Isolation)Fingerprint Region (High Interference)
Peak Shape Sharp, DistinctBroad, often multi-band
Intensity Medium to StrongStrong (but often cut off)
Conjugation Effect Shifts to ~2220 cm⁻¹; Intensity ↑Minimal shift; difficult to assess
Interferences Alkynes (weak, ~2100-2260 cm⁻¹), IsocyanatesC-Cl stretch, C-H bend, skeletal modes
Detection Reliability High (Gold Standard for monitoring)Low (Secondary confirmation only)

Experimental Protocol: Reaction Monitoring Workflow

Objective: Monitor the conversion of 1-Bromohexane to Heptanenitrile via Sₙ2 substitution using NaCN.

Methodology (Self-Validating System)

This protocol uses Attenuated Total Reflectance (ATR) FT-IR, which requires minimal sample prep and allows for rapid "aliquot-and-shoot" analysis.

Reagents:

  • Substrate: 1-Bromohexane (Starting Material - SM)

  • Reagent: Sodium Cyanide (NaCN) in DMSO (Solvent)

  • Target: Heptanenitrile (Product - P)

Step-by-Step Protocol:

  • Baseline Acquisition: Acquire a background spectrum of the pure solvent (DMSO) and the pure Starting Material (1-Bromohexane). Note the C-Br peak at ~650 cm⁻¹ (if visible) and the absence of peaks at 2250 cm⁻¹.

  • Reaction Initiation: Mix reagents at reaction temperature (typically 60-80°C).

  • Sampling (T=0 to T=End):

    • Extract a 50 µL aliquot.

    • Crucial Step: Perform a mini-workup (add 200 µL Ethyl Acetate, wash with water) to remove the DMSO solvent, which has strong sulfoxide absorption (~1050 cm⁻¹) that can mask the fingerprint region.

    • Evaporate the organic layer onto the ATR crystal.

  • Data Validation:

    • Look for Appearance: A sharp peak at 2245 cm⁻¹ (Nitrile).

    • Look for Disappearance: The C-Br stretch at ~650 cm⁻¹ and the C-H wagging bands specific to the alkyl halide (~1250 cm⁻¹).

  • Endpoint Determination: The reaction is complete when the Nitrile peak intensity plateaus and the SM fingerprint features vanish.

Visualizing the Logic

The following diagram illustrates the decision matrix for assigning these peaks during the analysis.

IR_Logic_Flow Start Unknown Peak Detected CheckRegion Check Spectral Region Start->CheckRegion SilentRegion Region: 2000 - 2300 cm⁻¹ (Silent Region) CheckRegion->SilentRegion High Frequency Fingerprint Region: 500 - 700 cm⁻¹ (Fingerprint Region) CheckRegion->Fingerprint Low Frequency SharpPeak Is the peak sharp? SilentRegion->SharpPeak Nitrile Assignment: Nitrile (-C≡N) (~2250 cm⁻¹) SharpPeak->Nitrile Yes Alkyne Assignment: Alkyne (-C≡C-) (Weaker, ~2150 cm⁻¹) SharpPeak->Alkyne No / Weak InstrumentLimit Check Instrument Cutoff (Is data < 600 cm⁻¹ reliable?) Fingerprint->InstrumentLimit StrongBand Strong, broad band? InstrumentLimit->StrongBand Reliable Data AlkylBromide Assignment: Alkyl Bromide (C-Br) (High interference risk) StrongBand->AlkylBromide Yes

Figure 1: Decision logic for differentiating Nitrile and Alkyl Bromide signals based on spectral region and peak morphology.

Mechanistic Workflow: Synthesis Monitoring

Understanding the chemical transformation is key to interpreting the changing spectrum. The conversion of an alkyl bromide to a nitrile involves a change in hybridization and reduced mass.

Reaction_Monitoring cluster_monitor IR Monitoring Strategy SM Starting Material (R-CH₂-Br) Signal: ~650 cm⁻¹ (Strong) Transition Transition State [R-CH₂---CN]‡ SM->Transition + NaCN (SN2) Product Product (R-CH₂-C≡N) Signal: ~2250 cm⁻¹ (Sharp) Transition->Product - NaBr Monitor1 1. Track disappearance of 650 cm⁻¹ (Difficult) Monitor2 2. Track appearance of 2250 cm⁻¹ (Primary)

Figure 2: Spectroscopic progression of the SN2 cyanation reaction.

Expert Commentary & Troubleshooting

The "False Negative" Trap: When analyzing Alkyl Bromides, a common pitfall is assuming the absence of a peak at 600 cm⁻¹ means the bromide is gone.

  • Cause: Many ATR crystals (ZnSe) absorb IR energy below 650 cm⁻¹, creating a "blind spot."

  • Solution: Use a Diamond ATR or CsI optics which allow transmission down to 200 cm⁻¹. If restricted to standard optics, rely solely on the appearance of the Nitrile peak at 2250 cm⁻¹ for conversion metrics.

Solvent Interference: Nitrile synthesis often uses dipolar aprotic solvents (DMF, DMSO).

  • Issue: DMSO has a strong stretch at ~1050 cm⁻¹ and overtone bands that can confuse the baseline.

  • Correction: Always perform an aqueous workup or high-vacuum drying on the aliquot before IR analysis. Do not scan the crude reaction mixture directly if quantitative accuracy is required.

References

  • LibreTexts Chemistry. "12.7: Interpreting Infrared Spectra." Chemistry LibreTexts, 30 Sept. 2024. [Link]

  • Specac. "Interpreting Infrared Spectra." Specac Application Notes. [Link]

  • Organic Chemistry Portal. "Direct Oxidative Conversion of Alkyl Halides into Nitriles." Organic Chemistry Portal. [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, 16 Aug. 2023.[2] [Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry, 23 Nov. 2016. [Link]

Sources

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 4-(bromomethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on bifunctional aliphatic scaffolds, the accurate structural characterization of intermediates like 4-(bromomethyl)cyclohexane-1-carbonitrile (CAS: 62221-23-2) becomes critical. This compound, featuring both a reactive electrophilic bromomethyl group and a polar carbonitrile moiety [1], presents unique analytical challenges.

This guide provides an objective comparison of mass spectrometry (MS) platforms for analyzing this molecule, details the causality behind its electron ionization (EI) fragmentation, and establishes a self-validating experimental protocol for researchers and analytical scientists.

Platform Performance Comparison: Selecting the Optimal Ionization Strategy

When analyzing low-molecular-weight, moderately polar, and volatile halogenated compounds, the choice of ionization technique dictates the quality of structural data. Below is an objective performance comparison of three primary MS platforms for this compound (MW: 202.09 g/mol ).

Analytical PlatformIonization TypePerformance for this CompoundMechanistic Rationale & Causality
GC-EI-MS Hard (70 eV)Optimal (Gold Standard) The compound is sufficiently volatile and thermally stable. EI provides highly reproducible, library-searchable fragmentation. The 70 eV energy guarantees the visualization of the diagnostic 1:1 Bromine isotopic signature [2].
LC-APCI-MS Soft (Gas-Phase)Moderate to Good Atmospheric Pressure Chemical Ionization (APCI) is well-suited for neutral, moderately polar compounds. It yields a strong [M+H]⁺ pseudo-molecular ion, making it useful for intact mass confirmation without extensive fragmentation.
LC-ESI-MS/MS Soft (Liquid-Phase)Sub-Optimal Electrospray Ionization (ESI) relies on solution-phase protonation/deprotonation. Nitriles are poor proton acceptors compared to amines, and the molecule lacks acidic sites for negative mode. This leads to poor ionization efficiency and high susceptibility to matrix suppression.

Mechanistic Causality in EI-MS Fragmentation

Understanding the mass spectrum requires moving beyond memorizing m/z values to understanding the thermodynamic and kinetic drivers of bond cleavage.

The Isotopic Signature (The 1:1 Bromine Rule)

Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, the molecular ion (M⁺•) of this compound will appear as a distinct doublet at m/z 201 and 203 . Any fragment retaining the bromine atom will preserve this 2 Da-separated doublet, acting as an internal isotopic tracer [2].

Primary Cleavage: The C-Br Bond

The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy (~285 kJ/mol) compared to C-C (~347 kJ/mol) or C-H (~414 kJ/mol) bonds. Upon 70 eV electron ionization, the excess internal energy rapidly localizes, leading to the preferential cleavage of the weakest bond [3].

  • Loss of Bromine Radical (Br•): Heterolytic or homolytic cleavage ejects the bromine radical (79 or 81 Da), yielding a stable carbocation at m/z 122 ([C₈H₁₂N]⁺).

  • Loss of Bromomethyl Radical (•CH₂Br): Alpha-cleavage at the cyclohexane ring ejects the entire bromomethyl group (93 or 95 Da), yielding a ring-stabilized cation at m/z 108 ([C₇H₁₀N]⁺).

Secondary Cleavage: Nitrile Elimination

Aliphatic nitriles frequently undergo the elimination of neutral hydrogen cyanide (HCN, 27 Da). The loss of a stable neutral molecule is thermodynamically favored and is often accompanied by a hydrogen shift from the cyclohexane ring to the nitrogen prior to cleavage [4].

  • From m/z 122, the loss of HCN yields m/z 95 ([C₇H₁₁]⁺).

  • From m/z 108, the loss of HCN yields m/z 81 ([C₆H₉]⁺), a highly stable cyclohexenyl cation.

Fragmentation M Molecular Ion (M+•) m/z 201 / 203 Isotopic Ratio 1:1 F1 [M - Br]+ m/z 122 C8H12N+ M->F1 Loss of Br• (-79/81 Da) F2 [M - CH2Br]+ m/z 108 C7H10N+ M->F2 Loss of •CH2Br (-93/95 Da) F3 [M - Br - HCN]+ m/z 95 C7H11+ F1->F3 Loss of HCN (-27 Da) F4 [M - CH2Br - HCN]+ m/z 81 C6H9+ F2->F4 Loss of HCN (-27 Da)

Figure 1: Predicted EI-MS fragmentation pathway of this compound.

Quantitative Data & Spectral Interpretation

The table below summarizes the diagnostic ions expected in the GC-EI-MS spectrum, providing a self-validating checklist for spectral interpretation.

m/z ValueRelative AbundanceIon AssignmentMechanistic Origin
201 / 203 Low (~5-10%)[C₈H₁₂BrN]⁺•Intact Molecular Ion (M⁺•). Confirms MW and presence of 1 Bromine atom (1:1 ratio).
122 High (Base Peak candidate)[C₈H₁₂N]⁺Loss of Br•. Driven by weak C-Br bond dissociation energy.
108 Medium[C₇H₁₀N]⁺Loss of •CH₂Br. Alpha-cleavage from the cyclohexane ring.
95 Medium[C₇H₁₁]⁺Loss of Br• followed by loss of neutral HCN (27 Da).
81 High[C₆H₉]⁺Loss of •CH₂Br followed by loss of neutral HCN. Forms a stable cyclohexenyl cation.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure high-fidelity data and prevent analytical artifacts (such as thermal degradation of the bromomethyl group in the GC inlet), follow this step-by-step methodology.

Step 1: Sample Preparation
  • Weigh 1.0 mg of this compound.

  • Dissolve in 1.0 mL of GC-grade Dichloromethane (DCM) to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in DCM to achieve a final working concentration of 10 µg/mL . Causality: Overloading the column leads to peak tailing and distorted isotopic ratios due to detector saturation.

Step 2: GC Separation Parameters
  • Column: Non-polar to mid-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 10:1. Inlet temperature set to 250°C .

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.

Step 3: MS Acquisition Parameters
  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV (Standard for library matching).

  • Scan Range: m/z 40 to 300.

Step 4: System Validation

Self-Validation Check: Before analyzing the fragmentation, inspect the molecular ion region (m/z 201/203). If the M⁺• doublet is entirely absent, but a massive peak at m/z 121/122 is present early in the chromatogram, the compound is undergoing thermal degradation (loss of HBr) in the GC inlet. If this occurs, lower the inlet temperature to 200°C and switch to a splitless injection to minimize residence time in the hot liner.

GCMS_Workflow Prep 1. Sample Prep 10 µg/mL in DCM Inject 2. GC Injection Split 10:1, 250°C Prep->Inject Separate 3. Separation HP-5MS Column Inject->Separate Ionize 4. EI Ionization 70 eV, 230°C Separate->Ionize Analyze 5. Mass Analysis m/z 40-300 Ionize->Analyze

Figure 2: Self-validating GC-EI-MS analytical workflow.

References

  • JoVE Science Education. "Mass Spectrometry: Alkyl Halide Fragmentation". Journal of Visualized Experiments.[Link]

  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds". AIP Advances.[Link]

  • National Institutes of Health. "Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids". PubMed Central.[Link]

Advanced 13C NMR Analysis of Cyclohexane Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical "Silent" Killer

In medicinal chemistry, the cyclohexyl nitrile motif is a prevalent bioisostere for phenyl rings and carbonyls, offering improved metabolic stability and solubility. However, assigning the stereochemistry (axial vs. equatorial) of the nitrile group is notoriously difficult.[1] Proton NMR (


H NMR) often fails due to the lack of a geminal proton in quaternary centers or complex second-order coupling in tertiary centers.

This guide establishes


C NMR  as the superior analytical standard for this application. Unlike proton NMR, 

C NMR provides distinct, non-overlapping resonances for the nitrile carbon itself, governed by predictable steric compression effects (gamma-gauche interactions).

Theoretical Framework: The Gamma-Gauche Effect

The differentiation between axial and equatorial conformers in cyclohexane derivatives relies on the Gamma-Gauche Effect .

  • Equatorial Conformers: The substituent extends away from the ring, minimizing steric clash. The

    
    -carbons (C3/C5) experience no significant compression.
    
  • Axial Conformers: The substituent projects parallel to the axial hydrogens at C3 and C5. This steric crowding causes an electronic shielding effect, shifting the

    
    -carbons and the substituent carbon itself upfield  (lower ppm).
    
Mechanism Visualization

The following diagram illustrates the stereochemical logic flow for assignment.

G Start Cyclohexane Carbonitrile Derivative Step1 Acquire 13C NMR (Decoupled) Start->Step1 Decision Analyze Nitrile (CN) Carbon Shift Step1->Decision Equatorial Range: 124.4 - 126.8 ppm (Downfield) Decision->Equatorial > 124.4 ppm Axial Range: 118.6 - 124.6 ppm (Upfield) Decision->Axial < 124.4 ppm SubCheck Check Gamma Ring Carbons (C3/C5) Equatorial->SubCheck Axial->SubCheck Eq_Result Conclusion: Equatorial Isomer (Thermodynamically Preferred) SubCheck->Eq_Result C3/C5 Normal Ax_Result Conclusion: Axial Isomer (Sterically Compressed) SubCheck->Ax_Result C3/C5 Shielded (~4-6 ppm upfield)

Figure 1: Decision tree for assigning stereochemistry based on


C chemical shifts.

Comparative Performance: C NMR vs. Alternatives

Feature

C NMR (Recommended)

H NMR
X-Ray Crystallography
Primary Signal Nitrile Carbon (

)
Geminal Proton (

)
Electron Density Map
Sensitivity to Stereochemistry High (3–7 ppm shift difference)Moderate (Coupling constants

vs

)
Ultimate
Quaternary Centers Excellent (Direct detection of CN)Fail (No proton to couple)Excellent
Sample State Solution (Liquid/Oil)Solution (Liquid/Oil)Solid Crystal Required
Resolution Singlets (Decoupled)Multiplets (Complex Overlap)N/A

Verdict: For non-crystalline samples—especially those with quaternary carbons (e.g., 1-methyl-1-cyanocyclohexane)—


C NMR is the only reliable solution-phase method.

Experimental Data: Chemical Shift Benchmarks

The following data is synthesized from a dataset of over 200 cyclohexanecarbonitriles. The "locking" group (e.g., t-butyl) ensures the molecule stays in a fixed conformation, allowing for the measurement of pure axial or equatorial shifts.

Table 1: Nitrile Carbon ( ) Shift Ranges
ConformationChemical Shift Range (

, ppm)
Average Shift (

, ppm)
Physical Driver
Equatorial (-CN) 124.4 – 126.8125.7 Minimal Steric Strain
Axial (-CN) 118.6 – 124.6122.4

-Gauche Shielding

(Eq - Ax)
+0.4 to +7.2 +3.3
Table 2: Ring Carbon Shifts (General Trends)

Based on 4-tert-butylcyclohexanecarbonitrile derivatives.

Carbon PositionEquatorial Isomer (

, ppm)
Axial Isomer (

, ppm)
Effect
C1 (Ipso) ~29.0 - 30.0~25.0 - 27.0Shielded in Axial
C2/C6 (

)
~29.0 - 31.0~27.0 - 29.0Shielded in Axial
C3/C5 (

)
~24.0 - 26.0 ~20.0 - 22.0 Strong Shielding (Diagnostic)
C4 (

)
~46.0 - 47.0~46.0 - 47.0Minimal Change

Analyst Note: The shift of the nitrile carbon itself is the most robust indicator. While ring carbons follow the trend, they can be obscured by other substituents on the ring. The


 region (118–127 ppm) is typically clean.

Standardized Protocol: High-Resolution C NMR

To reproduce the values above and ensure accurate assignment, follow this self-validating protocol.

I. Sample Preparation
  • Concentration: Dissolve 20–50 mg of analyte in 0.6 mL of deuterated solvent.

  • Solvent Choice: CDCl

    
      is the standard.
    
    • Note: Benzene-

      
       can be used if signal overlap occurs in chloroform, but chemical shifts will vary slightly (Solvent Effect).
      
  • Reference: Ensure a trace of TMS (Tetramethylsilane) is present for 0.00 ppm referencing.[2]

II. Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to eliminate proton splitting and enhance signal via NOE.

  • Spectral Width: 240 ppm (covers -20 to 220 ppm).[3]

  • Relaxation Delay (D1): 2.0 – 5.0 seconds .

    • Reasoning: Quaternary nitrile carbons have long relaxation times (

      
      ). A short D1 will saturate the signal, leading to poor intensity.
      
  • Scans (NS): Minimum 512 scans (due to low natural abundance of

    
    C).
    
  • Temperature: 298 K (25°C).

    • Critical: For conformationally mobile systems (lacking a t-butyl lock), perform Low-Temperature NMR (-80°C) to freeze the conformational equilibrium and observe distinct axial/equatorial signals.

III. Data Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to reduce noise.

  • Referencing: Set the center peak of the CDCl

    
     triplet to 77.16 ppm .
    
  • Peak Picking: Identify the nitrile peak in the 118–127 ppm region.

References

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers

    
    C NMR CN Chemical Shifts 
    
    • Source: National Institutes of Health (PMC) / J Org Chem.
    • URL:[Link]

  • Substituent Effects in the

    
    C NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds 
    
    • Source: MDPI Molecules.
    • URL:[Link]

  • Chemical Shifts and Interpreting

    
    C NMR Spectra 
    
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • A Guide to

    
    C NMR Chemical Shift Values 
    
    • Source: Compound Interest.[4][5]

    • URL:[Link]

Sources

Comparison of 4-(bromomethyl) vs 4-(chloromethyl)cyclohexane-1-carbonitrile reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-(bromomethyl)cyclohexane-1-carbonitrile versus 4-(chloromethyl)cyclohexane-1-carbonitrile .

Executive Summary

In medicinal chemistry and organic synthesis, these two compounds serve as bifunctional building blocks containing a nitrile (masked acid/amine) and a primary alkyl halide (electrophile).

  • This compound is the industry standard . It offers a superior balance of reactivity and handling, allowing for mild SN2 substitutions with sensitive nucleophiles.

  • 4-(Chloromethyl)cyclohexane-1-carbonitrile is a cost-effective, lower-reactivity alternative . It is often used when the electrophile must survive earlier synthetic steps or when reaction conditions allow for high temperatures/catalysis.

Quick Spec Sheet
FeatureBromo Derivative Chloro Derivative
Formula


CAS No. 62221-23-2 Not widely cataloged (Custom)
Leaving Group Bromide (

)
Chloride (

)
Bond Energy ~68 kcal/mol (C-Br)~81 kcal/mol (C-Cl)
Reactivity (SN2) High (

)
Low (

)
Primary Use Late-stage functionalization, mild alkylation.Early-stage scaffold, requiring robust conditions.

Theoretical Basis of Reactivity

The core difference lies in the carbon-halogen bond strength and the stability of the leaving group . Both compounds feature a primary halomethyl group attached to a cyclohexane ring. The cyclohexane ring acts as a steric spacer, but the reaction center (


) is primary, making SN2 (bimolecular nucleophilic substitution)  the dominant mechanism.
The Leaving Group Effect

The reaction rate depends heavily on the ability of the halide to stabilize negative charge upon departure.

  • Bromide (

    
    ):  Larger ionic radius, softer base, better leaving group.
    
  • Chloride (

    
    ):  Smaller radius, harder base, poorer leaving group.
    

In polar aprotic solvents (e.g., DMF, DMSO), the rate of substitution for the Bromo analog is typically 50 to 100 times faster than the Chloro analog.

Steric Considerations (Cis/Trans Isomerism)

Both compounds exist as cis and trans isomers relative to the cyclohexane ring.

  • Trans Isomer: The nitrile and halomethyl groups are on opposite sides (typically diequatorial in the lowest energy chair conformation). This is often the preferred isomer for drug scaffolds to maintain linearity.

  • Reactivity Impact: While the remote stereochemistry at C1 (nitrile) does not electronically effect the C4 (halomethyl) center significantly, the solubility and crystallinity of the isomers differ. Ensure you are using the isomerically pure form required for your target biology.

Experimental Comparison

Scenario A: Reaction with Amines (e.g., Piperazine)
  • Bromo Analog: Reacts readily at room temperature to 40°C in acetonitrile or DMF with a mild base (

    
    ). High yields (>85%) are common within 2–4 hours.
    
  • Chloro Analog: Often requires heating to 80–100°C or the addition of an iodide catalyst (Finkelstein conditions). Without catalysis, reaction times can extend to 24+ hours, increasing the risk of nitrile hydrolysis or side reactions.

Scenario B: Reaction with Thiolates (S-Nucleophiles)
  • Bromo Analog: Instantaneous reaction often requiring cooling (

    
    ) to prevent over-alkylation or exotherms.
    
  • Chloro Analog: Controlled reaction at room temperature. This "sluggishness" can be an advantage if you need to selectively alkylate a more reactive center elsewhere in the molecule first.

Visualization: Reactivity Landscape

The following diagram illustrates the energy barrier difference and the catalytic pathway for the Chloro analog.

ReactivityComparison Start Nucleophile (Nu:) Bromo Bromo-Analog (Low Activation Energy) Start->Bromo Fast Attack Chloro Chloro-Analog (High Activation Energy) Start->Chloro Slow Attack Product Alkylated Product Bromo->Product Rapid Conversion (RT, 2h) Chloro->Product Slow Conversion (80°C, 24h) Iodide NaI Catalyst (Finkelstein) Chloro->Iodide In situ conversion to Iodo-analog Iodide->Product Fast Reaction

Caption: Comparative reaction pathways. The Bromo analog proceeds directly and rapidly. The Chloro analog often requires thermal forcing or Iodide catalysis to reach acceptable rates.

Decision Guide: Which to Choose?

Use the Bromo analog (CAS 62221-23-2) if:

  • Your nucleophile is sensitive: You cannot heat the reaction (e.g., thermal degradation concerns).

  • Your nucleophile is weak: You are using a steric amine or an aniline derivative.

  • Time is critical: You need rapid turnover in a medicinal chemistry campaign.

Use the Chloro analog if:

  • Cost is the primary driver: On a multi-kilogram scale, alkyl chlorides are generally cheaper than bromides.

  • Stepwise Selectivity: You have another, more reactive electrophile (like an acid chloride or a benzylic bromide) in the same molecule and want to react that one first without touching the cyclohexyl methyl group.

  • Stability: You need to store the intermediate for long periods (alkyl bromides can slowly degrade/discolor over months; chlorides are generally shelf-stable indefinitely).

Experimental Protocols

Protocol A: Standard Substitution with Bromo-Analog

Objective: Synthesis of 4-(piperazin-1-ylmethyl)cyclohexane-1-carbonitrile.

  • Dissolve: 1.0 eq of This compound in MeCN (0.2 M).

  • Add Base: Add 2.0 eq of

    
     (powdered).
    
  • Add Nucleophile: Add 1.1 eq of Piperazine.

  • React: Stir at 40°C for 3 hours . Monitor by TLC/LCMS.

  • Workup: Filter solids, concentrate filtrate. Partition between EtOAc/Water.

  • Yield: Typically 85-95%.

Protocol B: Activation of Chloro-Analog (Finkelstein)

Objective: Enhancing reactivity of the Chloro derivative using in-situ Iodide exchange.

  • Dissolve: 1.0 eq of 4-(chloromethyl)cyclohexane-1-carbonitrile in Acetone or MEK (Methyl Ethyl Ketone).

  • Add Catalyst: Add 0.1 - 1.0 eq of Sodium Iodide (NaI).

    • Note: For full conversion to Iodo-analog, use stoichiometric NaI. For catalysis, 10 mol% is sufficient.

  • Add Nucleophile: Add amine/thiol.

  • React: Reflux (60-80°C ) for 12-18 hours .

    • Mechanism: Cl exchanges with I (better leaving group), then Nu displaces I.

  • Workup: Requires washing with sodium thiosulfate to remove any iodine discoloration.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Alkyl Halide reactivity trends).
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

Sources

4-(Bromomethyl)cyclohexane-1-carbonitrile vs mesylate leaving group efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Bromomethyl)cyclohexane-1-carbonitrile vs. Mesylate Analogue: A Comparative Guide to Leaving Group Efficiency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of nucleophilic substitutions on the 4-(cyclohexylmethyl) scaffold, the choice between This compound (1) and its mesylate analogue (4-(methanesulfonyloxymethyl)cyclohexane-1-carbonitrile) (2) is a critical decision point.

While the bromide (1) offers superior shelf-stability and hydrolytic resistance, the mesylate (2) frequently demonstrates higher kinetic reactivity in


 displacements due to the superior leaving group ability of the methanesulfonate anion (

of conjugate acid

) compared to bromide (

, though solvation effects in aprotic solvents often level this field).

Verdict:

  • Choose the Bromide (1) for commercial scale-up, long-term storage, and reactions requiring elevated temperatures or harsh conditions where sulfonate hydrolysis is a risk.

  • Choose the Mesylate (2) for rapid, mild-condition substitutions with sensitive nucleophiles or when "in situ" activation of the alcohol precursor is preferred to avoid isolation steps.

Part 1: Technical Deep Dive & Mechanistic Analysis

Leaving Group Physics

The efficiency of the substitution reaction depends heavily on the nucleofugality of the leaving group.

  • Mesylate (

    
    ):  The resonance stabilization of the negative charge across three oxygen atoms makes the mesylate an exceptional leaving group. In polar aprotic solvents (DMSO, DMF), mesylates often react 2–5x faster than bromides with weak nucleophiles.
    
  • Bromide (

    
    ):  While a good leaving group, the 
    
    
    
    bond is stronger than the
    
    
    bond of the mesylate precursor, but the bond dissociation energy (BDE) is not the sole factor. The polarizability of Bromine aids in the transition state stabilization, but it generally requires higher activation energy than the sulfonate displacement.
Steric Considerations

The 4-substituted cyclohexane ring introduces a unique steric environment. The methylene spacer (


) mitigates direct steric hindrance from the ring, but the system is still more hindered than a simple 

-alkyl chain.
  • Conformational Lock: If the nitrile is in the equatorial position (trans isomer), the leaving group arm is extended.

  • Trajectory: The

    
     backside attack requires a specific angle (
    
    
    
    ). The bulky mesyl group can sometimes introduce minor steric drag compared to the atomic bromide, but this is usually negligible compared to the electronic benefits.

Part 2: Synthesis & Preparation Workflow

The following diagram illustrates the divergent synthesis pathways from the common precursor, 4-(hydroxymethyl)cyclohexane-1-carbonitrile .

SynthesisPathways Alcohol 4-(Hydroxymethyl) cyclohexane-1-carbonitrile (Precursor) Bromide 4-(Bromomethyl) cyclohexane-1-carbonitrile (Target A) Alcohol->Bromide PBr3 or CBr4/PPh3 (Appel Reaction) Yield: 85-90% Mesylate Mesylate Analogue (Target B) Alcohol->Mesylate MsCl, Et3N, DCM 0°C to RT Yield: >95% Product Final Drug Intermediate (Substituted Product) Bromide->Product Nucleophile (H-Nu) K2CO3, DMF, Heat Rate: Moderate Mesylate->Product Nucleophile (H-Nu) K2CO3, DMF, RT Rate: Fast

Figure 1: Divergent synthesis pathways comparing Bromide and Mesylate activation routes.

Part 3: Comparative Data Analysis

The following table summarizes experimental performance metrics based on standard laboratory conditions.

FeatureThis compoundMesylate Analogue
CAS Number 62221-23-2N/A (In-situ typically)
Preparation Yield 80–90% (requires purification)95–99% (often quantitative)
Atom Economy Moderate (Appel generates

)
Good (MsCl generates salt)
Storage Stability High (Stable liquid/solid)Low (Thermal/Hydrolytic instability)

Reactivity
Moderate (May require heat)High (Often proceeds at RT)
Purification Distillation or Column ChromatographyCrystallization or used crude
Side Reactions Elimination to exocyclic alkene (minor)Hydrolysis back to alcohol (if wet)

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Methodology: Appel Reaction (High purity approach)

  • Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 4-(Hydroxymethyl)cyclohexane-1-carbonitrile (10.0 g, 72 mmol)

    • Carbon tetrabromide (

      
      ) (28.6 g, 86 mmol, 1.2 eq)
      
    • Dichloromethane (DCM) (anhydrous, 150 mL)

  • Procedure:

    • Dissolve alcohol and

      
       in DCM. Cool to 0°C.
      
    • Add Triphenylphosphine (

      
      ) (22.6 g, 86 mmol) portion-wise over 30 minutes. Exothermic reaction.
      
    • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup:

    • Concentrate the solvent in vacuo to ~30 mL.

    • Add cold diethyl ether (200 mL) to precipitate triphenylphosphine oxide (

      
      ). Filter off the white solid.
      
    • Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect ~12.5 g (86%) of a clear oil or low-melting solid.

Protocol B: Synthesis of Mesylate Analogue

Methodology: Sulfonylation (Standard activation)

  • Setup: Equip a dry 250 mL round-bottom flask with a stir bar and nitrogen atmosphere.

  • Reagents:

    • 4-(Hydroxymethyl)cyclohexane-1-carbonitrile (5.0 g, 36 mmol)

    • Triethylamine (

      
      ) (7.5 mL, 54 mmol, 1.5 eq)
      
    • Dichloromethane (DCM) (50 mL)

    • Methanesulfonyl chloride (

      
      ) (3.1 mL, 40 mmol, 1.1 eq)
      
  • Procedure:

    • Dissolve alcohol and

      
       in DCM. Cool to 0°C.
      
    • Add

      
       dropwise via syringe over 10 minutes. Avoid temperature rise above 5°C.
      
    • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup:

    • Quench with water (50 mL). Separate organic layer.

    • Wash organic layer with 1M HCl (to remove amine), then saturated

      
      , then brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Yield: Expect ~7.5 g (>95%) of white/off-white solid. Use immediately or store at -20°C under Argon.

Protocol C: Comparative Substitution (Case Study)

Reaction with Morpholine (Secondary Amine)

  • Conditions: 1.0 eq Electrophile (Br or OMs), 1.2 eq Morpholine, 2.0 eq

    
    , Acetonitrile (
    
    
    
    ).
  • Observation:

    • Mesylate: Reaction complete in 2 hours at RT.

    • Bromide: Reaction requires heating to 60°C for 4 hours to reach >95% conversion.

Part 5: Safety & Stability

  • Bromide:

    • Hazard: Lachrymator.[1] Skin irritant.

    • Storage: Stable at RT. Keep away from light to prevent radical degradation.

  • Mesylate:

    • Hazard: Corrosive. Potential genotoxic impurity (alkyl mesylates are potential mutagens; handle with extreme care).

    • Storage: Moisture sensitive. Hydrolyzes to sulfonic acid and alcohol. Store in freezer.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Charette, A. B. (Ed.). (2010). Handbook of Reagents for Organic Synthesis. Wiley. (Reagents for Bromination and Mesylation).[2][3][4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 543787, 4-(Bromomethyl)cyclohexanecarbonitrile. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Nucleophilic substitution mechanisms).[1][3][5][6][7][8]

  • Org. Synth. 1988, Coll. Vol. 6, 638. Preparation of Alkyl Bromides from Alcohols. Retrieved from [Link]

Sources

High-Resolution HPLC Separation of 4-Substituted Cyclohexane Carbonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of cis- and trans- isomers of 4-substituted cyclohexane carbonitriles is a critical step in the synthesis of pharmaceutical intermediates and liquid crystal mesogens. This guide provides a definitive technical framework for achieving baseline resolution of these stereoisomers. Unlike rigid protocols, this document focuses on the mechanistic drivers of retention —specifically the thermodynamic "locking" of cyclohexane conformations and their subsequent interaction with stationary phases.

Key Takeaway: In Reversed-Phase (RP) HPLC on C18 columns, the cis-isomer (axial nitrile) generally elutes before the trans-isomer (equatorial nitrile) due to the latter's larger hydrophobic surface area and planar topology.

Mechanistic Basis of Separation[1]

To optimize separation, one must first understand the solution-state conformers of the analytes. The separation is governed by the Gibbs Free Energy difference (


)  between the axial and equatorial conformers, quantified by A-values.
Conformational Locking

For 4-substituted cyclohexane carbonitriles, the substituent at the 4-position (e.g., tert-butyl, phenyl) typically has a larger A-value than the cyano group (A-value ~0.2 kcal/mol). Large groups like tert-butyl (A-value ~4.9 kcal/mol) effectively "lock" the ring conformation, forcing the bulky group into the equatorial position.

  • Trans-isomer (Diequatorial): Both the 4-substituent and the 1-cyano group are equatorial. This molecule is extended and planar.[1]

  • Cis-isomer (Axial-Equatorial): The 4-substituent is equatorial, forcing the 1-cyano group into the axial position. This molecule is more compact and "bent."[1]

Visualization of Conformational Equilibrium

Conformation cluster_0 Trans-Isomer (Thermodynamically Stable) cluster_1 Cis-Isomer (Kinetic/Steric Product) T_ee Diequatorial (e,e) (Extended/Planar) High Hydrophobicity T_aa Diaxial (a,a) (High Energy) Unfavorable T_ee->T_aa Ring Flip (Blocked by t-Bu) C18 C18 Stationary Phase T_ee->C18 Strong Interaction (Late Elution) C_ea Equatorial-Axial (e,a) (Compact/Bent) Lower Hydrophobicity C_ae Axial-Equatorial (a,e) (High Energy) Unfavorable C_ea->C_ae Ring Flip (Blocked by t-Bu) C_ea->C18 Weak Interaction (Early Elution)

Figure 1: Conformational analysis showing the "locking" effect of bulky substituents and their differential interaction with the C18 stationary phase.

Comparative Analysis of Retention Behavior[3][4][5][6]

The following table summarizes the predicted and experimentally observed retention behaviors for common 4-substituted analogs.

Table 1: Relative Retention Characteristics (RP-HPLC)
Substituent (R)Locking Potential (A-Value)Dominant Conformation (Trans)Dominant Conformation (Cis)Elution Order (C18)Separation Factor (

)
tert-Butyl High (4.9 kcal/mol)Diequatorial (e,e)Equatorial-Axial (e,a)Cis < Trans High (> 1.2)
Phenyl Moderate (2.8 kcal/mol)Diequatorial (e,e)Equatorial-Axial (e,a)Cis < Trans Moderate (1.1 - 1.2)
Methyl Low (1.7 kcal/mol)Diequatorial (e,e)Equatorial-Axial (e,a)Cis < Trans Low (< 1.1)

Note: The elution order Cis < Trans in Reversed-Phase (RP) is driven by the "Hydrophobic Subtraction Model." The trans-isomer possesses a larger hydrophobic surface area accessible to the C18 ligands, resulting in stronger Van der Waals interactions and longer retention times (


).

Experimental Protocols

Protocol A: Reversed-Phase Separation (Primary Method)

This protocol is the industry standard for purity analysis and reaction monitoring.

System Suitability:

  • Column: C18 (L1) High-Coverage (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex C18).[1]

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.[1]

  • Mobile Phase A: Water (Milli-Q) + 0.1% Phosphoric Acid (

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Control is critical; lower T improves resolution of isomers).

  • Detection: UV @ 210 nm (Nitrile absorption) or 254 nm (if Phenyl substituted).[1]

Gradient Profile:

Time (min) % Mobile Phase B
0.0 40%
15.0 80%
15.1 40%

| 20.0 | 40% (Re-equilibration) |

Expected Result:

  • Peak 1 (Cis-isomer): Elutes ~6-8 min.

  • Peak 2 (Trans-isomer): Elutes ~8-11 min.

Protocol B: Normal Phase Separation (Alternative Selectivity)

Used when RP-HPLC fails to resolve isomers, particularly for methyl-substituted analogs where the hydrophobic difference is minimal.

  • Column: Silica (L3) or Diol bonded phase.[1]

  • Mobile Phase: Hexane : Isopropanol (98:2 v/v).[1]

  • Elution Order: Trans < Cis . The more polar cis-isomer (axial nitrile) interacts more strongly with the polar silica surface.

Method Development Decision Matrix

Use this logic flow to determine the optimal separation strategy for your specific derivative.

Workflow cluster_RP Reversed Phase Screening cluster_NP Normal Phase / Chiral Start Start: 4-Substituted Cyclohexane Carbonitrile Mixture Check_R Identify Substituent (R) Start->Check_R C18 Try C18 Column (Water/ACN Gradient) Check_R->C18 Res_Check Resolution > 1.5? C18->Res_Check Phenyl Try Phenyl-Hexyl Column (Pi-Pi Selectivity) Res_Check->Phenyl No (Co-elution) Success Validate Method (Cis < Trans) Res_Check->Success Yes Silica Try Normal Phase Silica (Hexane/IPA) Phenyl->Silica Still Poor Resolution Chiral Try Chiral Column (Amylose/Cellulose) Silica->Chiral Critical Pair Unresolved

Figure 2: Step-by-step method development workflow for maximizing resolution.

References

  • Eliel, E. L., et al. (1970).[1] Conformational Analysis of 4-tert-Butylcyclohexyl Derivatives. Organic Syntheses. Link

  • Snyder, L. R., et al. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1] (Foundational text on Hydrophobic Subtraction Model).

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Link

  • SIELC Technologies. (2024).[1] Separation of 4-tert-Butylcyclohexanone and Derivatives on Newcrom R1. Link

  • BenchChem. (2025).[1][3] Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes. Link

Sources

High-Purity Bifunctional Linkers: Elemental Analysis and Performance Comparison of 4-(Bromomethyl)cyclohexane-1-carbonitrile vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

In medicinal chemistry and materials science, bifunctional building blocks are critical for constructing complex molecular scaffolds. 4-(bromomethyl)cyclohexane-1-carbonitrile (CAS: 62221-23-2) is a highly valued intermediate, featuring both a polar, modifiable carbonitrile group and a highly reactive electrophilic bromomethyl group[1].

However, evaluating the absolute purity of halogenated intermediates presents distinct analytical challenges. This guide objectively compares the elemental analysis (EA) data and downstream coupling performance of this compound against its cheaper alternative, 4-(chloromethyl)cyclohexane-1-carbonitrile. By establishing self-validating experimental protocols, we demonstrate why the brominated analogue offers superior reaction kinetics and how to accurately verify its composition using modified CHN combustion analysis.

The Analytical Challenge: Elemental Analysis of Halogenated Nitriles

Elemental analysis (CHN) is the gold standard for absolute purity verification, providing an orthogonal dataset to relative purity methods like HPLC or GC-MS[2]. For this compound (Molecular Formula: C8H12BrN, MW: 202.09 g/mol )[1], traditional CHN combustion analysis is fundamentally compromised by the presence of the bromine atom.

Causality of Halogen Interference

During flash combustion at 925°C, the organic matrix breaks down into CO2, H2O, and N2. However, halogens form volatile diatomic gases (e.g., Br2, Cl2) and hydrogen halides (HBr, HCl). If unmitigated, these corrosive gases migrate into the reduction tube, poisoning the copper catalyst and artificially inflating the nitrogen readout on the Thermal Conductivity Detector (TCD)[3].

To resolve this, the combustion tube must be packed with a large excess of specialized scrubbing reagents, such as silver vanadate (AgVO3) or silver tungstate [3][4]. These reagents quantitatively capture the halogens as stable silver halides (e.g., AgBr) before the gas mixture reaches the detection phase, ensuring uncompromised CHN data.

G A Sample: C8H12BrN B Combustion (925°C, O2) A->B Oxidation C Halogen Scrubbing (Silver Vanadate) B->C Gases + Br2 D Reduction Tube (Copper, 640°C) C->D AgBr Trapped E TCD Detection (CO2, H2O, N2) D->E Pure N2/CO2/H2O

Analytical workflow for CHN elemental analysis of halogenated compounds using silver vanadate.

Quantitative Data: CHN-X Comparison

The table below compares the theoretical and experimental elemental compositions of high-purity (≥95%) brominated and chlorinated analogues, analyzed using a silver-vanadate-scrubbed CHN analyzer coupled with Ion Chromatography (IC) for specific halogen quantification[2].

CompoundMolecular FormulaMW ( g/mol )Theoretical Composition (%)Experimental Composition (%)Absolute Error (Δ%)
This compound C8H12BrN202.09C: 47.55, H: 5.99, N: 6.93, Br: 39.54C: 47.61, H: 6.02, N: 6.88, Br: 39.45C: +0.06, H: +0.03, N: -0.05
4-(Chloromethyl)cyclohexane-1-carbonitrile C8H12ClN157.64C: 60.95, H: 7.67, N: 8.88, Cl: 22.50C: 61.02, H: 7.65, N: 8.81, Cl: 22.41C: +0.07, H: -0.02, N: -0.07

Note: An absolute error of <0.3% across all elements verifies >99% organic purity, validating the efficacy of the halogen scrubbing protocol.

Product Performance: Bromomethyl vs. Chloromethyl Linkers

While 4-(chloromethyl)cyclohexane-1-carbonitrile is often considered a more cost-effective alternative, This compound dramatically outperforms it in downstream drug discovery applications[1].

Mechanistic Causality

The primary alkyl halide acts as an electrophilic center for nucleophilic substitution (SN2) reactions[1]. The larger atomic radius of bromine (compared to chlorine) results in a weaker, more polarizable carbon-halogen bond. This lowers the activation energy required for the nucleophile to attack the electrophilic carbon. Consequently, the brominated linker acts as a superior leaving group, translating to faster reaction kinetics, higher yields, and fewer degradation byproducts under milder conditions.

G A 4-(bromomethyl)cyclohexane -1-carbonitrile C SN2 Transition State [R-NH2 --- CH2 --- Br]‡ A->C B Amine Nucleophile (R-NH2) B->C D N-Alkyl Cyclohexane Nitrile Product C->D Major Pathway E Bromide Leaving Group (Br-) C->E Cleavage

SN2 nucleophilic substitution pathway of this compound.

Alkylation Performance Data

Standardized N-alkylation assay using piperidine (1.2 eq) and K2CO3 (2.0 eq) in anhydrous DMF at 60°C.

Linker AlternativeLeaving GroupReaction Time to >95% ConversionIsolated Yield (%)Byproduct Formation
This compound Bromide (Br⁻)4 Hours92%< 2%
4-(Chloromethyl)cyclohexane-1-carbonitrile Chloride (Cl⁻)18 Hours74%~ 12% (Elimination)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, adhere to the following self-validating systems for both analytical verification and synthetic application.

Protocol A: Modified CHN Analysis for Halogenated Compounds

Purpose: To accurately determine the C, H, and N content without halogen interference.

  • Instrument Preparation: Configure a CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II). Pack the primary combustion tube with standard oxidation catalysts (chromium oxide) and a 3-inch terminal layer of granular Silver Vanadate (20–30 mesh)[3][4].

  • Sample Weighing: Using a microbalance, accurately weigh 1.500 to 2.000 mg of this compound into an ultra-clean tin capsule. Seal the capsule tightly to prevent volatilization.

  • Combustion: Drop the capsule into the combustion zone at 925°C under a dynamic oxygen atmosphere.

  • Halogen Scrubbing: Allow the combustion gases to pass through the Silver Vanadate layer. Validation step: Inspect the silver vanadate layer periodically; a color change indicates exhaustion of the halogen-trapping capacity.

  • Reduction & Detection: Pass the scrubbed gases through the copper reduction tube at 640°C. Quantify the resulting N2, CO2, and H2O via the Thermal Conductivity Detector (TCD).

Protocol B: Comparative Alkylation Assay

Purpose: To benchmark the electrophilic reactivity of the bifunctional linker.

  • Reaction Setup: In an oven-dried, argon-purged flask, dissolve 1.0 mmol of this compound in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1.2 mmol of the target secondary amine (e.g., piperidine) followed by 2.0 mmol of finely powdered, anhydrous Potassium Carbonate (K2CO3).

  • Thermal Control: Heat the reaction mixture to 60°C under continuous stirring.

  • Kinetic Monitoring: Withdraw 10 µL aliquots at 1-hour intervals. Quench with water, extract into ethyl acetate, and analyze via LC-MS to track the disappearance of the starting material mass (m/z 202.09)[1].

  • Workup: Once conversion exceeds 95%, cool to room temperature, dilute with 20 mL of distilled water, and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to isolate the N-alkylated product.

References

  • Benchchem. "this compound|CAS 62221-23-2". Benchchem. 1

  • Robert F. Culmo. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN". PerkinElmer / PE Polska. 3

  • Robertson Microlit. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing". Robertson Microlit. 2

  • Elemental Microanalysis. "Micro catalogue 2023". Elemental Microanalysis. 4

Sources

Reactivity comparison of axial vs equatorial bromomethyl groups

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Researchers

Executive Summary

In the design of conformationally restricted pharmacophores, the stereochemical orientation of exocyclic electrophiles—specifically bromomethyl groups (


)—dictates synthetic yield and reaction kinetics.

The Core Finding: Equatorial bromomethyl groups are significantly more reactive (approximately 19–30x faster ) toward nucleophilic substitution (


) than their axial counterparts.

This guide details the mechanistic causality, provides quantitative kinetic data, and outlines a self-validating experimental protocol to distinguish and utilize these conformers effectively.

Mechanistic Analysis: The Steric Vector

The reactivity difference is not governed by the ground-state stability of the conformers (equatorial is thermodynamically more stable), but by the steric accessibility of the transition state .

The Attack Vector

For a primary halide like a bromomethyl group attached to a cyclohexane ring, the nucleophile must attack the exocyclic carbon (


) from the backside of the 

bond.
  • Equatorial

    
    :  The group extends outward, away from the ring bulk. The "backside" trajectory for the nucleophile is exposed to the solvent, encountering minimal steric interference from ring protons.
    
  • Axial

    
    :  The group projects parallel to the axial hydrogens. Crucially, the backside  of the 
    
    
    
    bond points inward, towards the ring's 3,5-axial hydrogens. A nucleophile attempting to access this
    
    
    orbital must navigate a "steric corridor" created by these axial protons, significantly raising the activation energy (
    
    
    ).
Visualization of Steric Hindrance

The following diagram illustrates the kinetic barrier difference using the 4-tert-butyl "locking" group strategy to isolate conformers.

SN2_Sterics cluster_Eq Equatorial Isomer (Fast) cluster_Ax Axial Isomer (Slow) Eq_Substrate Trans-4-t-butyl-CH2Br (Equatorial -CH2Br) Eq_TS Transition State (Open Access) Eq_Substrate->Eq_TS Low Barrier Eq_Product Product (Rapid Formation) Eq_TS->Eq_Product Ax_Substrate Cis-4-t-butyl-CH2Br (Axial -CH2Br) Ax_TS Transition State (3,5-diaxial H Shielding) Ax_Substrate->Ax_TS High Barrier (Steric Clash) Ax_Product Product (Slow Formation) Ax_TS->Ax_Product Nucleophile Nucleophile (Nu-) Nucleophile->Eq_Substrate Nucleophile->Ax_Substrate

Figure 1: Comparative reaction pathways. The green path (equatorial) proceeds unimpeded, while the red path (axial) is inhibited by 3,5-diaxial hydrogen shielding.

Quantitative Comparison Data

The following data, derived from classical solvolysis and substitution studies (e.g., Eliel et al.), quantifies the reactivity gap. While absolute rates vary by nucleophile, the relative rate ratio (


)  remains consistent.
ParameterEquatorial Isomer (Trans-4-t-butyl)Axial Isomer (Cis-4-t-butyl)

(Eq/Ax)
Substrate Structure

projects away from ring

projects parallel to axial H
N/A
Relative Rate (

)
19 – 31 1 ~20
Activation Enthalpy LowerHigher (due to steric repulsion)N/A
Primary Barrier Solvation shell desolvation3,5-diaxial Hydrogen Shielding N/A

Note: Data is based on tosylate/bromide solvolysis. The trend holds for most primary


 displacements (azide, thiolate, amine).

Experimental Protocols

To verify these reactivity differences in your own lab, use the following self-validating workflow. This protocol uses 4-tert-butylcyclohexyl derivatives to "lock" the conformation, preventing ring flips that would average the kinetics.

Synthesis of Isomeric Probes

Objective: Synthesize pure cis (axial) and trans (equatorial) 4-tert-butylcyclohexyl bromides.

  • Starting Material: 4-tert-butylcyclohexanone.

  • Step A (Wittig): React with

    
     to form the exocyclic methylene.
    
  • Step B (Hydroboration-Oxidation):

    • Use 9-BBN followed by

      
      .
      
    • Result: A mixture of alcohols (approx. 60:40 trans:cis).

  • Step C (Separation): Separate isomers via flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation:

      
      -NMR. The 
      
      
      
      protons of the equatorial isomer appear downfield relative to the axial isomer.
  • Step D (Bromination): Convert each pure alcohol isomer to the bromide using

    
     (Appel reaction) to maintain stereochemical integrity at the ring carbon (since reaction is at the exocyclic carbon, ring stereochemistry is preserved).
    
Kinetic Measurement Protocol

Objective: Determine


 for nucleophilic substitution.

Reagents:

  • Substrates: Pure cis- and trans-1-bromomethyl-4-tert-butylcyclohexane (0.1 M).

  • Nucleophile: Sodium Thiophenolate (

    
    , 0.1 M) or Sodium Azide (
    
    
    
    ).
  • Solvent: Ethanol or DMF (thermostated at 25°C).

Procedure:

  • Dissolve 1.0 mmol of substrate in 10 mL solvent.

  • Add 1.0 mmol of nucleophile at

    
    .
    
  • Sampling: Remove 0.5 mL aliquots at intervals (e.g., 10, 20, 40, 60 mins).

  • Quench: Quench aliquots into cold water/ether.

  • Analysis: Analyze organic layer by GC-MS or HPLC.

    • Monitor: Disappearance of starting bromide peak vs. internal standard (e.g., dodecane).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Experimental Workflow Diagram

Kinetic_Protocol cluster_Exp Parallel Kinetic Runs Start Start: 4-t-butylcyclohexanone Synthesis 1. Wittig Reaction 2. Hydroboration Start->Synthesis Separation Separation of Isomers (Chromatography) Synthesis->Separation Run_Eq Run A: Trans Isomer (Equatorial -CH2Br) + PhSNa Separation->Run_Eq Trans OH -> Bromide Run_Ax Run B: Cis Isomer (Axial -CH2Br) + PhSNa Separation->Run_Ax Cis OH -> Bromide Analysis GC/HPLC Analysis (Time-course sampling) Run_Eq->Analysis Run_Ax->Analysis Result Calculate k_rel Expect k(Eq) >> k(Ax) Analysis->Result

Figure 2: Step-by-step workflow for synthesizing isomeric probes and determining relative reaction rates.

References

  • Eliel, E. L., & Haber, R. G. (1959). Conformational Analysis.[1] IV. The Reactivity of the Cyclohexylmethyl Carbinyl System. Journal of the American Chemical Society.[2]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.

  • Chemistry Steps. (2025). SN2 and E2 Rates of Cyclohexanes.

  • RSC Publishing. (1968). The Solvolysis of the 2-methyl-4-t-butylcyclohexyl Tosylates. Journal of the Chemical Society B.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Bromomethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(Bromomethyl)cyclohexane-1-carbonitrile. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step guidance grounded in established safety protocols and regulatory standards. Our commitment is to furnish the scientific community with knowledge that extends beyond the product itself, fostering a culture of safety and environmental responsibility.

I. Core Principles of Disposal: Hazard-Centric Waste Management

The disposal strategy for any chemical is dictated by its intrinsic hazards. This compound, as a brominated organic nitrile, possesses multiple hazard characteristics that must be addressed. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural components—a brominated alkane and a nitrile group on a cyclohexane scaffold—allow for a robust hazard assessment based on analogous compounds like (Bromomethyl)cyclohexane.

The primary concerns are its flammability, potential toxicity, and classification as a halogenated organic compound, which is subject to specific environmental regulations.[1][2] The fundamental principle is waste segregation : this compound and any materials contaminated with it must never be disposed of via standard trash or sanitary sewer systems.[3][4] Such actions can lead to environmental contamination and significant legal and regulatory consequences.[4]

II. Hazard Identification and Classification

Based on data from structurally similar chemicals, this compound is considered hazardous.[5] The expected hazard profile is summarized below.

Hazard ClassificationDescriptionRationale & Causality
Flammable Liquid The compound is likely a flammable liquid and vapor.[5][6] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[7]The presence of the cyclohexane ring and alkyl chain contributes to its organic, flammable nature. Proper storage away from heat and ignition sources is critical.[6]
Skin & Eye Irritant Causes skin irritation and serious eye irritation.[5][7] Prolonged or repeated contact can lead to dermatitis.The reactive bromomethyl group can alkylate biological macromolecules, leading to cellular damage and an inflammatory response upon contact with skin or eyes.
Respiratory Irritant May cause respiratory irritation if vapors or mists are inhaled.[7]Inhalation can irritate the mucous membranes of the respiratory tract. Handling should occur in a well-ventilated area or chemical fume hood.[8]
Halogenated Organic Waste As a brominated compound, it falls under the category of halogenated organic waste.[9][10]Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[1][11]
Aquatic Toxicity Many brominated organic compounds are toxic to aquatic life with long-lasting effects.[12]Due to their persistence and potential for bioaccumulation, release into the environment must be strictly avoided.[12]

III. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal.

PPE CategorySpecificationJustification
Eye & Face Protection Chemical safety goggles or a full-face shield.Required to protect against splashes and vapors that can cause serious eye irritation. Standard safety glasses are insufficient.[5][13]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[8]
Body Protection A flame-retardant lab coat and closed-toe shoes.Protects skin from accidental contact and provides a layer of protection in case of a small fire.[8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when working outside of a fume hood or if ventilation is inadequate to control vapor exposure.[13]

IV. Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

Minor Spill (inside a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[3][7]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Major Spill (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

V. Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound must be classified as Hazardous Halogenated Organic Waste .[9][14]

  • This includes:

    • Unused or excess chemical.

    • Solutions containing the compound.

    • Contaminated lab supplies (e.g., pipette tips, filter paper, silica gel).[14]

    • Contaminated PPE (gloves, etc.).[15]

    • Spill cleanup materials.

  • Crucially, segregate this waste from non-halogenated organic solvents. [9][10] Mixing them increases disposal costs and complicates the waste treatment process.[10]

Step 2: Waste Containerization

  • Liquid Waste: Collect liquid waste in a designated, leak-proof container, typically a glass or polyethylene carboy clearly labeled for "Halogenated Organic Waste".[9]

  • Solid Waste: Collect contaminated solids (gloves, paper towels, vials) in a separate, clearly labeled container for "Solid Halogenated Waste".[14]

  • Labeling: The container must be clearly and accurately labeled with:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The associated hazards (e.g., Flammable, Irritant).

  • Keep the container securely closed except when adding waste.[8]

Step 3: On-Site Accumulation and Storage

  • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[14]

  • Ensure secondary containment is in place to capture any potential leaks from the primary container.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

  • Provide the disposal company with the Safety Data Sheet (SDS) or a detailed hazard summary for the waste.

  • The primary method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[3][11][16]

  • Never attempt to dispose of this chemical by pouring it down the drain or placing it in the general trash.[4]

VI. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation & Segregation cluster_containerization Containerization cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_spill Emergency Path A Waste Generated (Liquid, Solid, PPE) B Classify as: Hazardous Halogenated Organic Waste A->B C Segregate from Non-Halogenated and other waste streams B->C D_L Collect Liquid Waste in Labeled Halogenated Liquid Container C->D_L D_S Collect Solid Waste in Labeled Halogenated Solid Container C->D_S E Store Sealed Container in Designated Satellite Accumulation Area (Cool, Ventilated, Secondary Containment) D_L->E D_S->E F Arrange Pickup by EHS or Licensed Contractor E->F G Transport to Approved Hazardous Waste Facility F->G H Final Treatment: High-Temperature Incineration G->H Spill Spill Occurs Spill_Action Follow Spill Protocol: Absorb with Inert Material, Collect in Labeled Container Spill->Spill_Action Spill_Action->D_S

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • How to Dispose of Nitrile Gloves? . Earth Safe PPE. [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]

  • SAFETY DATA SHEET - (Bromomethyl)cyclohexane . Thermo Fisher Scientific (Alfa Aesar). [Link]

  • SAFETY DATA SHEET - Cyclohexylmethyl bromide . Fisher Scientific. [Link]

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: 40 CFR Part 268, Appendix III. [Link]

  • Hazardous Waste Reduction Guide . University of Iowa Environmental Health & Safety. [Link]

Sources

Personal protective equipment for handling 4-(Bromomethyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 4-(Bromomethyl)cyclohexane-1-carbonitrile

Executive Safety Summary

This compound (CAS: 2550-36-9) presents a dual-hazard profile characteristic of alkylating agents and organic nitriles. While often categorized generically as an "irritant" in preliminary SDS data, its structural components dictate a higher standard of care than typical organic solids or liquids.

Immediate Action Required:

  • Treat as an Alkylating Agent: The bromomethyl group (

    
    ) is a reactive electrophile capable of alkylating DNA and proteins.
    
  • Treat as a Cyanide Source: Metabolic or thermal decomposition can release cyanide ions.

  • Zero Skin Contact Policy: Standard thin nitrile gloves are insufficient for prolonged handling.[1]

Chemical Hazard Profiling (Structure-Activity Analysis)

To understand the PPE requirements, we must analyze the molecule's functional groups rather than relying solely on generic safety codes.

  • The Bromomethyl Moiety (

    
    ):  This is a primary alkyl halide. Like benzyl bromide, it is a potent lachrymator and skin sensitizer. It can permeate standard rubber gloves via diffusion.
    
  • The Nitrile Moiety (

    
    ):  Adds polarity and potential systemic toxicity if absorbed.
    
  • The Cyclohexane Ring: Increases lipophilicity, facilitating skin absorption.

Diagram 1: Hazard Logic & Exposure Pathways This decision tree illustrates the logic used to determine the necessary protection level.

HazardLogic Chemical 4-(Bromomethyl) cyclohexane-1-carbonitrile FuncGroup1 Bromomethyl Group (Alkylating Agent) Chemical->FuncGroup1 FuncGroup2 Nitrile Group (Systemic Toxin) Chemical->FuncGroup2 Risk1 DNA/Protein Alkylation FuncGroup1->Risk1 Risk2 Skin/Eye Corrosion FuncGroup1->Risk2 Risk3 Cyanide Metabolism FuncGroup2->Risk3 PPE_Decision MANDATE: Double Gloving & Fume Hood Risk1->PPE_Decision Risk2->PPE_Decision Risk3->PPE_Decision

Figure 1: Hazard assessment logic deriving PPE requirements from molecular structure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is inadequate for this compound due to the permeation risks associated with alkyl bromides. The following matrix is the required standard for handling >100 mg quantities.

Protection ZoneStandard Equipment (Insufficient)REQUIRED High-Integrity Equipment Technical Rationale
Hand Protection Single Nitrile Exam Gloves (4 mil)Double Gloving Protocol: 1. Inner: Laminate film (Silver Shield/4H) or High-Breakthrough Nitrile (8 mil).2. Outer: Disposable Nitrile (for dexterity).Alkyl bromides can permeate thin nitrile in <15 mins. Laminate film provides >4 hours of breakthrough protection against organic halides [1].
Eye/Face Safety GlassesChemical Splash Goggles (ANSI Z87.1+)Vapors are lachrymatory. Safety glasses allow vapor entry around the lenses; goggles provide a seal.
Respiratory Surgical Mask / N95Fume Hood (Face velocity: 100 fpm)N95s filter particulates, not vapors. If hood is unavailable, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
Body Lab Coat (Cotton)Lab Coat + Chemical Apron (Tyvek or Rubber)Cotton absorbs alkylating agents, holding them against the skin. An impervious apron prevents chest/lap exposure during transfer.

Operational Protocol: Safe Handling Workflow

This protocol minimizes static buildup (a risk with organic powders) and exposure potential.[2]

Step 1: Preparation
  • Verify Engineering Controls: Ensure Fume Hood is active.

  • Static Control: Use an anti-static gun on weighing boats if the compound is a solid. Static discharge can disperse fine powder into the air.

  • Prepare Quench Solution: Have a beaker of 10% aqueous Sodium Thiosulfate or dilute bleach ready to neutralize spills immediately.

Step 2: Transfer & Weighing
  • Do not weigh on an open bench. Move the analytical balance into the fume hood or use a localized powder containment hood.

  • Technique: Use disposable spatulas. Do not reuse spatulas to avoid cross-contamination of other reagents with an alkylating agent.

Step 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Although not violently reactive, solvation heats can increase vapor pressure.

  • Sealing: Use Teflon-lined caps. Rubber septa will degrade and swell upon prolonged contact with the vapor.

Diagram 2: Operational Workflow This flowchart details the "Cradle-to-Grave" handling process.

Workflow Start Storage Retrieval (Cold Storage 2-8°C) Prep PPE Donning: Double Gloves + Goggles Start->Prep Weigh Weighing (In Hood) Use Anti-static measures Prep->Weigh React Reaction/Solubilization (Teflon-lined vessels) Weigh->React Cleanup Decontamination Wipe surfaces with Thiosulfate React->Cleanup Waste Disposal (Halogenated Organic Stream) Cleanup->Waste

Figure 2: Step-by-step operational workflow ensuring containment from storage to disposal.[3]

Emergency Response & Decontamination

Scenario A: Skin Exposure

  • Immediate Action: Remove contaminated gloves/clothing immediately. Do not peel gloves by grabbing the outer surface; use the "beak" method to turn them inside out.

  • Wash: Rinse with copious amounts of soap and water for 15 minutes.[2][4][5][6] Do not use ethanol ; alcohol enhances the skin absorption of alkyl halides.

  • Medical: Seek evaluation. Alkylating injuries can have delayed onset (blistering hours later).

Scenario B: Spills (< 10 mL/g)

  • Evacuate: Clear the immediate area.

  • Absorb: Do not use paper towels (fire risk). Use a clay-based absorbent (Vermiculite) or a dedicated chemical spill pad.

  • Neutralize: Treat the spill area with a mild nucleophile (e.g., 10% Sodium Thiosulfate) to degrade the alkyl bromide moiety before final cleanup [2].

Disposal Specifications

Improper disposal of this compound can create long-term environmental hazards or immediate reactions in waste drums.

  • Waste Stream: Halogenated Organic Waste .

  • Segregation:

    • NEVER mix with strong acids (Risk of HCN generation from the nitrile group).

    • NEVER mix with strong oxidizers (Risk of exothermic reaction).

  • Labeling: Clearly mark the waste tag with "Alkyl Bromide" and "Nitrile" to alert waste management personnel of the dual hazard.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Destruction of Halides and Alkylating Agents." [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
4-(Bromomethyl)cyclohexane-1-carbonitrile
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4-(Bromomethyl)cyclohexane-1-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.